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Core Science & Biosynthesis

Foundational

The Inactivation of GABA Transaminase by Vinyl Glycine: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Gamma-aminobutyric acid transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, plays a critical role i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, plays a critical role in the catabolism of the primary inhibitory neurotransmitter, GABA.[1] Its inhibition leads to elevated GABA levels in the brain, a therapeutic strategy for neurological disorders such as epilepsy.[2][3][4] Vinyl glycine (also known as γ-vinyl GABA or vigabatrin), a structural analog of GABA, is a mechanism-based, irreversible inhibitor of GABA-T.[5] This guide provides a detailed examination of the molecular mechanism of action of vinyl glycine on GABA-T, supported by a compilation of available kinetic data, comprehensive experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.

Introduction to GABA-T and its Function

GABA-T (EC 2.6.1.19) is a key enzyme in the GABA shunt, a metabolic pathway that serves as an alternative route for the Krebs cycle.[6] It catalyzes the transamination of GABA with α-ketoglutarate to produce succinic semialdehyde and L-glutamate.[2] This reaction is crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system.[2] Dysregulation of this balance is implicated in various neurological conditions, making GABA-T a significant target for therapeutic intervention.[2][4]

The Molecular Mechanism of Vinyl Glycine Action on GABA-T

Vinyl glycine is classified as a mechanism-based inactivator, or "suicide inhibitor," of GABA-T.[2] This means that the enzyme itself converts the unreactive inhibitor into a reactive species within the active site, leading to its own irreversible inactivation. The process is initiated by the formation of a Schiff base between the amino group of vinyl glycine and the PLP cofactor at the enzyme's active site.

The inactivation proceeds through two primary, competing pathways:

  • Michael Addition Pathway: Following the initial transimination reaction, the vinyl glycine-PLP adduct undergoes tautomerization to form a conjugated imine, which is a reactive Michael acceptor. A nucleophilic residue in the active site, specifically the ε-amino group of Lysine-329 (in pig GABA-AT), attacks the vinyl group. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme inactive.

  • Enamine Pathway: Alternatively, the vinyl glycine-PLP adduct can undergo a proton abstraction and tautomerization to form an enamine intermediate. This enamine can then react with the PLP cofactor, leading to a modified, inactive enzyme-inhibitor complex.

The formation of these covalent adducts is the basis for the irreversible nature of GABA-T inhibition by vinyl glycine.[5]

Signaling Pathway of GABA-T Inactivation by Vinyl Glycine

GABA_T_Inactivation cluster_0 Enzyme Active Site GABA_T GABA-T (PLP-Lys329) Schiff_Base Vinyl Glycine-PLP Schiff Base GABA_T->Schiff_Base + Vinyl Glycine VG Vinyl Glycine VG->Schiff_Base Michael_Acceptor Conjugated Imine (Michael Acceptor) Schiff_Base->Michael_Acceptor Tautomerization Enamine Enamine Intermediate Schiff_Base->Enamine Tautomerization Covalent_Adduct_MA Covalent Adduct (Michael Addition) Michael_Acceptor->Covalent_Adduct_MA Nucleophilic attack by Lys329 Covalent_Adduct_E Covalent Adduct (Enamine Pathway) Enamine->Covalent_Adduct_E Reaction with PLP Inactive_Enzyme Inactive GABA-T Covalent_Adduct_MA->Inactive_Enzyme Covalent_Adduct_E->Inactive_Enzyme

Mechanism of GABA-T inactivation by vinyl glycine.

Quantitative Data on Vinyl Glycine Inhibition of GABA-T

The potency and efficiency of enzyme inhibitors are quantified by several kinetic parameters. For mechanism-based inhibitors like vinyl glycine, these include the inhibition constant (Ki), the maximal rate of inactivation (kinact), and the partition ratio.

ParameterValueEnzyme SourceReference
Ki 26 ± 3 mMPseudomonas fluorescens[7]
kinact Not available in searched literature--
Partition Ratio Not available in searched literature--

Note: While a Ki value for γ-vinyl GABA with GABA-T from Pseudomonas fluorescens has been reported, specific values for kinact and the partition ratio for vinyl glycine were not available in the conducted literature search.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between vinyl glycine and GABA-T.

Purification of Recombinant Human GABA-T

A high yield of purified human GABA-T is essential for detailed kinetic and structural studies.

Workflow for GABA-T Purification

GABA_T_Purification_Workflow start Start: Cell Pellet (overexpressing 6xHis-tagged human GABA-T) resuspend Resuspend cell pellet in lysis buffer start->resuspend lyse Cell Lysis (e.g., sonication) resuspend->lyse centrifuge1 Centrifugation to pellet cell debris lyse->centrifuge1 ni_nta Ni-NTA Affinity Chromatography centrifuge1->ni_nta Supernatant elute Elute with Imidazole Gradient ni_nta->elute sec Size-Exclusion Chromatography (to isolate dimeric GABA-T) elute->sec end End: Purified Dimeric GABA-T sec->end

Workflow for the purification of recombinant human GABA-T.

Detailed Protocol:

  • Cell Lysis: Resuspend the cell pellet from a high-level expression system (e.g., Expi293F™ cells) in a suitable lysis buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6, containing protease inhibitors). Lyse the cells using a standard method such as sonication on ice.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the 6xHis-tagged GABA-T using a stepwise or linear gradient of imidazole (e.g., 50-250 mM) in the lysis buffer.

  • Size-Exclusion Chromatography: Pool the fractions containing GABA-T and concentrate them. Further purify the protein by size-exclusion chromatography on a column (e.g., Superdex 200) equilibrated with a suitable buffer to separate the dimeric active form from aggregates and other contaminants.

  • Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE and confirm its identity by Western blotting.

GABA-T Activity Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH).[2]

Reaction Scheme:

GABA + α-ketoglutarate --(GABA-T)--> Succinic Semialdehyde + Glutamate Succinic Semialdehyde + NADP+ + H2O --(SSADH)--> Succinate + NADPH + H+

Assay Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing:

    • 50 mM Potassium Pyrophosphate buffer (pH 8.6)

    • 5 mM α-ketoglutarate

    • 2.5 mM β-NADP+

    • 1 mM 2-mercaptoethanol

    • A source of SSADH (e.g., from a commercial GABase preparation where GABA-T has been inhibited)

  • Inhibitor Incubation (for inhibition studies): Add varying concentrations of vinyl glycine or a vehicle control to the wells containing the reaction mixture and purified GABA-T. Pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Start the reaction by adding the substrate, GABA (e.g., at a final concentration of 10 mM).

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is directly proportional to the GABA-T activity.

Determination of kinact and KI

These kinetic parameters for irreversible inhibitors are determined from progress curves of the enzymatic reaction at different inhibitor concentrations.

Experimental Workflow for kinact and KI Determination

kinact_KI_Workflow start Start: Set up GABA-T assay with varying inhibitor concentrations measure Measure product formation over time (generate progress curves) start->measure fit_exp Fit each progress curve to a first-order exponential decay equation to obtain k_obs measure->fit_exp replot Plot k_obs vs. inhibitor concentration fit_exp->replot fit_hyperbola Fit the replot to the Michaelis-Menten equation for irreversible inhibition replot->fit_hyperbola end End: Determine k_inact and K_I fit_hyperbola->end

Workflow for determining k_inact and K_I.

Data Analysis:

  • Obtain Progress Curves: Perform the GABA-T activity assay as described above with multiple concentrations of vinyl glycine.

  • Determine kobs: Fit the initial phase of each progress curve (product concentration vs. time) to the following equation for a single exponential process to obtain the observed rate of inactivation (kobs) for each inhibitor concentration: [P] = (vi/kobs)(1 - e-kobs*t) where [P] is the product concentration, vi is the initial velocity, and t is time.

  • Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). Fit this data to the Michaelis-Menten equation for irreversible inhibition: kobs = kinact * [I] / (KI + [I]) The maximal value of the curve represents kinact, and the inhibitor concentration at half-maximal kobs is the KI.

Conclusion

Vinyl glycine is a potent mechanism-based inactivator of GABA-T, acting through covalent modification of the enzyme's active site. Understanding the detailed mechanism of this interaction is crucial for the development of new and improved therapeutic agents targeting the GABAergic system. The experimental protocols outlined in this guide provide a robust framework for the characterization of GABA-T inhibitors, enabling researchers to elucidate their kinetic parameters and mechanisms of action. Further research to determine the precise kinact and partition ratio for vinyl glycine would provide a more complete quantitative picture of its inhibitory profile.

References

Exploratory

The Stereospecific Synthesis of L-Vinylglycine: A Technical Guide for Researchers

An in-depth exploration of synthetic strategies, experimental protocols, and comparative analysis for the stereocontrolled production of L-vinylglycine, a pivotal building block in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic strategies, experimental protocols, and comparative analysis for the stereocontrolled production of L-vinylglycine, a pivotal building block in medicinal chemistry and drug development.

L-vinylglycine, a non-proteinogenic amino acid, has garnered significant attention from the scientific community due to its role as a mechanism-based inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes and as a versatile chiral synthon for the synthesis of complex molecules such as alkaloids and azasugars.[1][2] Its biological activity and synthetic utility have spurred the development of numerous stereospecific routes to access the enantiomerically pure L-isomer. This guide provides a comprehensive overview of the key asymmetric strategies for the synthesis of L-vinylglycine, complete with detailed experimental protocols and a comparative analysis of their efficiencies.

Key Synthetic Strategies

The stereospecific synthesis of L-vinylglycine can be broadly categorized into four main approaches: chiron-based synthesis, the use of chiral auxiliaries, enzymatic kinetic resolution, and catalytic asymmetric synthesis. Each of these strategies offers distinct advantages and challenges, which are summarized below.

Chiron-Based Approaches

Chiron-based syntheses utilize readily available, enantiomerically pure natural products as starting materials, thereby transferring the inherent chirality to the final product. Key precursors for L-vinylglycine synthesis include L-methionine, L-glutamic acid, and L-homoserine.

A notable example is the synthesis from L-methionine , which involves a controlled oxidation to the corresponding sulfoxide, followed by a thermal syn-elimination.[1][3] This method is effective in producing L-vinylglycine with high optical purity.

Another efficient route commences from L-homoserine lactone . This procedure is particularly convenient, requiring only one chromatographic purification step and proceeding in high yield.[2][4] The key steps involve the use of acid-labile protecting groups and a chemoselective cleavage of the lactone using a phenylselenolate equivalent.[2][4]

L-glutamic acid has also been employed as a chiral precursor. One elegant method involves a copper(II)/lead(IV)-mediated oxidative decarboxylation to introduce the vinyl group.[3]

The general workflow for chiron-based approaches can be visualized as follows:

G cluster_chiron Chiron-Based Synthesis Workflow Start Chiral Precursor (e.g., L-Methionine, L-Homoserine) Protect Protection of Functional Groups Start->Protect KeyReaction Key Transformation (e.g., Elimination, Decarboxylation) Protect->KeyReaction Deprotect Deprotection KeyReaction->Deprotect Product L-Vinylglycine Deprotect->Product

A generalized workflow for chiron-based synthesis of L-vinylglycine.
Chiral Auxiliary-Based Approaches

This strategy involves the use of a recoverable chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. A powerful example is the alkylation of a chiral, vinylglycine-derived dianionic dienolate bearing the (-)-8-(beta-naphthyl)menthyl auxiliary.[5] This method allows for the introduction of various side chains with a high degree of acyclic stereocontrol, leading to a range of L-α-vinyl amino acids.[5] The auxiliary can be recovered in high yield, making this an efficient and versatile approach.[5]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For vinylglycine, this has been achieved by subjecting racemic N-tert-butoxycarbonyl (Boc) vinylglycine to enantioselective enzymatic esterification.[6] Enzymes such as papain can selectively catalyze the esterification of the L-enantiomer, allowing for the separation of the two isomers.[6] Similarly, fermentation with baker's yeast has been used to resolve racemic vinylglycine, yielding D-vinylglycine and leaving the L-isomer.[1][3]

The logical flow of an enzymatic resolution process is depicted below:

G cluster_enzymatic Enzymatic Resolution Logic Racemate Racemic N-Boc-Vinylglycine Enzyme Enzyme (e.g., Papain) + Alcohol Racemate->Enzyme Reaction Enantioselective Esterification Enzyme->Reaction Separation Separation Reaction->Separation L_Ester L-Vinylglycine Ester Separation->L_Ester D_Acid D-N-Boc-Vinylglycine Separation->D_Acid Hydrolysis Hydrolysis L_Ester->Hydrolysis L_VG L-Vinylglycine Hydrolysis->L_VG

Decision and separation flow in enzymatic resolution of vinylglycine.
Catalytic Asymmetric Synthesis

Catalytic asymmetric methods aim to generate the desired stereoisomer with high enantioselectivity using a chiral catalyst. One such approach involves an enantioselective, intramolecular allylic amination using a Ni(0)-BIPHEP catalyst system to generate an N-protected-4-vinyloxazolin-2-one intermediate, which is then converted to L-vinylglycine.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for some of the key stereospecific syntheses of L-vinylglycine, allowing for a direct comparison of their efficiencies.

Starting MaterialKey Reagents/MethodNumber of StepsOverall YieldEnantiomeric Excess (e.e.)Reference
L-Homoserine LactoneNaBH₄, Ph₂Se₂, O₃472%≥95%[2][4]
L-MethionineOxidation, Pyrolysis--99%[1][3]
Racemic VinylglycineBaker's Yeast-39% (for D-isomer)82% (for D-isomer)[1][3]
Racemic N-Boc-VGPapain--High[6]
Dehydrobutyrine Ester(-)-8-(β-naphthyl)menthyl auxiliary, LDA, n-BuLi-65-81% (alkylation)91:9 to ≥98:2 (d.r.)[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

This procedure, adapted from Berkowitz and Smith (1996), is a convenient and efficient route to L-vinylglycine.[2][4]

Step 1: N-(tert-Butoxycarbonyl)-homoserine lactone (1)

To a solution of L-homoserine lactone trifluoroacetate salt (2.00 g, 9.29 mmol) and triethylamine (1.4 mL, 9.29 mmol) in CH₂Cl₂ (38 mL) at 0°C, di-tert-butyl dicarbonate (2.03 g, 9.29 mmol) is added.[2] The reaction mixture is stirred for 12 hours at room temperature, then washed with H₂O (1 x 25 mL) and 1N HCl (1 x 25 mL). The organic layer is dried over MgSO₄ and evaporated to give compound 1 (1.82 g, 97%) as a white solid.[2]

Step 2: Diphenylmethyl N-(tert-Butoxycarbonyl)-2-(2'-(phenylseleno)ethyl)glycinate (2)

To an argon-purged flask containing NaBH₄ (310 mg, 8.19 mmol), a solution of Ph₂Se₂ (1.58 g, 7.45 mmol) in DMF (60 mL) is added via cannula.[4] To this solution, a solution of lactone 1 (1.50 g, 7.45 mmol) in DMF (60 mL) is added, and the mixture is heated at 100°C for 1 hour.[4] After cooling to 0°C, MeOH (15 mL) is added, and the mixture is stirred for 5 hours. The solvent is removed in vacuo, and the residue is partitioned between Et₂O (200 mL) and 100 mM NaOAc buffer (pH 5) to yield compound 2 .

Step 3 & 4: L-α-Vinylglycine, Trifluoroacetate Salt (4)

Ozone is bubbled into a solution of selenide 2 (474 mg, 0.913 mmol) in CH₂Cl₂ (10 mL) at -78°C until a light blue color persists.[4] After the addition of 1-hexene (2 mL, 16 mmol), this cold solution is added dropwise to refluxing benzene (36 mL), and reflux is continued for 1 hour.[4] Evaporation gives the crude protected vinylglycine 3 . This crude product is then treated with trifluoroacetic acid containing an equivalent of acetic acid at room temperature to yield L-α-vinylglycine trifluoroacetate salt 4 in 90% yield for the final two steps.[2]

Enzymatic Resolution of Racemic N-tert-butoxycarbonyl Vinylglycine

This method, described in a patent by Crout et al., provides a route to both L- and D-vinylglycine in enantiomerically pure form.[6]

Step 1: Synthesis of Racemic N-tert-butoxycarbonyl Vinylglycine (4)

Racemic vinylglycine is converted to its N-Boc derivative using standard procedures with di-tert-butyl dicarbonate. The product is isolated by extraction into an organic solvent after acidification.[6]

Step 2: Enantioselective Esterification

D,L-N-Boc-vinylglycine is dissolved in a mixture of a water-immiscible organic solvent (e.g., ethyl acetate) and an aqueous buffer. A hydrolytic enzyme, such as the thiol proteinase papain, and an alcohol (e.g., benzyl alcohol) are added. The mixture is stirred, leading to the selective esterification of the L-enantiomer.[6]

Step 3: Separation

The reaction mixture is separated. The organic phase contains the L-ester. The aqueous phase, containing the unreacted D-N-Boc-vinylglycine, is treated with sodium hydrogen carbonate. The D-enantiomer can then be isolated by acidification and extraction.[6]

Step 4: Hydrolysis of the L-Ester

The L-ester is hydrolyzed under basic conditions to yield L-N-Boc-vinylglycine, which can be deprotected to afford L-vinylglycine.

Conclusion

The stereospecific synthesis of L-vinylglycine has been approached from multiple angles, each with its own merits. Chiron-based approaches, particularly from L-homoserine lactone, offer a highly efficient and convenient route with excellent stereocontrol. Chiral auxiliary methods provide versatility for the synthesis of a broader range of L-α-vinyl amino acids. Enzymatic resolution presents a practical method for obtaining both enantiomers from a racemic mixture. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired optical purity, and the availability of starting materials and reagents. The continued development of novel catalytic asymmetric methods holds promise for even more efficient and direct access to this valuable chiral building block.

References

Foundational

An In-depth Technical Guide to the Biochemical Properties of Vinyl Glycine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Vinyl glycine is a naturally occurring, non-proteinogenic amino acid that acts as a potent, mechanism-based inhibitor of several pyridoxal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl glycine is a naturally occurring, non-proteinogenic amino acid that acts as a potent, mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[1] Its unique chemical structure, featuring a vinyl group attached to the α-carbon, allows it to act as a "suicide substrate," leading to the irreversible inactivation of its target enzymes.[2][3] This property has made vinyl glycine and its derivatives valuable tools in the study of amino acid metabolism and has inspired the development of therapeutic agents. This guide provides a comprehensive overview of the biochemical properties of vinyl glycine, including its mechanism of action, kinetic parameters of enzyme inhibition, and its effects on key metabolic pathways. Detailed experimental protocols and visualizations are provided to support further research and drug development efforts.

Physicochemical Properties

Vinyl glycine, also known as (S)-2-aminobut-3-enoic acid, is a structural analog of glycine.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₇NO₂[4]
Molecular Weight 101.10 g/mol [4]
IUPAC Name (2S)-2-aminobut-3-enoic acid[4]
CAS Number 56512-51-7[4]
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A

Mechanism of Action: Suicide Inhibition

Vinyl glycine functions as a mechanism-based or "suicide" inhibitor. In this process, the enzyme's own catalytic mechanism converts the relatively inert vinyl glycine into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[1] This targeted inactivation is a hallmark of vinyl glycine's biochemical activity.

The primary targets of vinyl glycine are enzymes that utilize pyridoxal phosphate (PLP) as a cofactor, particularly those involved in amino acid metabolism.[1] The general mechanism of inactivation proceeds as follows:

  • Formation of an External Aldimine: The amino group of vinyl glycine displaces the lysine residue of the enzyme's active site that is typically bound to the PLP cofactor, forming an external aldimine.

  • α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from vinyl glycine.

  • Tautomerization and Michael Addition: This abstraction facilitates a tautomeric shift, creating a conjugated system. This is followed by a Michael addition reaction where a nucleophilic residue in the enzyme's active site, typically the previously displaced lysine, attacks the β-carbon of the inhibitor.[3]

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent adduct between vinyl glycine and the enzyme, leading to its irreversible inactivation.[3]

This mechanism has been well-characterized for the inhibition of aspartate aminotransferase, where vinyl glycine forms a covalent bond with the active site lysine residue.[3]

Enzyme Inhibition and Kinetics

Vinyl glycine exhibits a broad spectrum of inhibitory activity against various PLP-dependent enzymes.[1] The quantitative data on its inhibitory potency are summarized in Table 2.

EnzymeOrganism/TissueInhibition TypeKey Kinetic ParametersSource
Aspartate Aminotransferase (Cytosolic & Mitochondrial) Porcine HeartIrreversible90% of enzyme molecules are inactivated per catalytic cycle.[3]
Alanine Aminotransferase Rat HepatocytesWeak IrreversibleDescribed as a "very weak inhibitor" in intact cells, though effective in vitro.[5]
Kynurenine Aminotransferase Hansenula schneggii (Yeast)Irreversible (Suicide Inactivator)Vmax (deamination): 0.17 µmol/min/mgKm (inactivation): Essentially the same as for deamination.[2]
D-amino acid transaminase N/AIrreversibleQualitative description of inhibition.[1]

It is important to note that while vinyl glycine is a potent inhibitor of many aminotransferases in vitro, its efficacy can be lower in cellular systems, as observed with alanine aminotransferase in intact hepatocytes.[5]

Affected Signaling Pathways

The GABAergic Synapse

Vinyl glycine's inhibition of PLP-dependent enzymes has significant implications for neurotransmitter metabolism, particularly within the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its synthesis and degradation are catalyzed by PLP-dependent enzymes. The diagram below illustrates the key components of the GABAergic synapse, which can be influenced by inhibitors like vinyl glycine that affect GABA metabolism.

GABAergic_Synapse GABAergic Synapse Pathway cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAD Glutamate Decarboxylase (GAD) (PLP-dependent) VGAT Vesicular GABA Transporter (VGAT) GAT1_pre GABA Transporter (GAT1) GAT1_pre->GABA GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R GAT_glial GABA Transporter (GAT) GABA_cleft->GAT_glial Uptake Cl_channel Cl- Influx GABA_A_R->Cl_channel K_channel K+ Efflux GABA_B_R->K_channel Ca_channel Ca2+ Channel Inhibition GABA_B_R->Ca_channel GABA_glial GABA GAT_glial->GABA_glial SSA Succinic Semialdehyde GABA_glial->SSA GABA-T GABA_T GABA Transaminase (GABA-T) (PLP-dependent) Glutamate_glial Glutamate SSA->Glutamate_glial SSADH Glutamine_glial Glutamine Glutamate_glial->Glutamine_glial Glutamine Synthetase Glutamine_synth Glutamine Synthetase Glutamine_glial->Glutamine Transport

Caption: Overview of the GABAergic synapse, a target for vinyl glycine's effects.

By inhibiting PLP-dependent enzymes such as GABA-transaminase (GABA-T), vinyl glycine and its analogs can increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic use of vigabatrin (γ-vinyl-GABA), an antiepileptic drug.

Experimental Protocols

In Vitro Inhibition of Aspartate Aminotransferase

This protocol is adapted from standard methods for measuring AST activity and its inhibition.

Materials:

  • Purified aspartate aminotransferase (e.g., from porcine heart)

  • L-aspartic acid

  • α-ketoglutarate

  • Malate dehydrogenase (MDH)

  • NADH

  • Vinyl glycine (inhibitor)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-aspartic acid, α-ketoglutarate, MDH, and NADH in phosphate buffer.

  • Pre-incubation with Inhibitor: In a separate set of reactions, pre-incubate the aspartate aminotransferase with varying concentrations of vinyl glycine for different time intervals to assess time-dependent inactivation.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding either the native or the vinyl glycine-treated aspartate aminotransferase to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This rate is proportional to the AST activity.

  • Data Analysis: Calculate the rate of reaction for both the uninhibited and inhibited enzyme. For irreversible inhibition, plot the percentage of remaining activity against the pre-incubation time with vinyl glycine to determine the inactivation rate constant.

Workflow for Determining Enzyme Inactivation Kinetics

The following diagram outlines a general workflow for characterizing the kinetics of irreversible enzyme inhibition by vinyl glycine.

experimental_workflow Workflow for Enzyme Inactivation Kinetics start Start prep_reagents Prepare Enzyme, Substrate, and Vinyl Glycine Solutions start->prep_reagents pre_incubation Pre-incubate Enzyme with Varying Concentrations of Vinyl Glycine for Different Time Intervals prep_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_activity Measure Residual Enzyme Activity (e.g., Spectrophotometrically) initiate_reaction->measure_activity plot_data Plot ln(Residual Activity) vs. Pre-incubation Time measure_activity->plot_data calc_kobs Calculate Observed Rate Constant (k_obs) from the Slope plot_data->calc_kobs plot_kobs Plot k_obs vs. [Vinyl Glycine] calc_kobs->plot_kobs determine_params Determine Kinetic Parameters (K_I and k_inact) from the Hyperbolic Fit plot_kobs->determine_params end End determine_params->end

Caption: Experimental workflow for determining inactivation kinetics.

Conclusion

Vinyl glycine is a powerful tool for studying PLP-dependent enzymes due to its mechanism-based irreversible inhibition. Its broad-spectrum activity against aminotransferases highlights its potential as a lead compound for the development of novel therapeutics targeting amino acid metabolism. The detailed biochemical properties, kinetic data, and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of vinyl glycine and its derivatives. Understanding the intricacies of its mechanism of action and its effects on signaling pathways such as the GABAergic system will be crucial for the rational design of next-generation inhibitors with improved specificity and therapeutic efficacy.

References

Exploratory

Vinyl Glycine as a Suicide Inhibitor of Transaminases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vinyl glycine, a structural analog of various amino acid substrates, acts as a potent mechanism-based inactivator, or "suicide inhibitor," of a ran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl glycine, a structural analog of various amino acid substrates, acts as a potent mechanism-based inactivator, or "suicide inhibitor," of a range of pyridoxal phosphate (PLP)-dependent transaminases. By irreversibly binding to and inactivating these enzymes, vinyl glycine disrupts critical metabolic pathways, most notably the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comprehensive technical overview of the molecular mechanism of vinyl glycine's inhibitory action, detailed experimental protocols for its study, and a summary of its kinetic parameters. Furthermore, it explores the broader implications of this inhibition on cellular signaling pathways, offering insights for researchers in neuroscience and professionals in drug development.

Introduction to Suicide Inhibition and Vinyl Glycine

Suicide inhibition is a form of irreversible enzyme inhibition where the enzyme converts a seemingly harmless substrate analog into a highly reactive species. This reactive intermediate then covalently binds to a residue within the enzyme's active site, leading to its permanent inactivation.[1] This mechanism-based inactivation is characterized by its high specificity and potency, making suicide inhibitors valuable tools in enzymology and pharmacology.[2]

Vinyl glycine (2-amino-3-butenoic acid) is a non-proteinogenic amino acid that serves as a classic example of a suicide inhibitor for several PLP-dependent enzymes, particularly transaminases.[3][4] Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a crucial role in amino acid metabolism.[5] The inhibitory activity of vinyl glycine stems from its structural similarity to natural substrates of these enzymes.

Molecular Mechanism of Inhibition

The inhibitory action of vinyl glycine is intricately linked to the catalytic cycle of PLP-dependent transaminases. The key steps are as follows:

  • Formation of the External Aldimine: Vinyl glycine enters the active site of the transaminase and forms a Schiff base with the PLP cofactor, creating an external aldimine. This initial binding is a reversible step.[6]

  • Enzymatic Activation: The enzyme's catalytic machinery then abstracts a proton from the α-carbon of vinyl glycine, a standard step in transamination.[6]

  • Formation of a Reactive Intermediate: This deprotonation leads to the formation of a highly reactive, conjugated enamine intermediate.[7]

  • Covalent Adduct Formation: A nucleophilic residue within the enzyme's active site, often a lysine residue, attacks the electrophilic β-carbon of the reactive intermediate.[7] This results in the formation of a stable, covalent adduct between vinyl glycine and the enzyme.[7]

  • Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site, rendering the enzyme catalytically inactive.[1]

Vinyl_Glycine_Inhibition_Mechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_VG Enzyme-PLP-VG (External Aldimine) E_PLP->E_PLP_VG Reversible binding VG Vinyl Glycine VG->E_PLP_VG Reactive_Intermediate Reactive Enamine Intermediate E_PLP_VG->Reactive_Intermediate Enzymatic activation Inactive_Enzyme Inactive Covalent Adduct Reactive_Intermediate->Inactive_Enzyme Covalent bonding

Caption: Mechanism of vinyl glycine suicide inhibition.

Key Transaminase Targets

Vinyl glycine exhibits inhibitory activity against a range of transaminases, with varying degrees of potency.

GABA Transaminase (GABA-T)

The most well-characterized target of vinyl glycine is γ-aminobutyric acid transaminase (GABA-T; EC 2.6.1.19).[8][9] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[8] By irreversibly inhibiting GABA-T, vinyl glycine leads to a significant increase in GABA concentrations in the brain.[1][8] This elevation of GABA levels enhances inhibitory neurotransmission, which is the basis for the therapeutic use of its derivative, vigabatrin, as an anticonvulsant.[8][9]

Aspartate Aminotransferase (AST)

Aspartate aminotransferase (AST; EC 2.6.1.1) is another key target of vinyl glycine.[7][10] AST plays a crucial role in amino acid metabolism and the malate-aspartate shuttle. The inactivation of AST by vinyl glycine has been shown to involve the alkylation of an active-site lysine residue.[7]

Alanine Aminotransferase (ALT)

Alanine aminotransferase (ALT; EC 2.6.1.2) is also inhibited by vinyl glycine.[11] ALT is a key enzyme in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver.

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT; EC 2.6.1.13) is involved in the metabolism of ornithine and proline. While the direct inhibition of OAT by vinyl glycine is less extensively studied, the structural similarities between ornithine and vinyl glycine suggest it as a potential target.

Quantitative Data

The efficacy of a suicide inhibitor is quantified by several kinetic parameters: the inhibition constant (Ki), the maximal rate of inactivation (kinact), and the partition ratio (r). Ki reflects the initial binding affinity of the inhibitor for the enzyme, while kinact represents the rate of the chemical step leading to irreversible inactivation. The partition ratio is the number of productive turnovers of the inhibitor into product for every inactivation event.

EnzymeOrganism/SourceKikinactPartition Ratio (r)Reference(s)
GABA TransaminasePseudomonas fluorescens26 ± 3 mM--[12]
Aspartate AminotransferaseCytosolic and Mitochondrial--~9[7]

Note: Data for mammalian GABA-T with vinyl glycine is limited in the reviewed literature. The data for Pseudomonas fluorescens is provided for context. The partition ratio for AST is estimated from the reported 90% inactivation per catalytic cycle.

Experimental Protocols

General Workflow for Studying Vinyl Glycine Inhibition

The study of vinyl glycine as a suicide inhibitor typically follows a multi-step process, from enzyme preparation to the characterization of the covalent adduct.

Experimental_Workflow Enzyme_Prep Enzyme Preparation (Extraction & Purification) Activity_Assay Enzyme Activity Assay (Spectrophotometric) Enzyme_Prep->Activity_Assay Adduct_ID Covalent Adduct Identification (LC-MS/MS) Enzyme_Prep->Adduct_ID Kinetic_Analysis Kinetic Analysis (Determination of Ki, kinact) Activity_Assay->Kinetic_Analysis Kinetic_Analysis->Adduct_ID Data_Analysis Data Analysis & Interpretation Kinetic_Analysis->Data_Analysis Adduct_ID->Data_Analysis

Caption: General experimental workflow for vinyl glycine inhibition studies.

Spectrophotometric Assay for GABA Transaminase Activity

This protocol is adapted from methods used for measuring GABA-T activity and its inhibition.

Principle: The activity of GABA-T is measured in a coupled enzyme assay. GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a subsequent reaction catalyzed by glutamate dehydrogenase, which involves the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GABA-T activity.

Materials:

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)

  • α-ketoglutarate solution

  • GABA solution

  • NAD+ solution

  • Glutamate dehydrogenase

  • Purified or partially purified GABA-T

  • Vinyl glycine stock solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase in a cuvette.

  • Add the GABA-T enzyme preparation to the reaction mixture.

  • To measure inhibition, pre-incubate the enzyme with various concentrations of vinyl glycine for different time intervals before initiating the reaction.

  • Initiate the reaction by adding the substrate, GABA.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Determination of Ki and kinact

Principle: The kinetic parameters for suicide inhibition are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.

Procedure:

  • Incubate the transaminase with a range of vinyl glycine concentrations.

  • At specific time points, take aliquots of the incubation mixture and dilute them into an assay mixture containing the substrates for the transaminase.

  • Measure the residual enzyme activity for each time point and inhibitor concentration.

  • For each concentration of vinyl glycine, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

  • Plot the kobs values against the corresponding vinyl glycine concentrations.

  • Fit the data to the following Michaelis-Menten-like equation to determine Ki and kinact: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of vinyl glycine.

Identification of the Covalent Adduct by LC-MS/MS

Principle: Mass spectrometry is used to identify the covalent modification of the enzyme by vinyl glycine. The protein is digested into smaller peptides, which are then analyzed to pinpoint the modified amino acid residue.

Materials:

  • Vinyl glycine-inactivated transaminase

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • Trypsin

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Denature the vinyl glycine-inactivated enzyme in a solution containing urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides using reverse-phase liquid chromatography.

    • Elute the peptides into the mass spectrometer.

    • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence of the transaminase using a database search engine.

    • Include a variable modification on nucleophilic residues (e.g., lysine, cysteine) corresponding to the mass of the vinyl glycine adduct.

    • The identification of a peptide with this specific mass shift confirms the covalent modification and can pinpoint the site of adduction.[13][14]

Impact on Signaling Pathways: The GABAergic System

The inhibition of GABA-T by vinyl glycine has profound effects on the GABAergic signaling pathway, which is the primary inhibitory neurotransmitter system in the central nervous system.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_T GABA-T GABA_pre->GABA_T Degradation GABA_cleft GABA Vesicle->GABA_cleft Release SSA Succinic Semialdehyde GABA_T->SSA VG Vinyl Glycine VG->GABA_T Inhibition GAT1 GAT1 (Transporter) GABA_cleft->GAT1 Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT1->GABA_pre Inhibitory_Signal Inhibitory Postsynaptic Potential GABA_R->Inhibitory_Signal Activation

References

Foundational

An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinyl Glycine

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its potent and selective in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against a range of pyridoxal phosphate (PLP)-dependent enzymes. Its unique chemical structure, featuring a vinyl group attached to the α-carbon, underpins its reactivity and biological function as a mechanism-based inactivator. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of vinyl glycine, with a focus on its application in drug development and biochemical research.

Chemical Structure and Properties

Vinyl glycine, systematically named (2S)-2-aminobut-3-enoic acid, is an unsaturated amino acid with the chemical formula C₄H₇NO₂[1]. Its structure consists of a glycine backbone with a vinyl group (-CH=CH₂) substituent at the α-carbon. This vinyl group is the key to its unique reactivity.

PropertyValueSource
Molecular Formula C₄H₇NO₂[1]
IUPAC Name (2S)-2-aminobut-3-enoic acid[1]
Molar Mass 101.10 g/mol [1]
CAS Number 70982-53-5 (L-isomer)

Synthesis of Vinyl Glycine

Several synthetic routes to vinyl glycine have been developed, allowing for the production of both racemic and enantiomerically pure forms. Key starting materials include L-homoserine lactone and L-methionine.

One efficient method involves a four-step synthesis from L-homoserine lactone, yielding L-α-vinylglycine with high optical purity[2]. Another common approach utilizes the pyrolysis of a sulfoxide derivative of L-methionine. More recent protocols have focused on optimizing these methods to improve yield, scalability, and reduce the use of hazardous reagents.

Reactivity and Mechanism of Action

The reactivity of vinyl glycine is centered around its α-vinyl group. It acts as a "suicide substrate" or mechanism-based inactivator for several PLP-dependent enzymes, including a variety of aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase.

The inactivation process begins with the formation of an external aldimine between vinyl glycine and the PLP cofactor in the enzyme's active site. This is followed by the abstraction of the α-proton by an active site base, leading to the formation of a resonance-stabilized intermediate. This intermediate can then undergo a Michael addition by a nucleophilic residue in the active site, resulting in the formation of a stable, covalent adduct with the enzyme and its irreversible inactivation.

Mechanism_of_Inhibition cluster_0 Enzyme Active Site E_PLP Enzyme-PLP Complex E_PLP_VG_Schiff External Aldimine (Schiff Base) E_PLP->E_PLP_VG_Schiff Transaldimination VG Vinyl Glycine VG->E_PLP Binding Intermediate Resonance-Stabilized Intermediate E_PLP_VG_Schiff->Intermediate α-Proton Abstraction Inactive_E Covalently Modified Inactive Enzyme Intermediate->Inactive_E Michael Addition (Nucleophilic Attack)

Biological Activity and Targets

Vinyl glycine exhibits potent inhibitory activity against a range of PLP-dependent enzymes that are crucial for various metabolic pathways.

Aminotransferases

Vinyl glycine is a broad-spectrum inhibitor of aminotransferases (also known as transaminases), which play a central role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. Both D- and L-isomers of vinyl glycine have been shown to inactivate various aminotransferases.

EnzymeOrganismInhibitorKi/IC50k_inactPartition RatioReference
D-Amino Acid TransaminaseBacillus sphaericusD-Vinyl Glycine1.9 min⁻¹~450
D-Amino Acid TransaminaseBacillus subtilisD-Vinyl Glycine0.36 min⁻¹~800
Aspartate AminotransferasePorcine Heart(D,L)-Vinyl Glycine
Alanine AminotransferaseRat LiverD-Vinyl Glycine
1-Aminocyclopropane-1-carboxylate (ACC) Synthase

L-vinyl glycine is a well-characterized inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key regulatory enzyme in the biosynthesis of the plant hormone ethylene. By inactivating ACC synthase, vinyl glycine can effectively block ethylene production, which has implications for controlling fruit ripening and other developmental processes in plants. For ACC synthase, the inactivation by L-vinylglycine has a reported K_inact of 3.3 mM and a maximal rate constant (k_max) of 0.1 min⁻¹.

Experimental Protocols

Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

This protocol is adapted from a published procedure and outlines a convenient synthesis of L-α-vinylglycine[2].

Materials:

  • L-homoserine lactone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Diphenyl diselenide

  • Sodium borohydride

  • N,N-Dimethylformamide (DMF)

  • Ozone

  • Trifluoroacetic acid (TFA)

  • Acetic acid

Procedure:

  • Protection of L-homoserine lactone: React L-homoserine lactone with Boc₂O and NEt₃ in CH₂Cl₂ to yield N-(tert-Butoxycarbonyl)-homoserine lactone.

  • Selenide-mediated ring opening: Treat the protected lactone with the phenylselenolate equivalent generated from diphenyl diselenide and sodium borohydride in DMF.

  • Oxidation and elimination: Perform an ozone-mediated oxidation followed by pyrolysis to form the protected vinyl glycine derivative.

  • Deprotection: Treat the protected vinyl glycine with TFA in the presence of acetic acid as a cation scavenger to yield L-α-vinylglycine.

Synthesis_Workflow Start L-Homoserine Lactone Step1 Protection (Boc₂O) Start->Step1 Step2 Ring Opening (PhSe)₂ Step1->Step2 Step3 Oxidation & Elimination (O₃) Step2->Step3 Step4 Deprotection (TFA) Step3->Step4 End L-α-Vinylglycine Step4->End

Enzyme Inhibition Assay for Mechanism-Based Inactivators

This protocol provides a general framework for assessing the time-dependent inactivation of an enzyme by vinyl glycine.

Materials:

  • Purified target enzyme (e.g., aminotransferase)

  • Vinyl glycine (inhibitor)

  • Substrate for the enzyme

  • Cofactor (e.g., pyridoxal phosphate)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of vinyl glycine in the assay buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme with different concentrations of vinyl glycine. Include a control with no inhibitor. Incubate the plate at a constant temperature for various time intervals to allow for the time-dependent inactivation to occur.

  • Reaction Initiation: At the end of each pre-incubation time point, initiate the enzymatic reaction by adding a saturating concentration of the substrate to each well.

  • Data Acquisition: Immediately monitor the rate of product formation or substrate depletion using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • For each vinyl glycine concentration, plot the remaining enzyme activity as a function of the pre-incubation time.

    • Fit the data to a first-order decay equation to determine the apparent rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the vinyl glycine concentration and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Inhibition_Assay_Workflow Start Prepare Enzyme and Inhibitor Solutions Step1 Pre-incubate Enzyme with Vinyl Glycine at Various Concentrations and Time Points Start->Step1 Step2 Initiate Reaction with Substrate Step1->Step2 Step3 Monitor Reaction Rate Step2->Step3 Step4 Data Analysis: Determine k_obs, k_inact, and K_I Step3->Step4 End Characterize Inhibition Step4->End

Conclusion and Future Directions

Vinyl glycine remains a valuable tool for studying the mechanism of PLP-dependent enzymes and serves as a lead compound for the design of more potent and selective inhibitors. Its ability to irreversibly inactivate key enzymes in various metabolic pathways highlights its potential for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the synthesis of vinyl glycine analogues and a deeper understanding of the structural basis for its enzyme selectivity will undoubtedly open new avenues for drug discovery and development. The detailed methodologies and data presented in this guide are intended to support these ongoing research efforts.

References

Exploratory

Vinyl Glycine: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community for its role as a potent and irrev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community for its role as a potent and irreversible inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes. Its unique chemical structure, featuring a vinyl group attached to the α-carbon, underpins its mechanism-based inhibition, making it a valuable tool in biochemical research and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available data on the solubility and stability of vinyl glycine, alongside detailed experimental protocols and a visualization of its key biological pathway.

Physicochemical Properties

Solubility Data

The solubility of a compound is a critical parameter in its handling, formulation, and biological application. Currently, quantitative solubility data for vinyl glycine is limited. The available information is summarized in the table below.

SolventTemperatureSolubility
WaterNot Specified20 mg/mL

Note: The temperature for the aqueous solubility was not specified in the available literature. It is recommended to determine the solubility at the desired experimental temperature.

Stability Profile
ConditionExpected Impact and Potential Degradation Pathways
pH The stability of amino acids is often pH-dependent. At extremes of pH, vinyl glycine may be susceptible to hydrolysis of the amino acid backbone or reactions involving the vinyl group. The zwitterionic nature of the molecule will also be influenced by pH, which can affect its stability and reactivity.
Temperature Elevated temperatures are expected to accelerate degradation. Potential thermal degradation pathways for amino acids include decarboxylation, deamination, and polymerization. The presence of the vinyl group may introduce additional thermal liabilities.
Light (Photostability) Unsaturated compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to isomerization, oxidation, or polymerization of the vinyl group.
Oxidation The vinyl group is a potential site for oxidation, which could lead to the formation of epoxides, aldehydes, or other oxidation products. The presence of oxidizing agents should be carefully considered in handling and formulation.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of vinyl glycine. These protocols are based on established methods for amino acid analysis and can be adapted to specific laboratory requirements.

Solubility Determination: Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess vinyl glycine prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal container prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 equil3 Allow to equilibrate (e.g., 24-48h) equil2->equil3 sample1 Allow solids to settle equil3->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample if necessary sample3->sample4 sample5 Analyze by HPLC-UV or other suitable method sample4->sample5 quant3 Determine concentration in the sample sample5->quant3 quant1 Prepare calibration standards quant2 Generate calibration curve quant1->quant2 quant2->quant3 quant4 Calculate solubility (e.g., in mg/mL) quant3->quant4

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

  • Preparation: Add an excess amount of vinyl glycine to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature. Allow the mixture to equilibrate for a predetermined time (e.g., 24 or 48 hours) to ensure saturation.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Analysis: Quantify the concentration of vinyl glycine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the solubility of vinyl glycine in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.

Principle: The drug substance is subjected to stress conditions that are more severe than accelerated stability testing conditions to induce degradation. The resulting degradation products are then separated and identified using a stability-indicating analytical method.

Forced Degradation Conditions:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress_center Vinyl Glycine Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_center->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_center->base oxidation Oxidation (e.g., 3% H2O2) stress_center->oxidation thermal Thermal Stress (e.g., 60°C) stress_center->thermal photo Photostability (ICH Q1B) stress_center->photo analysis_node Stability-Indicating HPLC Method acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node outcome1 Identify Degradation Products analysis_node->outcome1 outcome2 Elucidate Degradation Pathways analysis_node->outcome2 outcome3 Develop Stable Formulations analysis_node->outcome3

Caption: Workflow for forced degradation studies of vinyl glycine.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of vinyl glycine in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid or solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid or solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be able to separate the intact vinyl glycine from all degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of vinyl glycine and the formation of degradation product peaks. This information helps in understanding the degradation pathways and the intrinsic stability of the molecule.

Biological Activity and Signaling Pathway

Vinyl glycine is a well-characterized inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of ethylene in plants. This inhibition is mechanism-based, meaning the enzyme converts vinyl glycine into a reactive intermediate that then irreversibly binds to the enzyme's active site.

Mechanism of ACC Synthase Inhibition:

G cluster_pathway Mechanism of ACC Synthase Inhibition by Vinyl Glycine acc_synthase ACC Synthase (with PLP cofactor) schiff_base Schiff Base Intermediate acc_synthase->schiff_base Binds to active site vinyl_glycine Vinyl Glycine (Substrate Analog) vinyl_glycine->schiff_base reactive_intermediate Reactive Intermediate (Ketoamine) schiff_base->reactive_intermediate Enzymatic conversion inactivated_enzyme Covalently Modified Inactivated Enzyme reactive_intermediate->inactivated_enzyme Covalent bonding

Foundational

An In-depth Technical Guide on the Biological Activity of Vinyl Glycine Enantiomers

For Researchers, Scientists, and Drug Development Professionals Abstract Vinyl glycine, a non-proteinogenic amino acid, exists as two enantiomers, (R)-vinylglycine (D-vinylglycine) and (S)-vinylglycine (L-vinylglycine)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl glycine, a non-proteinogenic amino acid, exists as two enantiomers, (R)-vinylglycine (D-vinylglycine) and (S)-vinylglycine (L-vinylglycine). It is a potent mechanism-based or "suicide" inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. The stereochemistry of vinyl glycine is a critical determinant of its biological activity, with each enantiomer exhibiting selectivity and varying potency towards different enzymes. This guide provides a comprehensive overview of the enantioselective biological activities of vinyl glycine, its mechanisms of action, quantitative kinetic data, and the experimental protocols used for its characterization.

Introduction

Vinyl glycine (2-amino-3-butenoic acid) is a naturally occurring unsaturated amino acid found in mushrooms. Its unique structure, featuring a vinyl group attached to the α-carbon, makes it a powerful tool for studying and inhibiting a class of enzymes that are fundamentally important in cellular metabolism: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] These enzymes catalyze a wide variety of reactions involving amino acids, such as transamination, decarboxylation, and elimination.

The inhibitory action of vinyl glycine stems from its ability to act as a "suicide substrate." The enzyme recognizes it as a substrate and initiates the catalytic process. However, this process converts the vinyl glycine into a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[2] This mechanism-based inhibition is often highly specific and potent.

The biological activity of vinyl glycine is stereospecific. The (S)- or L-enantiomer and the (R)- or D-enantiomer often target different enzymes or exhibit significantly different potencies against the same enzyme. This stereoselectivity is crucial for its application in research and as a potential therapeutic agent, for instance, in the development of novel antibacterial drugs.

General Mechanism of Action: The "Vinylic Trigger"

The inactivation of PLP-dependent enzymes by vinyl glycine follows a well-characterized pathway. The core of this mechanism is the enzyme-catalyzed activation of the vinyl group, which then acts as a Michael acceptor for a nucleophilic residue in the enzyme's active site.

The key steps are:

  • Transimination: The amino group of vinyl glycine displaces the active site lysine's ε-amino group, forming an external aldimine with the PLP cofactor.

  • α-Proton Abstraction: The enzyme's catalytic base removes the α-proton from vinyl glycine. This is a common step in most PLP-enzyme reactions.

  • Reactive Intermediate Formation: The removal of the α-proton creates a conjugated π-system that extends from the vinyl group to the pyridine ring of the PLP. This delocalization of electrons generates a reactive α,β-unsaturated imine.

  • Michael Addition: A nucleophilic residue in the enzyme's active site, often the same lysine that was initially bound to the PLP, attacks the β-carbon of the activated vinyl group (Michael addition).[2]

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[3]

Mechanism_of_Inactivation cluster_Enzyme Enzyme Active Site Enzyme_PLP Enzyme-PLP Internal Aldimine (with Active Site Lysine) External_Aldimine External Aldimine (Vinylglycine + PLP) Enzyme_PLP->External_Aldimine Quinonoid Quinonoid Intermediate (α-Proton Abstracted) External_Aldimine->Quinonoid 2. α-Proton Abstraction Michael_Acceptor α,β-Unsaturated Imine (Reactive Intermediate) Quinonoid->Michael_Acceptor 3. Isomerization Inactive_Enzyme Covalent Adduct (Irreversibly Inactivated Enzyme) Michael_Acceptor->Inactive_Enzyme 4. Michael Addition VG Vinyl Glycine (Inhibitor) VG->Enzyme_PLP 1. Transimination Lys Active Site Lysine-NH2 Lys->Michael_Acceptor Nucleophilic Attack

Caption: General mechanism of PLP-enzyme inactivation by vinyl glycine.

Enantioselective Biological Activity and Target Enzymes

The stereochemistry of vinyl glycine dictates its interaction with the chiral active sites of enzymes, leading to pronounced enantioselectivity in its inhibitory profile.

Aspartate Aminotransferase (AAT)

Both cytosolic and mitochondrial aspartate aminotransferases are irreversibly inactivated by vinyl glycine. The inactivation mechanism involves the alkylation of the active-site lysine residue (Lys-258) that forms the internal aldimine with PLP. For every catalytic cycle, a high percentage of the enzyme molecules are inactivated.[2] While vinyl glycine is a known inhibitor, some studies suggest it is almost equally effective in blocking both alanine and aspartate aminotransferases in vitro.[4]

D-Amino Acid Transaminases

These bacterial enzymes are crucial for peptidoglycan synthesis in the bacterial cell wall. D-vinylglycine acts as both a substrate and an irreversible inactivator for D-amino acid transaminases from Bacillus subtilis and Bacillus sphaericus.[5] The inactivation follows pseudo-first-order kinetics and is dependent on the presence of an α-keto acid co-substrate like α-ketoglutarate.[5] This specificity for the D-enantiomer makes it a target for developing novel antibacterial agents.

1-Aminocyclopropane-1-carboxylate (ACC) Synthase

This enzyme is key to the biosynthesis of the plant hormone ethylene. L-vinylglycine is a potent mechanism-based inhibitor of ACC synthase.[3][6] Interestingly, it also serves as an alternative substrate, with the enzyme undergoing many catalytic turnovers to produce α-ketobutyrate and ammonia for every inactivation event.[7] The crystal structure of the inactivated enzyme confirms that the γ-carbon of L-vinylglycine forms a covalent bond with the ε-amino group of the active site Lys273.[3]

Alanine Racemase

This bacterial enzyme interconverts L-alanine and D-alanine, providing the D-alanine necessary for cell wall synthesis. Halogenated derivatives of vinylglycine, such as chlorovinylglycine, are efficient inhibitors of alanine racemase, highlighting the potential of vinylglycine scaffolds as antibacterials.

Quantitative Data on Enzyme Inhibition

The potency and kinetics of enzyme inhibition by vinyl glycine enantiomers are described by several parameters:

  • Km : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. For an inhibitor acting as a substrate, this reflects binding affinity.

  • kcat : The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.

  • Kinact (or KI ): The inhibitor concentration that gives half the maximal rate of inactivation.

  • kinact (or kmax ): The maximal rate constant of inactivation at saturating inhibitor concentrations.

  • Partition Ratio (kcat/kinact) : The number of productive turnover events per inactivation event. A low partition ratio indicates a highly efficient suicide inhibitor.

Enzyme TargetEnantiomerKm (mM)kcat (s⁻¹)Kinact (mM)kinact (min⁻¹)Partition Ratio (kcat/kinact)Reference
ACC SynthaseL-Vinylglycine1.41.83.30.1~500[6][7]
D-Amino Acid Transaminase (B. sphaericus)D-Vinylglycine---1.9~450[5]
D-Amino Acid Transaminase (B. subtilis)D-Vinylglycine---0.36~800[5]

Note: Comprehensive kinetic data for both enantiomers across a wide range of enzymes is not always available in a single source. The values presented are from specific studies and conditions.

Experimental Protocols

Characterizing the activity of vinyl glycine enantiomers requires precise enzyme kinetic assays. Below are generalized protocols for determining enzyme inhibition.

General Protocol for Aminotransferase Inhibition Assay

This protocol is adapted for a generic aminotransferase and can be modified for specific enzymes. It often employs a coupled-enzyme system to monitor the reaction spectrophotometrically.[1][8]

A. Materials and Reagents:

  • Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4.

  • Enzyme: Purified aminotransferase of interest.

  • Substrate 1: L-amino acid (e.g., L-aspartate).

  • Substrate 2: α-keto acid (e.g., α-ketoglutarate).

  • Inhibitor: (R)- or (S)-vinylglycine stock solution.

  • Coupling Enzyme: An appropriate dehydrogenase (e.g., malate dehydrogenase for AAT).[8]

  • Reporter Molecule: NADH or NADPH.

  • Instrumentation: UV-Vis Spectrophotometer set to 340 nm and thermostatted at 25°C.

B. Assay Procedure (Determination of Ki and kinact):

  • Preparation: Prepare a reaction mixture in a quartz cuvette containing buffer, substrates, coupling enzyme, and NADH. Allow the mixture to equilibrate to 25°C in the spectrophotometer for 3-5 minutes to establish a stable baseline.[8]

  • Pre-incubation (for time-dependent inhibition): To determine kinact, pre-incubate the target enzyme with various concentrations of the vinyl glycine enantiomer for different time intervals.

  • Initiation: Initiate the reaction by adding a small volume of the target enzyme (or the pre-incubated enzyme-inhibitor mix) to the cuvette.

  • Monitoring: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of this decrease is proportional to the aminotransferase activity.

  • Data Collection: Record the absorbance over time to generate a progress curve. The initial linear portion of the curve represents the initial velocity (v₀).

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for inactivation: kobs = kinact[I] / (KI + [I]) to determine the kinetic parameters kinact and KI.[9]

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, NADH) Dilutions Create Serial Dilutions of Vinyl Glycine Enantiomer Reagents->Dilutions Preincubation Pre-incubate Enzyme with Inhibitor at Various Times Dilutions->Preincubation Reaction Initiate Reaction (Add Enzyme to Substrate Mix) Preincubation->Reaction Monitor Monitor A340 Decrease (Spectrophotometry) Reaction->Monitor ProgressCurves Generate Progress Curves (Absorbance vs. Time) Monitor->ProgressCurves k_obs Calculate k_obs from ln(% Activity) vs. Time Plots ProgressCurves->k_obs FinalParams Determine kinact and KI from k_obs vs. [Inhibitor] Plot k_obs->FinalParams

Caption: Workflow for determining kinetic parameters of suicide inhibition.

Enantiomer Specificity: A Logical Perspective

The differential activity of vinyl glycine enantiomers is a direct consequence of the three-dimensional architecture of enzyme active sites. Enzymes that process D-amino acids have active sites configured to specifically recognize and bind the D-stereoisomer, while enzymes acting on L-amino acids have a complementary L-specific active site.

  • An enzyme like D-amino acid transaminase has an active site that optimally positions the functional groups of a D-amino acid for catalysis. Consequently, D-vinylglycine fits well and is processed, leading to inactivation. L-vinylglycine, being a poor fit, is not a potent inhibitor.

  • Conversely, an enzyme like ACC synthase , which naturally processes the L-amino acid derivative S-adenosyl-L-methionine, is selectively targeted by L-vinylglycine.

This stereochemical relationship is fundamental to the rational design of specific enzyme inhibitors.

Enantiomer_Specificity cluster_Inhibitors Vinyl Glycine Enantiomers cluster_Enzymes Target Enzyme Classes cluster_Outcomes Biological Outcome L_VG L-Vinylglycine ((S)-enantiomer) L_Enzyme L-Amino Acid Specific Enzymes (e.g., ACC Synthase, L-AAT) L_VG->L_Enzyme Correct Stereochemical Fit D_Enzyme D-Amino Acid Specific Enzymes (e.g., D-AAT, Alanine Racemase) L_VG->D_Enzyme Incorrect Stereochemical Fit D_VG D-Vinylglycine ((R)-enantiomer) D_VG->L_Enzyme Incorrect Stereochemical Fit D_VG->D_Enzyme Correct Stereochemical Fit Inhibition Potent Mechanism-Based Inhibition L_Enzyme->Inhibition No_Inhibition Weak or No Inhibition L_Enzyme->No_Inhibition D_Enzyme->Inhibition D_Enzyme->No_Inhibition

Caption: Logical relationship of vinyl glycine enantiomer specificity.

Conclusion

The enantiomers of vinyl glycine are powerful and selective tools for probing the mechanisms of PLP-dependent enzymes. Their activity is a classic example of mechanism-based inhibition, where the enzyme's own catalytic machinery is harnessed to trigger its inactivation. The strict stereoselectivity exhibited by (R)- and (S)-vinylglycine underscores the importance of three-dimensional structure in enzyme-ligand interactions. This detailed understanding of their biological activity, supported by quantitative kinetic data and robust experimental protocols, provides a solid foundation for their use in biochemical research and for the rational design of new therapeutic agents, particularly in the field of antibacterials.

References

Exploratory

Theoretical Binding Models of Vinyl Glycine to Active Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community as a potent inactivator of a range...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community as a potent inactivator of a range of pyridoxal-5'-phosphate (PLP)-dependent enzymes. Its mechanism of action, primarily as a mechanism-based or "suicide" inhibitor, involves the formation of a covalent adduct within the enzyme's active site, leading to irreversible inhibition. This technical guide provides a comprehensive overview of the theoretical and experimentally determined binding models of vinyl glycine to various enzyme active sites, with a focus on quantitative binding data, detailed experimental protocols for characterization, and the underlying molecular interactions.

Mechanism of Action: Covalent Adduct Formation

The inhibitory activity of vinyl glycine stems from its β,γ-unsaturation. Upon binding to the active site of a PLP-dependent enzyme, the vinyl group undergoes an enzyme-catalyzed transformation. The initial step involves the formation of an external aldimine with the PLP cofactor. Subsequently, abstraction of the α-proton by an active site base generates a resonance-stabilized carbanion. This intermediate can then undergo a Michael addition reaction, where a nucleophilic residue in the active site, typically the ε-amino group of a lysine residue, attacks the β-carbon of the vinyl group. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive.[1][2][3]

Quantitative Binding Data

The interaction of vinyl glycine with its target enzymes can be quantified through various kinetic parameters. As an irreversible inhibitor, its potency is often described by the inhibition constant (Ki) and the rate of inactivation (kinact). The table below summarizes the available quantitative data for the binding of vinyl glycine to several key enzymes.

EnzymeOrganismParameterValueReference(s)
1-Aminocyclopropane-1-carboxylate (ACC) Synthase kcat1.8 s-1
Km1.4 mM
kcat/Km1300 M-1s-1
Kinact3.3 mM
kmax0.1 min-1
Aspartate Aminotransferase Cytosolic and MitochondrialTypeIrreversible Inactivator[1][2]
Alanine Aminotransferase Rat HepatocytesTypeWeak inhibitor in intact cells[4]
Lysine Decarboxylase Hafnia alveiKi (L-α-(1′-fluoro)vinyllysine)630 ± 20 µM
t1/2 (L-α-(1′-fluoro)vinyllysine)2.8 min
Ki (D-α-(1′-fluoro)vinyllysine)470 ± 30 µM
t1/2 (D-α-(1′-fluoro)vinyllysine)3.6 min

Experimental Protocols

Determination of Kinetic Parameters for Irreversible Inhibition

This protocol outlines a general method for determining the kinetic constants (Ki and kinact) for the irreversible inhibition of a target enzyme by vinyl glycine. This method is adapted from established procedures for characterizing time-dependent inhibitors.[3][5]

Materials:

  • Purified target enzyme

  • Vinyl glycine

  • Substrate for the target enzyme

  • Assay buffer (optimized for enzyme activity and stability)

  • Spectrophotometer or other suitable detection instrument

  • Reaction vessels (e.g., cuvettes, microplate)

  • Data analysis software capable of non-linear regression

Procedure:

  • Enzyme Activity Assay:

    • Establish a reliable continuous or discontinuous assay to measure the activity of the target enzyme under initial velocity conditions. .

    • Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

  • Time-Dependent Inactivation:

    • Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and substrate (typically at a concentration equal to or below the Km).

    • Initiate the reaction by adding varying concentrations of vinyl glycine to each mixture.

    • Monitor the enzyme activity over time. The rate of the reaction should decrease as the enzyme is progressively inactivated.

  • Data Analysis:

    • For each concentration of vinyl glycine, plot the natural logarithm of the remaining enzyme activity versus time. For a first-order inactivation process, this should yield a straight line.

    • The negative slope of this line represents the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding concentrations of vinyl glycine.

    • Fit the data to the following equation using non-linear regression to determine Ki and kinact:

      kobs = kinact * [I] / (Ki + [I])

      where:

      • kobs is the observed rate of inactivation

      • kinact is the maximal rate of inactivation

      • [I] is the concentration of vinyl glycine

      • Ki is the inhibitor concentration at which the inactivation rate is half-maximal.

Covalent Docking of Vinyl Glycine using AutoDock

This protocol provides a conceptual framework for performing covalent docking of vinyl glycine to an enzyme active site using AutoDock, adapted from general covalent docking methodologies.[6] This computational approach can provide insights into the binding pose and interactions of vinyl glycine prior to and during the covalent bond formation.

Software and Prerequisites:

  • AutoDock 4 or a later version

  • AutoDockTools (ADT)

  • A high-resolution 3D structure of the target enzyme (e.g., from the Protein Data Bank)

  • A 3D structure of vinyl glycine

Procedure:

  • Receptor and Ligand Preparation:

    • Receptor:

      • Load the enzyme structure into ADT.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign Kollman charges.

      • Identify the active site lysine residue that will form the covalent bond.

    • Ligand (Vinyl Glycine):

      • Generate a 3D structure of vinyl glycine.

      • Define the rotatable bonds.

  • Covalent Docking Setup (Flexible Side Chain Method):

    • In this method, the ligand and the reactive side chain of the enzyme are treated as a single flexible entity.

    • Modification of the Ligand: "Pre-react" the vinyl glycine molecule with the active site lysine in silico. This involves creating a new molecule where the β-carbon of vinyl glycine is covalently bonded to the ε-nitrogen of the lysine side chain.

    • Receptor Preparation: In the receptor file, delete the original lysine side chain that will be replaced by the ligand-lysine adduct.

    • Docking: Treat the newly created ligand-lysine adduct as a flexible ligand and dock it into the rigid receptor.

  • Grid Box Definition:

    • Define the grid box to encompass the entire active site, ensuring it is large enough to allow the ligand to adopt various conformations.

  • Docking Parameter Setup:

    • Set the docking parameters in the docking parameter file (.dpf). Use a genetic algorithm or other appropriate search algorithm.

  • Running the Docking and Analysis:

    • Run AutoGrid to generate the grid maps.

    • Run AutoDock to perform the docking simulation.

    • Analyze the resulting docking poses based on their binding energy and clustering. Visualize the lowest energy poses to examine the interactions between vinyl glycine and the active site residues.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of enzyme inactivation by vinyl glycine and a typical experimental workflow for its characterization.

Enzyme_Inactivation_Pathway cluster_binding Initial Binding cluster_inactivation Covalent Modification Enzyme (E) Enzyme (E) E-I Complex E-I Complex Enzyme (E)->E-I Complex k_on Vinyl Glycine (I) Vinyl Glycine (I) Vinyl Glycine (I)->E-I Complex E-I Complex->Enzyme (E) k_off Covalent Adduct (E-I) Covalent Adduct (E-I) E-I Complex->Covalent Adduct (E-I) k_inact Inactive Enzyme Inactive Enzyme Covalent Adduct (E-I*) Covalent Adduct (E-I*) Covalent Adduct (E-I*)->Inactive Enzyme

Caption: Enzyme inactivation pathway by vinyl glycine.

Experimental_Workflow Start Start Enzyme Purification Enzyme Purification Start->Enzyme Purification Activity Assay Development Activity Assay Development Enzyme Purification->Activity Assay Development Kinetic Characterization Kinetic Characterization Activity Assay Development->Kinetic Characterization Time-dependent inhibition Computational Modeling Computational Modeling Kinetic Characterization->Computational Modeling Binding parameters Structural Analysis Structural Analysis Computational Modeling->Structural Analysis Predicted binding pose End End Structural Analysis->End Confirmation of covalent adduct

Caption: Experimental workflow for characterizing vinyl glycine inhibition.

Conclusion

Vinyl glycine serves as a valuable tool for studying the mechanism of PLP-dependent enzymes due to its well-characterized mode of irreversible inhibition. The formation of a covalent adduct within the active site provides a stable complex for structural and functional studies. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to investigate the binding of vinyl glycine and its analogs to their enzymatic targets. Furthermore, computational approaches such as covalent docking can provide valuable atomistic insights into the binding interactions, aiding in the rational design of novel and more potent enzyme inhibitors for therapeutic applications.

References

Protocols & Analytical Methods

Method

Protocol for the Application of Vinyl Glycine in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals Application Notes Vinyl glycine, also known as vigabatrin, is a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vinyl glycine, also known as vigabatrin, is a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, vinyl glycine leads to a significant increase in GABA levels within the central nervous system. This mechanism of action makes it a valuable tool for studying the roles of GABAergic signaling in neuronal function, development, and pathology. In neuronal cell culture, vinyl glycine is utilized to investigate the consequences of elevated GABA levels on neuronal viability, synaptic transmission, and intracellular signaling pathways.

One of the key secondary effects of vinyl glycine treatment is the modulation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Increased GABA levels have been shown to have a stimulatory effect on the mTOR pathway.[3] This interaction provides a valuable experimental paradigm for dissecting the complex relationship between neurotransmitter metabolism and fundamental cellular processes such as cell growth, proliferation, and survival.

Applications of vinyl glycine in neuronal cell culture are diverse and include:

  • Modeling Epileptiform Activity: By increasing inhibitory tone, vinyl glycine can be used to study the mechanisms underlying seizure generation and to screen for potential anti-epileptic compounds.

  • Investigating Neuronal Development: The elevation of GABA can influence neuronal differentiation, migration, and synapse formation, making vinyl glycine a useful tool for developmental neurobiology studies.[4]

  • Studying Neurotransmitter Metabolism: As a specific inhibitor of GABA-T, it allows for the precise investigation of GABA metabolism and its interplay with other neurotransmitter systems.

  • Elucidating Cell Signaling Pathways: The link between GABA levels and the mTOR pathway can be exploited to study the intricate signaling cascades that govern neuronal function.[1]

When designing experiments with vinyl glycine, it is crucial to consider the specific neuronal cell type, the desired biological outcome, and the appropriate concentration and duration of treatment. The irreversible nature of GABA-T inhibition means that the effects of vinyl glycine can be long-lasting, with the enzyme requiring days for resynthesis.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of vinyl glycine (vigabatrin) on GABA levels and neuronal viability, compiled from various in vitro and in vivo studies. Direct in vitro dose-response and time-course data for neuronal viability is limited in publicly available literature; therefore, the provided data aims to offer a representative overview.

Table 1: Effect of Vinyl Glycine (Vigabatrin) on GABA Levels

Concentration/DoseIncubation TimeSystemObserved Effect on GABA Levels
25 µMNot SpecifiedCultured GABAergic NeuronsSignificant increase in endogenous GABA release.[5]
100 µM3 hoursHuman and Rat Neocortical Slices45-70% increase in GABA concentration.
50 mg/kg (in vivo)2 hoursHuman Brain (Occipital Cortex)Over 40% increase.[6]
50 mg/kg (in vivo)24 hoursHuman Brain (Occipital Cortex)Further increase from the 2-hour time point.[6]
3-4 g/day (in vivo)ChronicHuman BrainTwo-fold increase compared to non-epileptic subjects.[7]

Table 2: Dose-Dependent Effects of Vinyl Glycine (Vigabatrin) on Neuronal and Cellular Responses

ConcentrationIncubation TimeCell TypeObserved Effect
0.06 mM16 hoursPrimary Cultured AstrocytesDose-dependent decrease in mTOR pathway activation (P-S6 expression).[8]
0.3 mM16 hoursPrimary Cultured AstrocytesDose-dependent decrease in mTOR pathway activation (P-S6 expression).[8]
0.6 mM16 hoursPrimary Cultured AstrocytesDose-dependent decrease in mTOR pathway activation (P-S6 expression).[8]

Experimental Protocols

Protocol 1: Preparation of Vinyl Glycine Stock Solution

Materials:

  • Vinyl Glycine (Vigabatrin) powder

  • Sterile, deionized water or cell culture medium (e.g., Neurobasal medium)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of vinyl glycine powder.

  • Dissolve the powder in sterile water or cell culture medium to a desired stock concentration (e.g., 10 mM or 100 mM). Vigabatrin is water-soluble.

  • Gently vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile collection tube.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.

Protocol 2: Treatment of Primary Neuronal Cultures with Vinyl Glycine

This protocol is a general guideline and should be optimized for your specific cell type and experimental goals. Primary cortical or hippocampal neurons are recommended.

Materials:

  • Mature primary neuronal cultures (e.g., cortical or hippocampal neurons, DIV 7-14)

  • Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Vinyl Glycine stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Culture primary neurons to the desired stage of maturity.

  • Prepare the vinyl glycine treatment medium by diluting the stock solution to the desired final concentration (e.g., 25 µM, 100 µM, or a range for dose-response experiments) in pre-warmed complete neuronal culture medium.

  • Carefully remove half of the existing culture medium from each well.

  • Gently add an equal volume of the vinyl glycine treatment medium to each well.

  • For control wells, add an equal volume of fresh complete neuronal culture medium (vehicle control).

  • Return the culture plate to the incubator and incubate for the desired duration (e.g., 3, 6, 12, 24, or 48 hours).

  • Following incubation, proceed with downstream assays such as cell viability assessment or GABA level measurement.

Protocol 3: Assessment of Neuronal Viability using the MTT Assay

Materials:

  • Treated and control neuronal cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the vinyl glycine treatment, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Return the plate to the cell culture incubator and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to ensure complete solubilization of the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of GABA Levels using an ELISA Kit

This is a general protocol; always refer to the specific instructions provided with your GABA ELISA kit.

Materials:

  • Treated and control neuronal cultures

  • GABA ELISA Kit

  • Collection tubes for cell culture supernatant or cell lysates

  • Microplate reader

Procedure:

Sample Collection:

  • Supernatant: Carefully collect the cell culture medium from each well into sterile tubes. Centrifuge to pellet any detached cells and collect the supernatant.

  • Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells using the lysis buffer provided in the kit or a suitable alternative. Collect the lysate and centrifuge to pellet cellular debris.

ELISA Protocol:

  • Prepare standards and samples according to the kit's instructions. This may involve dilution of your samples.

  • Add the standards and samples to the appropriate wells of the pre-coated microplate.

  • Follow the kit's instructions for the addition of detection reagents, incubation times, and washing steps.

  • After the final incubation with the substrate, add the stop solution.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the GABA concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

GABASignalingPathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_T_pre GABA Transaminase (GABA-T) GABA_vesicle->GABA_T_pre GABA_cleft GABA GABA_vesicle->GABA_cleft Release SSA Succinic Semialdehyde GABA_T_pre->SSA VinylGlycine_pre Vinyl Glycine (Vigabatrin) VinylGlycine_pre->GABA_T_pre GABAReceptor GABA Receptor GABA_cleft->GABAReceptor IonChannel Cl- Channel GABAReceptor->IonChannel Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization

Caption: Mechanism of action of Vinyl Glycine.

ExperimentalWorkflow cluster_assays Downstream Assays start Start: Primary Neuronal Culture treatment Treat with Vinyl Glycine (Varying Concentrations & Durations) start->treatment control Vehicle Control start->control viability Neuronal Viability Assay (e.g., MTT or LDH) treatment->viability gaba_measurement GABA Level Measurement (e.g., ELISA or HPLC) treatment->gaba_measurement signaling Signaling Pathway Analysis (e.g., Western Blot for mTOR) treatment->signaling control->viability control->gaba_measurement control->signaling analysis Data Analysis & Comparison viability->analysis gaba_measurement->analysis signaling->analysis

Caption: Experimental workflow for using Vinyl Glycine.

mTORSignalingPathway cluster_outcomes Cellular Outcomes VinylGlycine Vinyl Glycine GABA_T GABA-T VinylGlycine->GABA_T GABA Increased GABA GABA_T->GABA Inhibition of Degradation mTOR mTOR Signaling Pathway GABA->mTOR Stimulation Growth Cell Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Vinyl Glycine's effect on the mTOR pathway.

References

Application

Vinyl Glycine as a Tool for Studying GABA Metabolism: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals. Abstract: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolism is cr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolism is crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders. Vinyl glycine, particularly its gamma-vinyl GABA (GVG, Vigabatrin) form, is a potent, enzyme-activated irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for GABA degradation.[3][4] This property makes vinyl glycine an invaluable pharmacological tool for acutely and chronically elevating GABA levels in both in vitro and in vivo models. These application notes provide a comprehensive overview of vinyl glycine's mechanism of action, summarize key quantitative data, and present detailed protocols for its use in studying GABA metabolism and its downstream effects.

Mechanism of Action

GABA is catabolized by GABA transaminase (GABA-T), a pyridoxal phosphate (PLP)-dependent enzyme, which converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[1][5] Gamma-vinyl GABA acts as a "suicide substrate" or mechanism-based inactivator of GABA-T. It enters the active site of the enzyme and undergoes a partial catalytic reaction. This process generates a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[4] This blockade of GABA-T prevents the degradation of GABA, resulting in a significant and sustained increase in its concentration in neural tissue.[6][7]

Mechanism_of_Action Mechanism of Vinyl Glycine Action on GABA-T cluster_0 cluster_1 GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glu Glutamate GABA_T->Glu Inactive_GABA_T Irreversibly Inactivated GABA-T GABA_T->Inactive_GABA_T VG γ-Vinyl Glycine (Vigabatrin) VG->GABA_T Binds as a suicide substrate

Mechanism of Vinyl Glycine Action on GABA-T
Applications in Research

Vinyl glycine is a versatile tool for:

  • Elevating Endogenous GABA: Directly studying the physiological and behavioral consequences of increased GABAergic tone.

  • Epilepsy Research: Modeling anticonvulsant therapies, as GVG (Vigabatrin) is used clinically to treat seizures.[3]

  • Addiction Studies: Investigating the role of the GABA system in modulating the rewarding effects of drugs like cocaine.[8][9]

  • Metabolic Pathway Analysis: Probing the dynamics of the GABA shunt and its interaction with the glutamate-glutamine cycle.[10] Inhibition of GABA-T can lead to downstream changes in glutamate and glutamine levels.[7][10]

GABA_Metabolism Overview of GABA Metabolism and Vinyl Glycine's Target cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft / Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GS Glutamine Synthetase Glutamate->GS GABA GABA GABA_T GABA-T GABA->GABA_T SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Succinate Succinate Krebs Krebs Cycle Succinate->Krebs Glutamine Glutamine Glutamine->Glutamate Neuron Neuron Astrocyte Astrocyte GAD->GABA GABA_T->SSA SSADH->Succinate GS->Glutamine VG γ-Vinyl Glycine VG->GABA_T Inhibits

GABA Metabolism and Vinyl Glycine's Target
Quantitative Data Summary

The following tables summarize key quantitative findings from studies using vinyl glycine to modulate GABA metabolism.

Table 1: In Vitro Enzyme Inhibition

Parameter Enzyme Source Substrate Value Reference

| Ki | Pseudomonas fluorescens GABA-T | GABA | 26 ± 3 mM |[11][12] |

Table 2: In Vivo Effects on Brain Amino Acid Concentrations

Animal Model Treatment Brain Region % Change in GABA % Change in Glutamate % Change in Glutamine Reference
Rat 1 g/kg (i.p.), acute Cortex Increased Increased No Change [7]
Rat 1 g/kg (i.p.), acute Hippocampus Increased Decreased No Change [7]
Rat 1500 mg/kg (i.p.), acute Sensorimotor Cortex (superfusate) Peak increase at 50 min Increased upon stimulation - [6]

| Rat | 150 mg/kg/day, 21 days | Cortex | +270% | Decreased | Decreased |[10] |

Experimental Protocols

Protocol 1: In Vitro Assay of GABA-T Inhibition by Vinyl Glycine

This protocol describes a spectrophotometric method to determine the inhibitory potential of vinyl glycine on GABA-T activity in a brain tissue homogenate. The assay couples the transamination of GABA to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH).[12]

Materials:

  • Brain tissue (e.g., rat cortex)

  • Homogenization buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Vinyl Glycine (Vigabatrin) solutions of various concentrations

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • GABA solution (substrate)

  • α-ketoglutarate solution (co-substrate)

  • NADP+ solution

  • Succinic semialdehyde dehydrogenase (SSADH) enzyme

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Tissue Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains cytosolic GABA-T, and determine its protein concentration (e.g., using a Bradford assay).

  • Assay Setup (per well):

    • Add 150 µL of Assay Buffer to each well.

    • Add 10 µL of tissue supernatant (enzyme source).

    • Add 10 µL of vinyl glycine solution at the desired final concentration (or vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of α-ketoglutarate solution.

    • Add 10 µL of NADP+ solution.

    • Add 5 µL of SSADH.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of GABA solution.

    • Immediately place the plate in the spectrophotometer (pre-heated to 37°C).

    • Measure the increase in absorbance at 340 nm every minute for 20-30 minutes. The rate of NADPH formation is directly proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of vinyl glycine.

    • Plot the % inhibition (relative to the vehicle control) against the log of the vinyl glycine concentration to determine the IC50 value.

Protocol 2: In Vivo Administration of Vinyl Glycine and Measurement of Brain Amino Acid Levels

This protocol provides a workflow for assessing the impact of systemically administered vinyl glycine on GABA and other amino acid levels in specific brain regions of a rodent model.

Materials:

  • Laboratory animals (e.g., adult male Wistar rats)

  • Vinyl Glycine (Vigabatrin) dissolved in sterile saline (0.9%)

  • Anesthetic and euthanasia agents (per approved institutional protocols)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Tissue homogenizer

  • Perchloric acid (PCA)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Experimental Workflow:

InVivo_Workflow Workflow for In Vivo Vinyl Glycine Studies start Start: Acclimatize Animals treatment Administer Vinyl Glycine (e.g., 150 mg/kg, i.p.) or Saline (Control) start->treatment wait Wait for Defined Period (e.g., 2-4 hours) treatment->wait euthanasia Euthanize Animal and Rapidly Dissect Brain wait->euthanasia dissection Isolate Brain Regions of Interest (e.g., Cortex, Hippocampus) euthanasia->dissection snap_freeze Snap-Freeze Tissue in Liquid Nitrogen dissection->snap_freeze homogenize Homogenize Tissue in Perchloric Acid (PCA) snap_freeze->homogenize centrifuge Centrifuge to Precipitate Proteins homogenize->centrifuge supernatant Collect Supernatant (Contains Amino Acids) centrifuge->supernatant hplc Analyze Amino Acids via HPLC supernatant->hplc analysis Data Analysis and Comparison hplc->analysis end End analysis->end

Workflow for In Vivo Vinyl Glycine Studies

Procedure:

  • Animal Dosing:

    • Divide animals into treatment and control groups.

    • Administer vinyl glycine via intraperitoneal (i.p.) injection at the desired dose (e.g., 75-1500 mg/kg).[6][9] Administer an equivalent volume of saline to the control group.

    • Return animals to their home cages.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 2-6 hours, when GABA levels are expected to be elevated), euthanize the animals according to IACUC-approved guidelines.

    • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

    • Isolate the brain regions of interest (e.g., cortex, hippocampus, striatum).[7]

    • Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a 10-fold volume of cold 0.4 M perchloric acid (PCA) to precipitate proteins.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. Neutralize it with potassium carbonate (K2CO3).

  • HPLC Analysis:

    • Amino acid analysis is commonly performed using reverse-phase HPLC following pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA).

    • Inject the prepared sample into the HPLC system.

    • Separate amino acids based on their retention times and quantify them using a fluorescence detector.

    • Use known standards to create a standard curve for the accurate quantification of GABA, glutamate, glutamine, and other amino acids.

  • Data Analysis:

    • Express amino acid concentrations as nmol/mg of tissue weight.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the amino acid levels between the vinyl glycine-treated and control groups.

References

Method

Application of Vinyl Glycine in Plant Biochemistry Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine (L-2-amino-3-butenoic acid) is a potent and versatile tool in plant biochemistry research, primarily utilized for its role as an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine (L-2-amino-3-butenoic acid) is a potent and versatile tool in plant biochemistry research, primarily utilized for its role as an inhibitor of ethylene biosynthesis. As a structural analog of various amino acids, it irreversibly inhibits a range of pyridoxal phosphate (PLP)-dependent enzymes, with its most notable target being 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. ACC synthase is the rate-limiting enzyme in the ethylene biosynthesis pathway, converting S-adenosyl-L-methionine (SAM) to ACC. By inhibiting this crucial step, vinyl glycine and its derivatives, such as aminoethoxyvinylglycine (AVG), allow researchers to dissect the physiological roles of ethylene in various plant processes, including growth, development, fruit ripening, senescence, and stress responses. This document provides detailed application notes and experimental protocols for the effective use of vinyl glycine in a research setting.

Mechanism of Action

L-Vinylglycine acts as a mechanism-based or "suicide" inhibitor of ACC synthase. The inactivation process is time-dependent and follows pseudo-first-order kinetics.[1] It initially binds to the enzyme's active site as a competitive inhibitor.[1] The enzyme then processes L-vinylglycine, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.[2] It is important to note that L-vinylglycine can also serve as an alternative substrate for ACC synthase, being converted to α-ketobutyrate and ammonia, though the inactivation event is a key outcome.[2]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of L-vinylglycine with ACC synthase.

ParameterValuePlant/Enzyme SourceReference
Kinact (Michaelis constant for inactivation) 3.3 mMTomato fruit ACC synthase[1]
kmax (Maximum rate constant of inactivation) 0.1 min-1Tomato fruit ACC synthase[1]
Partition Ratio (turnover to inactivation) 500:1Not Specified[2]
Km (as a substrate) 13 µM (for SAM)Tomato fruit ACC synthase[3]
Ki (for AVG, a vinyl glycine derivative) 0.2 µMTomato fruit ACC synthase[3]

Experimental Protocols

Protocol 1: In Vivo Application of Vinyl Glycine to Plant Seedlings to Study Ethylene-Related Phenotypes

Objective: To investigate the physiological effects of inhibiting ethylene biosynthesis in whole plants.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, tomato, or other species of interest) grown under controlled conditions.

  • L-Vinylglycine (or Aminoethoxyvinylglycine - AVG).

  • Sterile distilled water or a suitable buffer (e.g., 1/4 strength Murashige and Skoog medium).

  • Growth medium (e.g., agar plates, hydroponics, or soil).

  • Growth chambers or controlled environment rooms.

Procedure:

  • Preparation of Vinyl Glycine Stock Solution:

    • Prepare a stock solution of L-vinylglycine (e.g., 10 mM) in sterile distilled water or buffer.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Treatment Application:

    • For agar-grown seedlings: Incorporate vinyl glycine into the growth medium to final concentrations ranging from 1 µM to 100 µM. A concentration-response curve is recommended to determine the optimal inhibitory concentration for the specific plant species and developmental stage.

    • For hydroponically-grown plants: Add vinyl glycine directly to the hydroponic solution to the desired final concentration.

    • For soil-grown plants: Apply vinyl glycine as a soil drench. Calculate the volume of solution needed to saturate the soil and apply the appropriate concentration. Foliar application by spraying is also an option, typically in the range of 100 to 500 ppm, but can be less precise for uptake.[4]

  • Experimental Conditions:

    • Grow treated and control (mock-treated with water or buffer) plants under identical, controlled environmental conditions (light, temperature, humidity).

  • Phenotypic Analysis:

    • Observe and quantify ethylene-related phenotypes over time. These may include:

      • Triple response in etiolated seedlings: Inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.

      • Leaf epinasty.

      • Fruit ripening (for fruiting species): Delayed color change, softening, and aroma production.

      • Senescence: Delayed leaf yellowing.

      • Root hair formation.

Protocol 2: In Vitro ACC Synthase Activity Assay Using a Plant Extract

Objective: To measure the inhibitory effect of vinyl glycine on ACC synthase activity in a plant protein extract.

Materials:

  • Plant tissue known to have high ACC synthase activity (e.g., ripening fruit, wounded tissue).

  • Extraction buffer: e.g., 100 mM Trizma-HCl (pH 7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, 1 mM dithiothreitol (DTT), 0.1% (v/v) Triton X-100, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).[5]

  • S-adenosyl-L-methionine (SAM) solution (substrate).

  • L-Vinylglycine solutions of varying concentrations.

  • Reaction buffer: a component of the extraction buffer without PVPP.[5]

  • ACC quantification reagents (see Protocol 3).

  • Spectrophotometer or Gas Chromatograph for ACC quantification.

Procedure:

  • Preparation of Plant Extract:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.[5]

    • Collect the supernatant containing the crude enzyme extract.

    • (Optional) Desalt the extract using a Sephadex G-25 column to remove endogenous small molecules.[5]

  • Enzyme Assay:

    • Set up reaction tubes on ice. Each tube will contain:

      • Plant extract (containing ACC synthase).

      • Reaction buffer.

      • L-Vinylglycine at the desired final concentration (or water for the control).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate, SAM (e.g., to a final concentration of 10-50 µM).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Quantification of ACC:

    • Quantify the amount of ACC produced in each reaction tube using a suitable method, such as the chemical assay described by Lizada and Yang (1979) which involves the conversion of ACC to ethylene for quantification by gas chromatography, or by using HPLC-MS/MS for higher sensitivity and specificity.[6]

  • Data Analysis:

    • Calculate the rate of ACC synthase activity in the presence and absence of vinyl glycine.

    • Determine the IC50 (concentration of inhibitor that causes 50% inhibition) or other kinetic parameters.

Protocol 3: Amino Acid Profiling in Plant Tissues After Vinyl Glycine Treatment

Objective: To assess the broader impact of vinyl glycine on the plant's amino acid metabolism.

Materials:

  • Plant tissue from vinyl glycine-treated and control plants (from Protocol 1).

  • Extraction solvent (e.g., 80% methanol or a mixture of methanol, chloroform, and water).

  • Liquid nitrogen for snap-freezing tissue.

  • Centrifuge.

  • HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., fluorescence or mass spectrometer).

  • Derivatization reagents (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) for pre-column derivatization if using fluorescence detection.[7][8]

  • Amino acid standards.

Procedure:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the amino acids by homogenizing the powder in the extraction solvent.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • The supernatant can be dried and resuspended in a suitable buffer for analysis.

  • Derivatization (for fluorescence detection):

    • Derivatize the amino acids in the extract and standards with the chosen reagent according to the manufacturer's protocol. The PICO-TAG method using PITC is a common and robust technique.[7]

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Separate the amino acids using a gradient elution program with appropriate mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile).[7]

    • Detect the amino acids using the fluorescence detector or mass spectrometer.

  • Data Analysis:

    • Identify and quantify the amino acids in the samples by comparing their retention times and peak areas to those of the standards.

    • Compare the amino acid profiles of vinyl glycine-treated plants to control plants to identify significant changes in the concentrations of individual amino acids.

Visualizations

Signaling Pathway: Inhibition of Ethylene Biosynthesis by Vinyl Glycine

Ethylene_Biosynthesis_Inhibition SAM S-Adenosyl- Methionine ACCS ACC Synthase SAM->ACCS Substrate ACC ACC (1-Aminocyclopropane- 1-carboxylic acid) ACCO ACC Oxidase ACC->ACCO Substrate Ethylene Ethylene VG Vinyl Glycine VG->ACCS Inhibitor ACCS->ACC Product ACCO->Ethylene Product

Caption: Inhibition of the ethylene biosynthesis pathway by vinyl glycine.

Experimental Workflow: In Vivo Plant Treatment and Analysis

InVivo_Workflow cluster_treatment Plant Treatment cluster_analysis Analysis cluster_biochem Biochemical Assays Seedlings Plant Seedlings Control Control (Mock Treatment) Seedlings->Control VG_Treatment Vinyl Glycine Treatment Seedlings->VG_Treatment Phenotypic_Analysis Phenotypic Analysis (e.g., Triple Response, Ripening) Control->Phenotypic_Analysis Biochemical_Analysis Biochemical Analysis Control->Biochemical_Analysis VG_Treatment->Phenotypic_Analysis VG_Treatment->Biochemical_Analysis ACC_Quant ACC Quantification Biochemical_Analysis->ACC_Quant AA_Profiling Amino Acid Profiling Biochemical_Analysis->AA_Profiling

Caption: Workflow for in vivo vinyl glycine treatment and subsequent analysis.

Logical Relationship: Ethylene-Dependent and Independent Effects

Logical_Relationship VG Vinyl Glycine Application Inhibit_ACCS Inhibition of ACC Synthase VG->Inhibit_ACCS PLP_Enzymes Inhibition of other PLP-dependent enzymes VG->PLP_Enzymes Reduce_ACC Reduced ACC Levels Inhibit_ACCS->Reduce_ACC Reduce_Ethylene Reduced Ethylene Production Reduce_ACC->Reduce_Ethylene Ethylene_Indep_Effects Potential Ethylene- Independent Effects Reduce_ACC->Ethylene_Indep_Effects ACC as a signaling molecule Ethylene_Dep_Effects Altered Ethylene- Dependent Responses Reduce_Ethylene->Ethylene_Dep_Effects PLP_Enzymes->Ethylene_Indep_Effects

Caption: Logical relationship of vinyl glycine's effects in plants.

Ethylene-Independent Effects

While the primary application of vinyl glycine is to study ethylene-dependent processes, it is crucial to consider its potential ethylene-independent effects. Since vinyl glycine targets PLP-dependent enzymes, it may inhibit other enzymes involved in amino acid metabolism, potentially leading to phenotypes that are not directly related to ethylene deficiency.[9][10][11][12] Furthermore, recent research has indicated that ACC itself can act as a signaling molecule independent of its conversion to ethylene.[9][10][11][12][13] Therefore, when interpreting results from experiments using vinyl glycine, it is advisable to use ethylene-insensitive mutants or co-treatments with ethylene gas or ACC to distinguish between ethylene-dependent and -independent effects.

Conclusion

Vinyl glycine is an invaluable tool for plant biochemists and physiologists. Its specific and potent inhibition of ACC synthase provides a powerful method for elucidating the complex roles of ethylene in plant biology. The protocols and data presented here offer a comprehensive guide for researchers to effectively design and execute experiments using vinyl glycine, while also considering the potential for broader metabolic and signaling consequences. Careful experimental design and thorough analysis are key to leveraging the full potential of this versatile inhibitor.

References

Application

In Vivo Administration of Vinyl Glycine in Rodent Models: Application Notes and Protocols

Disclaimer: There is a significant lack of published scientific literature detailing specific protocols for the in vivo administration of vinyl glycine in rodent models. The available research primarily focuses on its bi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published scientific literature detailing specific protocols for the in vivo administration of vinyl glycine in rodent models. The available research primarily focuses on its biochemical mechanism of action in vitro. One study noted that vinylglycine was a "very weak inhibitor when used with intact cells"[1][2][3]. Consequently, the following application notes and protocols are based on general principles of rodent drug administration and should be considered hypothetical frameworks for investigational studies. Researchers should conduct thorough dose-finding and toxicity studies before proceeding with any experimental protocol.

Introduction

Vinyl glycine is an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably aspartate aminotransferase (AST)[4]. By covalently modifying the active site of these enzymes, vinyl glycine can be a useful tool for studying the roles of these enzymes in various physiological and pathological processes. This document provides a general guide for researchers interested in exploring the in vivo effects of vinyl glycine in rodent models.

Mechanism of Action: Inhibition of Aspartate Aminotransferase

Vinyl glycine acts as a suicide inhibitor of aspartate aminotransferase. The enzyme's catalytic mechanism involves the formation of a Schiff base between the coenzyme pyridoxal 5'-phosphate and the substrate. Vinyl glycine, as a substrate analog, binds to the active site. Following the initial steps of the enzymatic reaction, a reactive intermediate is formed from vinyl glycine, which then covalently alkylates a key lysine residue in the enzyme's active site, leading to irreversible inactivation[4].

Signaling Pathway Diagram

Vinyl_Glycine_Mechanism cluster_Enzyme Aspartate Aminotransferase (AST) Active Site cluster_Inhibition Inhibition by Vinyl Glycine PLP Pyridoxal-5'-Phosphate (PLP) Lys Active Site Lysine PLP->Lys Forms Schiff Base VG Vinyl Glycine Lys->VG Binds to Active Site Reactive_Intermediate Reactive Intermediate Formation VG->Reactive_Intermediate Enzymatic Processing Alkylation Alkylation of Active Site Lysine Reactive_Intermediate->Alkylation Inactive_AST Irreversibly Inactivated AST Alkylation->Inactive_AST Experimental_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Eval Evaluation Formulation Vinyl Glycine Formulation Dose_Finding Dose-Finding Study (MTD) Formulation->Dose_Finding Animals Rodent Model Acclimatization Animals->Dose_Finding Treatment_Group Treatment Group (Vinyl Glycine) Dose_Finding->Treatment_Group Control_Group Vehicle Control Group Dose_Finding->Control_Group Monitoring Behavioral & Physiological Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Sampling Tissue/Blood Collection Monitoring->Sampling Analysis Biochemical & Histological Analysis Sampling->Analysis Data_Analysis Data_Analysis Analysis->Data_Analysis Statistical Analysis

References

Method

Application Notes and Protocols for Preparing and Using L-Vinyl Glycine Stock Solutions in Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals. Introduction to L-Vinyl Glycine L-Vinyl Glycine is a non-proteinogenic α-amino acid that functions as a potent mechanism-based inhibitor, often terme...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to L-Vinyl Glycine

L-Vinyl Glycine is a non-proteinogenic α-amino acid that functions as a potent mechanism-based inhibitor, often termed a "suicide inhibitor," for a range of enzymes, particularly those dependent on the pyridoxal phosphate (PLP) cofactor.[1] Its utility in enzymatic assays stems from its ability to irreversibly inactivate target enzymes after being processed through the initial steps of the catalytic cycle. This makes it an invaluable tool for studying enzyme mechanisms, identifying active site residues, and screening for potential therapeutic agents. It is a well-characterized inhibitor of enzymes such as aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[1][2][3][4]

Physicochemical Properties

Proper preparation of stock solutions requires an understanding of the physical and chemical properties of L-Vinyl Glycine.

PropertyValueReference
Molecular Formula C₄H₇NO₂[4]
Molecular Weight 101.10 g/mol [4]
Appearance White crystalline solid[5][6]
Predicted Solubility 20 mg/mL in H₂O[7]
Storage Temperature -20°C (for solutions)[7][8][9]
Mechanism of Action: Suicide Inhibition

L-Vinyl Glycine acts as a mechanism-based inactivator. The enzyme recognizes it as a substrate and initiates the catalytic process. This enzymatic conversion generates a highly reactive intermediate that does not dissociate. Instead, this intermediate covalently bonds to a nucleophilic residue within the enzyme's active site, leading to irreversible inactivation.[1][3] For many PLP-enzymes, this involves the formation of a Michael acceptor that is subsequently attacked by an active site lysine residue.[1][3]

G E_PLP Enzyme (E) + PLP E_PLP_I E-PLP-I Complex (Initial Binding) E_PLP->E_PLP_I Transimination I L-Vinyl Glycine (I) I->E_PLP_I Reactive_Intermediate Reactive Intermediate (Enzyme-Generated) E_PLP_I->Reactive_Intermediate Catalytic Action E_Inactive Covalently Modified Inactive Enzyme (E-I) Reactive_Intermediate->E_Inactive Covalent Attack (e.g., by Lys residue)

Mechanism of Suicide Inhibition by L-Vinyl Glycine.
Application in Enzymatic Assays

L-Vinyl Glycine is primarily used to study PLP-dependent enzymes involved in amino acid metabolism.

  • Target Enzymes: Aspartate aminotransferase, 1-aminocyclopropane-1-carboxylate (ACC) synthase, alanine racemase, cystathionine β-synthase, and cystathionine γ-lyase.[1][4]

  • Kinetic Characterization: For some enzymes like ACC synthase, L-Vinyl Glycine acts as both a substrate and an inhibitor.[2][3] This relationship is defined by a partition ratio, which is the number of catalytic turnover events per inactivation event.

Parameter (for ACC Synthase)ValueReference
K_m 1.4 mM[2]
k_cat 1.8 s⁻¹[2]
Partition Ratio (k_cat / k_inact) ~500[2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Vinyl Glycine Stock Solution

This protocol describes the preparation of a concentrated, sterile stock solution suitable for long-term storage and subsequent dilution for enzymatic assays.

Materials:

  • L-Vinyl Glycine (MW: 101.10 g/mol )

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • pH meter and calibration standards

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = 0.1011 g/mol × 0.1 mol/L × 0.010 L = 0.01011 g (or 10.11 mg).

  • Weighing: Accurately weigh out 10.11 mg of L-Vinyl Glycine powder and transfer it to a clean beaker or conical tube.

  • Dissolution: Add approximately 8 mL of ultrapure water. Mix using a magnetic stirrer or by vortexing until the powder is fully dissolved. As an amino acid, it should dissolve readily in aqueous solutions.[5][10]

  • pH Adjustment: Place the solution on a magnetic stirrer and immerse a calibrated pH probe. Adjust the pH to the desired value (typically the same as your final assay buffer, e.g., pH 7.4) by dropwise addition of 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Carefully transfer the solution to a 10 mL volumetric flask. Rinse the original container with a small amount of ultrapure water and add it to the flask to ensure a complete transfer. Add ultrapure water to bring the final volume to exactly 10 mL.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into sterile microcentrifuge tubes. This step is crucial to prevent microbial degradation during storage.[11]

  • Aliquoting and Storage: Dispense the solution into single-use aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.[8][9] Label the tubes clearly and store them at -20°C. The solution should be stable for several months.[7][8]

Protocol 2: General Protocol for an Enzyme Inhibition Assay

This protocol provides a general workflow for determining the inhibitory activity (e.g., IC₅₀) of L-Vinyl Glycine against a target enzyme. The specific detection method (e.g., absorbance, fluorescence) will depend on the enzyme and its substrate.

Materials:

  • Purified target enzyme

  • Enzyme substrate(s)

  • 100 mM L-Vinyl Glycine stock solution (from Protocol 1)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing any necessary cofactors like PLP)

  • 96-well microplate (black plates for fluorescence, clear plates for absorbance)

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare 100 mM L-Vinyl Glycine Stock (Protocol 1) Prep_Dilutions Create Serial Dilutions of Inhibitor Prep_Stock->Prep_Dilutions Add_Components Add Buffer, Enzyme, & Inhibitor to Plate Prep_Dilutions->Add_Components Prep_Reagents Prepare Assay Buffer, Enzyme, and Substrate Prep_Reagents->Add_Components Pre_Incubate Pre-incubate to allow Inhibitor Binding Add_Components->Pre_Incubate Initiate_Rxn Initiate Reaction with Substrate Pre_Incubate->Initiate_Rxn Read_Plate Measure Signal (Abs/Fluor) Over Time Initiate_Rxn->Read_Plate Calc_Rates Calculate Initial Reaction Rates Read_Plate->Calc_Rates Plot_Data Plot % Activity vs. [Inhibitor] Calc_Rates->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Experimental workflow for enzyme inhibition assay.

Procedure:

  • Prepare Dilutions: Prepare a dilution series of L-Vinyl Glycine from your 100 mM stock using the Assay Buffer. An example for determining an IC₅₀ is provided in the table below.

Stock ConcentrationDilution FactorFinal Concentration (in assay)
100 mM10 (e.g., in a 200 µL final volume)10 mM
10 mM101 mM
1 mM10100 µM
100 µM1010 µM
10 µM101 µM
1 µM10100 nM
0 µMN/A0 (No Inhibitor Control)
  • Reaction Setup:

    • Add Assay Buffer to each well of the 96-well plate.

    • Add the corresponding volume of each L-Vinyl Glycine dilution to the appropriate wells. Add only buffer to the "No Inhibitor Control" wells.

    • Add a fixed amount of the target enzyme to all wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at the assay temperature. This step is critical for time-dependent irreversible inhibitors like L-Vinyl Glycine, as it allows the inactivation reaction to proceed before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s) to all wells simultaneously, preferably using a multichannel pipette.

  • Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance at 340 nm for NADH-coupled assays) at regular intervals for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction rate (velocity) from the linear portion of the progress curve.

    • Normalize the rates by expressing them as a percentage of the "No Inhibitor Control" rate (% Activity).

    • Plot % Activity versus the logarithm of the L-Vinyl Glycine concentration.

    • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

References

Application

Application Notes and Protocols for Studying Enzyme Kinetics Using Vinyl Glycine

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine and its derivatives are a class of mechanism-based inhibitors, also known as suicide inhibitors, that have proven to be invaluabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine and its derivatives are a class of mechanism-based inhibitors, also known as suicide inhibitors, that have proven to be invaluable tools for studying the kinetics and mechanisms of various enzymes, particularly aminotransferases. Their unique mode of action, involving enzymatic conversion to a reactive species that covalently binds to the active site, allows for the detailed characterization of enzyme function and the development of potent and specific inhibitors.

These application notes provide a comprehensive overview of the use of vinyl glycine in enzyme kinetics, detailing the mechanism of inhibition, experimental protocols for key assays, and data analysis techniques. The information is intended to guide researchers in designing and executing experiments to investigate enzyme-inhibitor interactions and to facilitate the discovery and development of novel therapeutic agents.

Mechanism of Action of Vinyl Glycine

Vinyl glycine acts as a "Trojan horse" substrate. The enzyme recognizes it and begins its catalytic cycle. However, the vinyl group undergoes an enzyme-catalyzed transformation into a highly reactive electrophilic species. This intermediate then rapidly reacts with a nucleophilic residue in the enzyme's active site, forming a covalent bond and leading to irreversible inactivation.[1][2][3]

A well-characterized example is the inhibition of γ-aminobutyric acid aminotransferase (GABA-T) by γ-vinyl GABA (Vigabatrin). GABA-T, a pyridoxal phosphate (PLP)-dependent enzyme, initiates the transamination of γ-vinyl GABA. This process generates a reactive Michael acceptor that is subsequently attacked by a nucleophilic lysine residue in the active site, leading to irreversible inactivation of the enzyme.[4][5] Similarly, L-vinylglycine inactivates 1-aminocyclopropane-1-carboxylate (ACC) synthase by covalently modifying an active site lysine residue.[1][6]

Key Enzymes Targeted by Vinyl Glycine and its Derivatives

Vinyl glycine and its analogs have been shown to inhibit a variety of enzymes, primarily those involved in amino acid metabolism. Some of the key targets include:

  • γ-Aminobutyric Acid Aminotransferase (GABA-T): A critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5]

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: The rate-limiting enzyme in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses.[7][8][9]

  • Aspartate Aminotransferase: An enzyme that plays a crucial role in amino acid metabolism by catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2][10]

  • Alanine Aminotransferase (ALT): An enzyme primarily found in the liver that is involved in the interconversion of alanine and α-ketoglutarate to pyruvate and glutamate.

Quantitative Data on Vinyl Glycine Inhibition

The potency of irreversible inhibitors like vinyl glycine is characterized by the inhibition constant (KI) and the maximal rate of inactivation (kinact). KI reflects the initial binding affinity of the inhibitor to the enzyme, while kinact represents the rate at which the enzyme is inactivated once the inhibitor is bound. The overall efficiency of inactivation is often expressed as the second-order rate constant, kinact/KI.

InhibitorEnzymeKI (mM)kinact (min-1)kinact/KI (M-1min-1)Reference
γ-vinyl GABA (Vigabatrin)GABA-Aminotransferase (Pseudomonas fluorescens)26 ± 3--[11]
L-VinylglycineAspartate Aminotransferase (cytosolic & mitochondrial)---[2]
Aminoethoxyvinylglycine (AVG)ACC Synthase0.0002--[1]

Note: The table will be expanded as more specific Ki and kinact values for various vinyl glycine derivatives are identified in the literature. The current data is limited, and further research is needed to provide a more comprehensive list.

Experimental Protocols

Synthesis of L-Vinylglycine

Several methods have been reported for the synthesis of L-vinylglycine. A common starting material is L-methionine. The synthesis generally involves the protection of the amino and carboxyl groups, followed by the elimination of the methylthio group to form the vinyl moiety, and subsequent deprotection.

General Enzyme Kinetics Assay Workflow

The following diagram illustrates a typical workflow for studying enzyme kinetics with vinyl glycine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Inhibitor) reaction_setup Reaction Setup (Enzyme, Buffer, Inhibitor Pre-incubation) reagent_prep->reaction_setup enzyme_prep Enzyme Preparation (Purification, Concentration Determination) enzyme_prep->reaction_setup reaction_init Reaction Initiation (Substrate Addition) reaction_setup->reaction_init data_acq Data Acquisition (e.g., Spectrophotometry, Chromatography) reaction_init->data_acq initial_rate Calculate Initial Rates data_acq->initial_rate kinetics_plot Generate Kinetic Plots (e.g., Michaelis-Menten, Lineweaver-Burk) initial_rate->kinetics_plot parameter_det Determine Kinetic Parameters (Ki, kinact) kinetics_plot->parameter_det G Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene ACS ACC Synthase ACO ACC Oxidase Vinylglycine Vinyl Glycine Vinylglycine->ACS G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA_synthesis GABA Glutamate->GABA_synthesis GAD Vesicle Synaptic Vesicle GABA_synthesis->Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT1 GAT1 (Reuptake) GAT1->GABA_synthesis GABA_cleft->GAT1 GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GABA_glia GABA GABA_cleft->GABA_glia GAT3 Postsynaptic_effect Postsynaptic Effect (Hyperpolarization) GABA_receptor->Postsynaptic_effect Succinic_semialdehyde Succinic Semialdehyde GABA_glia->Succinic_semialdehyde GABA_T GABA-Transaminase (GABA-T) Vigabatrin γ-vinyl GABA (Vigabatrin) Vigabatrin->GABA_T

References

Method

Application Notes and Protocols for Vinyl Glycine Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine and its derivatives are a class of compounds known for their ability to inhibit a range of enzymes, particularly those dependent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine and its derivatives are a class of compounds known for their ability to inhibit a range of enzymes, particularly those dependent on pyridoxal phosphate (PLP). As mechanism-based inhibitors, they offer a powerful tool for studying enzyme function and for the development of therapeutic agents. These application notes provide a detailed guide to the experimental design for studying the inhibitory effects of vinyl glycine, with a focus on two key enzymes: GABA Aminotransferase (GABA-T) and Alanine Aminotransferase (ALT).

Vinyl glycine acts as a "suicide substrate," where the enzyme's own catalytic mechanism converts it into a reactive species that irreversibly inactivates the enzyme.[1] Understanding the kinetics and mechanism of this inhibition is crucial for its application in research and drug development.

Data Presentation

Table 1: Inhibition of GABA Aminotransferase (GABA-T) by Gamma-Vinyl GABA

InhibitorEnzyme SourceInhibition TypeIC50KiReference(s)
Gamma-Vinyl GABAPseudomonas fluorescensCompetitive350 µM26 +/- 3 mM[2][3]

Table 2: Michaelis-Menten Constants for GABA-T and ALT Substrates

EnzymeSubstrateKmReference(s)
GABA-TGABA0.79 +/- 0.11 mM[2]
GABA-Talpha-ketoglutarate0.47 +/- 0.10 mM[2]

Note: While vinyl glycine has been shown to be an effective in vitro inhibitor of alanine aminotransferase, specific quantitative kinetic data such as IC50 or Ki values were not available in the reviewed literature.[4]

Signaling and Metabolic Pathways

GABAergic Signaling Pathway

The following diagram illustrates the role of GABA-T in the metabolism of the neurotransmitter GABA. Inhibition of GABA-T by compounds like vinyl glycine leads to an increase in GABA levels in the brain.

GABA_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Aminotransferase (GABA-T) GABA->GABA_T GAD->GABA Succinic_semialdehyde Succinic semialdehyde GABA_T->Succinic_semialdehyde SSADH SSADH Succinic_semialdehyde->SSADH Succinate Succinate SSADH->Succinate Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Vinyl_Glycine Vinyl Glycine Vinyl_Glycine->GABA_T Inhibition

GABA Metabolism and Inhibition by Vinyl Glycine
Role of Alanine Aminotransferase (ALT) in Metabolism

This diagram shows the central role of ALT in linking amino acid and carbohydrate metabolism.

ALT_Pathway Alanine Alanine ALT Alanine Aminotransferase (ALT) Alanine->ALT Alpha_KG α-Ketoglutarate Alpha_KG->ALT Pyruvate Pyruvate Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamate Glutamate Amino_Acid_Metabolism Amino Acid Metabolism Glutamate->Amino_Acid_Metabolism ALT->Pyruvate ALT->Glutamate Vinyl_Glycine Vinyl Glycine Vinyl_Glycine->ALT Inhibition

Metabolic Role of Alanine Aminotransferase (ALT)

Experimental Protocols

Protocol 1: Determination of GABA Aminotransferase (GABA-T) Activity

This protocol is adapted from commercially available spectrophotometric assay kits and is based on a coupled enzyme reaction.

Principle: GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. The production of glutamate is then measured in a coupled reaction where glutamate is oxidized, leading to the formation of a colored or fluorescent product.

Materials:

  • GABA-T enzyme preparation

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Glutamate oxidase

  • Peroxidase

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 8.6)

  • Vinyl glycine (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a master mix containing the assay buffer, α-ketoglutarate, glutamate oxidase, peroxidase, and the probe at their optimal concentrations.

  • Inhibitor Preparation: Prepare a series of dilutions of vinyl glycine in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the GABA-T enzyme preparation to varying concentrations of vinyl glycine. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the GABA substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. Plot V₀ against the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of Alanine Aminotransferase (ALT) Activity

This protocol utilizes a coupled enzyme assay where the product of the ALT reaction, pyruvate, is used in a subsequent reaction that can be monitored spectrophotometrically.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • ALT enzyme preparation

  • L-alanine (substrate)

  • α-ketoglutarate (co-substrate)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Vinyl glycine (inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, L-alanine, α-ketoglutarate, NADH, and LDH.

  • Inhibitor Preparation: Prepare serial dilutions of vinyl glycine in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, mix the ALT enzyme with different concentrations of vinyl glycine. Include a control without the inhibitor. Incubate for a specified time at a constant temperature (e.g., 37°C).

  • Initiation of Reaction: Add the reaction mixture to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the rate of NADH consumption for each inhibitor concentration. Plot V₀ versus inhibitor concentration to calculate the IC50.

Protocol 3: Determination of Kinetic Constants for Irreversible Inhibition (k_inact and K_I)

For mechanism-based inhibitors like vinyl glycine, it is important to determine the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The observed rate of inactivation (k_obs) is then plotted against the inhibitor concentration to determine k_inact and K_I.

Experimental Workflow:

Irreversible_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Incubate Incubate Enzyme with Inhibitor at Various Concentrations and Times Enzyme_Prep->Incubate Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Incubate Measure_Activity Measure Residual Enzyme Activity Incubate->Measure_Activity Plot_Activity Plot ln(% Activity) vs. Time to get k_obs Measure_Activity->Plot_Activity Plot_kobs Plot k_obs vs. [Inhibitor] to determine k_inact and K_I Plot_Activity->Plot_kobs

Workflow for Determining Irreversible Inhibition Constants

Procedure:

  • Incubation: Prepare a series of tubes, each containing the enzyme and a different concentration of vinyl glycine. Include a control with no inhibitor.

  • Time Points: At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.

  • Dilution: Immediately dilute the aliquot into a solution that stops the inactivation process (e.g., by a large dilution factor into an assay buffer containing the substrate).

  • Activity Assay: Measure the residual enzyme activity of each diluted aliquot using the appropriate assay protocol (Protocol 1 or 2).

  • Calculate k_obs: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The negative of the slope of this line is the observed inactivation rate constant (k_obs).

  • Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration. The k_inact is the maximal rate of inactivation at saturating inhibitor concentrations, and K_I is the inhibitor concentration at which the inactivation rate is half of k_inact.

Conclusion

These application notes provide a framework for the systematic investigation of vinyl glycine as an enzyme inhibitor. The detailed protocols for GABA-T and ALT activity assays, along with the methodology for determining the kinetic constants of irreversible inhibition, will enable researchers to characterize the inhibitory properties of vinyl glycine and its analogs. The provided diagrams and data tables serve as a valuable reference for understanding the context and potential impact of this inhibition. While quantitative data for vinyl glycine's direct interaction with GABA-T and ALT is an area for further investigation, the methodologies presented here are robust for generating such data.

References

Application

Application Notes and Protocols for In Vivo Experiments with Vinyl Glycine and its Analogs

Introduction to Vinyl Glycine and its Analogs Vinyl glycine is an amino acid analogue characterized by a vinyl group attached to its alpha-carbon. It is known to be a mechanism-based inhibitor of several pyridoxal phosph...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Vinyl Glycine and its Analogs

Vinyl glycine is an amino acid analogue characterized by a vinyl group attached to its alpha-carbon. It is known to be a mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including GABA transaminase (GABA-T) and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[1][2] Its irreversible inhibition of these enzymes makes it a compound of interest for various research applications. Due to the limited availability of in vivo data for vinyl glycine, this document provides detailed information on two well-studied analogs:

  • Vigabatrin (gamma-vinyl GABA): An irreversible inhibitor of GABA-T, used as an anticonvulsant medication.[3][4]

  • Aminoethoxyvinylglycine (AVG): An inhibitor of ACC synthase, primarily used as a plant growth regulator to inhibit ethylene production.[5][6]

Mechanism of Action: Irreversible Enzyme Inhibition

Vinyl glycine and its analogs act as "suicide substrates." After entering the active site of the target enzyme, the vinyl group is transformed into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[7] Recovery of enzyme activity necessitates the synthesis of new enzyme molecules.[8]

Mechanism_of_Irreversible_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Reactive_Intermediate Reactive Intermediate Enzyme->Reactive_Intermediate Enzymatic Transformation Covalent_Adduct Inactive Enzyme-Inhibitor Covalent Adduct Vinyl_Glycine Vinyl Glycine (or Analog) Vinyl_Glycine->Enzyme Binds to Active Site Reactive_Intermediate->Covalent_Adduct Covalent Bonding

Caption: Mechanism of irreversible inhibition by vinyl glycine analogs.

Quantitative Data for Analogous Compounds

The following tables summarize in vivo dosage and treatment duration for Vigabatrin and AVG from various studies. This data is not directly transferable to vinyl glycine.

Table 1: In Vivo Dosage and Treatment of Vigabatrin (gamma-vinyl GABA)
Animal ModelDosage RangeAdministration RouteTreatment DurationObserved EffectsReference(s)
Mouse50 - 200 mg/kg/dayIntraperitoneal (i.p.)1 weekDecreased mTOR pathway activation.[9]
Mouse200 mg/kg/dayi.p.4 weeksInhibition of seizures.[10]
Mouse12.5 mg/kg/dayi.p.10 days (adolescent)Investigated gene expression alterations.[11]
Mouse140 mg/kg/daySubcutaneous (osmotic minipump)12 daysGABA accumulation in the eye.[11]
Mouse75 - 500 mg/kgi.p.3 - 7 daysIncreased brain GABA concentration.[12]
Rat100 - 1000 mg/kgNot specifiedAcuteInvestigated effects on selective attention.[13]
Rat50 - 300 mg/kg/dayNot specifiedSubchronicInvestigated effects on selective attention.[13]
Table 2: In Vivo Dosage and Treatment of Aminoethoxyvinylglycine (AVG)
Animal ModelDosage RangeAdministration RouteTreatment DurationObserved EffectsReference(s)
Rat0.5 - 15 mg/kg/dayDiet28 daysReduction in blood AST and ALT activity.[14]
Rat100 - 1000 mg/kg/dayDermal21 daysReduction in blood AST and ALT activity.[14]
Rat0.2 - 10 mg/kg/dayDiet90 daysReduced white blood cell counts at higher doses.[14]
Rat0.8 - 8.0 mg/kg/dayDiet2 generationsReduced fertility and pup viability at higher doses.[14]

Experimental Protocols for In Vivo Studies with Enzyme Inhibitors

The following are generalized protocols that can be adapted for initial studies with vinyl glycine. A crucial first step is to perform a dose-range finding study to determine the maximum tolerated dose (MTD).

General Workflow for an In Vivo Efficacy Study

In_Vivo_Workflow Animal_Model Select Animal Model Dose_Finding Dose-Range Finding Study (MTD) Animal_Model->Dose_Finding Randomization Animal Randomization into Groups (Vehicle, Vinyl Glycine, Positive Control) Dose_Finding->Randomization Administration Drug Administration (Define Route and Schedule) Randomization->Administration Monitoring Monitor Health and Behavioral Changes Administration->Monitoring Endpoint Endpoint Data Collection (e.g., tissue collection, behavioral tests) Monitoring->Endpoint Analysis Biochemical and Statistical Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo studies with enzyme inhibitors.

Protocol for a Dose-Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of vinyl glycine that can be administered without causing unacceptable toxicity.

Materials:

  • Vinyl glycine

  • Sterile vehicle (e.g., saline, PBS)

  • Rodents (e.g., mice or rats of a specific strain, age, and sex)

  • Standard laboratory equipment for animal handling and administration.

Procedure:

  • Preparation of Dosing Solutions: Dissolve vinyl glycine in the appropriate sterile vehicle to achieve a range of concentrations. Prepare fresh solutions for each administration.

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.

  • Group Assignment: Randomly assign a small number of animals (e.g., n=3-5) to several dose groups, including a vehicle control group. Start with a low dose estimated from any available in vitro data or data from analogous compounds.

  • Administration: Administer a single dose of vinyl glycine via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • Observation: Closely monitor the animals for signs of toxicity for at least 7-14 days. This includes:

    • Changes in body weight (measure daily).

    • Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

    • Changes in food and water intake.

  • Dose Escalation: If no significant toxicity is observed, subsequent groups of animals can be treated with escalating doses. A common dose escalation scheme is the modified Fibonacci sequence.

  • Defining MTD: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of toxicity.

  • Necropsy: At the end of the observation period, a gross necropsy should be performed to look for any organ abnormalities.

Protocol for Assessing In Vivo GABA-T Inhibition (based on Vigabatrin studies)

Objective: To determine the effect of vinyl glycine on GABA levels in the brain.

Materials:

  • Vinyl glycine

  • Vehicle control

  • Rodents

  • Equipment for tissue collection and processing.

  • Assay kits for measuring GABA concentration (e.g., ELISA) or HPLC equipment.

Procedure:

  • Treatment: Administer vinyl glycine or vehicle to different groups of animals at one or more dose levels (below the MTD) for a specified duration (e.g., single dose or daily for 7 days).

  • Tissue Collection: At a predetermined time point after the last dose, euthanize the animals according to approved protocols.

  • Brain Dissection: Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex) on ice.

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer and process it according to the requirements of the GABA assay.

  • GABA Quantification: Measure the GABA concentration in the brain homogenates using a validated method such as an ELISA kit or HPLC.[10]

  • Data Analysis: Compare the brain GABA levels between the vinyl glycine-treated groups and the vehicle control group using appropriate statistical tests.

Considerations for In Vivo Experimental Design

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) depends on the physicochemical properties of vinyl glycine and the desired pharmacokinetic profile.[15]

  • Vehicle Selection: The vehicle used to dissolve vinyl glycine should be non-toxic and appropriate for the chosen administration route.

  • Animal Model: The choice of animal model should be relevant to the research question. For neurological studies, rodent models are common.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is important to characterize the absorption, distribution, metabolism, and excretion (ADME) of vinyl glycine to understand its exposure-response relationship.[16]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Method

Application Notes and Protocols for the Analytical Detection of Vinyl Glycine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Vinyl glycine is a naturally occurring non-proteinogenic amino acid that acts as a mechanism-based inhibitor of several pyridoxal phosphate (PL...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl glycine is a naturally occurring non-proteinogenic amino acid that acts as a mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Its ability to modulate enzyme activity makes it a compound of interest in drug development and metabolic research. Understanding the metabolic fate of vinyl glycine is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed application notes and protocols for the analytical detection of vinyl glycine and its putative metabolite, vinylacetylglycine. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Metabolic Pathway of Vinyl Glycine

Vinyl glycine is metabolized in a similar fashion to other xenobiotic carboxylic acids, primarily through conjugation with glycine. This process is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which facilitates the formation of an amide bond between the acyl-CoA derivative of a substrate and glycine. In the case of vinyl glycine, it is proposed that it is first converted to vinylacetyl-CoA, which then serves as a substrate for GLYAT to produce vinylacetylglycine.

Vinyl Glycine Metabolism cluster_activation Activation cluster_conjugation Glycine Conjugation vinyl_glycine Vinyl Glycine vinylacetyl_coa Vinylacetyl-CoA vinyl_glycine->vinylacetyl_coa ATP -> AMP + PPi vinylacetylglycine Vinylacetylglycine vinylacetyl_coa->vinylacetylglycine glyat Glycine N-acyltransferase (GLYAT) vinylacetyl_coa->glyat coa CoA-SH glycine Glycine glycine->glyat enzyme Acyl-CoA Synthetase glyat->vinylacetylglycine

Figure 1: Proposed metabolic pathway of vinyl glycine to vinylacetylglycine.

Data Presentation

Note: The following tables present hypothetical quantitative data for vinyl glycine and vinylacetylglycine as representative examples. Currently, there is a lack of published literature with measured concentrations of these specific analytes in biological matrices. These tables are intended to illustrate the expected data format and performance of the described analytical methods.

Table 1: LC-MS/MS Method Validation Parameters

AnalyteLLOQ (µM)Linearity (r²)Accuracy (%)Precision (CV%)
Vinyl Glycine0.05> 0.99592 - 108< 10
Vinylacetylglycine0.01> 0.99895 - 105< 8

Table 2: Representative Concentrations in Human Plasma (Hypothetical Data)

AnalyteMean Concentration (µM)Standard Deviation (µM)Range (µM)
Vinyl Glycine0.150.040.08 - 0.25
Vinylacetylglycine0.520.110.30 - 0.75

Table 3: Representative Concentrations in Human Urine (Hypothetical Data)

AnalyteMean Concentration (µmol/mmol creatinine)Standard Deviation (µmol/mmol creatinine)Range (µmol/mmol creatinine)
Vinyl Glycine1.20.40.5 - 2.1
Vinylacetylglycine5.81.52.5 - 9.0

Experimental Protocols

Protocol 1: Quantitative Analysis of Vinyl Glycine and Vinylacetylglycine in Human Plasma and Urine by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of vinyl glycine and vinylacetylglycine using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Materials and Reagents

  • Vinyl Glycine analytical standard

  • Vinylacetylglycine analytical standard (or custom synthesis)

  • Stable isotope-labeled internal standards (e.g., Vinyl Glycine-d2, Vinylacetylglycine-d2)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma and urine (control)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standards.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

    • Vortex, centrifuge to pellet any remaining debris, and transfer to an autosampler vial.

  • Urine:

    • Thaw urine samples at room temperature and vortex.

    • Centrifuge at 4,000 x g for 5 minutes to remove particulate matter.

    • Dilute 50 µL of urine supernatant with 450 µL of water containing the internal standards.

    • Vortex and transfer to an autosampler vial.

3. UHPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Vinyl Glycine: Q1 m/z 102.1 -> Q3 m/z 56.1

    • Vinyl Glycine-d2 (IS): Q1 m/z 104.1 -> Q3 m/z 58.1

    • Vinylacetylglycine: Q1 m/z 144.1 -> Q3 m/z 88.1

    • Vinylacetylglycine-d2 (IS): Q1 m/z 146.1 -> Q3 m/z 90.1

  • Ion Source Parameters: Optimize for specific instrument (e.g., spray voltage, gas flows, temperature).

LC-MS/MS Workflow sample Plasma or Urine Sample prep Sample Preparation (Protein Precipitation / Dilution) sample->prep analysis UHPLC-MS/MS Analysis prep->analysis data Data Acquisition & Processing (MRM) analysis->data quant Quantification data->quant NMR Workflow urine_sample Urine Sample preparation Sample Preparation (Centrifugation, Buffering, IS) urine_sample->preparation nmr_acquisition 1H-NMR Data Acquisition (1D NOESY) preparation->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing analysis Spectral Analysis (Identification & Quantification) data_processing->analysis

Application

Application Notes: Use of Radiolabeled Vinyl Glycine for Tracer Studies

Introduction Vinyl glycine is a non-proteinogenic amino acid known to act as a mechanism-based inhibitor, or "suicide substrate," for several pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its structural similarity t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl glycine is a non-proteinogenic amino acid known to act as a mechanism-based inhibitor, or "suicide substrate," for several pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its structural similarity to other amino acids allows it to enter active sites, where the vinyl functional group leads to irreversible covalent modification and inactivation of the target enzyme.[1][3] By radiolabeling vinyl glycine with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), it can be transformed into a powerful tracer for Positron Emission Tomography (PET). This allows for non-invasive, real-time visualization and quantification of enzyme activity and distribution in vivo.

A key application for radiolabeled vinyl glycine is in the study of γ-aminobutyric acid (GABA) metabolism. The related compound, γ-vinyl GABA (vigabatrin), is a known inactivator of GABA transaminase (GABA-T), a critical enzyme responsible for the degradation of the neurotransmitter GABA.[1] By extension, radiolabeled vinyl glycine can serve as a tracer to probe the activity of GABA-T and other aminotransferases, offering insights into GABAergic system dysregulation in neurological disorders like epilepsy, as well as in oncology where metabolic pathways are altered.

Target Audience: These notes are intended for researchers, scientists, and drug development professionals in the fields of neuroscience, oncology, and radiopharmacology who are interested in developing and utilizing novel PET tracers for studying enzyme kinetics and metabolic pathways.

Mechanism of Action: Inactivation of PLP-Dependent Enzymes

Vinyl glycine acts as an irreversible inhibitor of PLP-dependent enzymes, such as GABA transaminase. The process begins with the formation of an external aldimine with the PLP cofactor in the enzyme's active site. The enzyme then initiates a catalytic sequence, abstracting a proton. However, the presence of the vinyl group allows for a Michael addition reaction, where a nucleophilic residue from the enzyme's active site (often a lysine residue) attacks the γ-carbon of the vinyl glycine moiety.[1][3] This forms a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[1]

cluster_0 Enzyme Active Site Enzyme_PLP Enzyme + PLP Cofactor Aldimine External Aldimine Formation Enzyme_PLP->Aldimine Active_Site_Nuc Active Site Nucleophile (e.g., Lysine) Michael_Addition Michael Addition Active_Site_Nuc->Michael_Addition Attacks γ-carbon VG Vinyl Glycine VG->Aldimine Enters Active Site Aldimine->Michael_Addition Enzyme-catalyzed rearrangement Inactive_Complex Irreversibly Inactivated Enzyme Complex Michael_Addition->Inactive_Complex

Caption: Mechanism of vinyl glycine-mediated enzyme inactivation.

Key Applications in Tracer Studies

  • Neuroscience: Quantifying GABA transaminase (GABA-T) activity in the brain. Dysregulation of GABA metabolism is implicated in epilepsy, anxiety disorders, and other neurological conditions. A tracer like [¹¹C]Vinyl Glycine could be used to measure changes in GABA-T activity in response to disease progression or therapeutic intervention.

  • Oncology: Imaging tumor metabolism. Many cancer cells exhibit altered metabolic pathways, including increased amino acid metabolism. Radiolabeled vinyl glycine can be used to identify tumors with high aminotransferase activity and to monitor the metabolic response to treatment.[4][5]

  • Drug Development: Assessing the efficacy and target engagement of novel enzyme inhibitors. By competing with the radiolabeled tracer, new drug candidates' ability to bind to the target enzyme in vivo can be quantified.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]Vinyl Glycine

This protocol describes the synthesis of [¹¹C]Vinyl Glycine via ¹¹C-methylation of a suitable precursor. The synthesis must be performed in a shielded hot cell using an automated synthesis module.

Materials:

  • N-(tert-Butoxycarbonyl)-L-vinylglycine tert-butyl ester precursor

  • [¹¹C]CH₃I (Methyl Iodide) or [¹¹C]CH₃OTf (Methyl Triflate) produced from a cyclotron

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH)

  • HPLC purification system with a semi-preparative C18 column

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

  • Sterile water for injection, USP

  • 0.22 µm sterile filter

Procedure:

  • Precursor Preparation: Dissolve the N-Boc-L-vinylglycine tert-butyl ester precursor in 200 µL of anhydrous DMF in a sealed reaction vessel.

  • Activation: Add Sodium Hydride (NaH) to the precursor solution and heat at 80°C for 2 minutes to form the anion.

  • Radiolabeling: Bubble the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction vessel at 100°C. Allow the reaction to proceed for 5 minutes.

  • Deprotection: Add 500 µL of 4M Hydrochloric Acid (HCl) to the reaction vessel and heat at 120°C for 5 minutes to remove the Boc and tert-butyl protecting groups.

  • Purification: Neutralize the reaction mixture and inject it into the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]Vinyl Glycine.

  • Formulation: Remove the HPLC solvent from the collected fraction via rotary evaporation. Reformulate the final product in sterile water for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol is for confirming the inhibitory activity of the synthesized tracer on the target enzyme in a cell lysate model.

Materials:

  • Cell line expressing the target enzyme (e.g., GABA-T)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Synthesized non-radioactive and radiolabeled Vinyl Glycine

  • Enzyme substrate (e.g., GABA and α-ketoglutarate for GABA-T)

  • Detection reagents for reaction products (e.g., glutamate and succinate semialdehyde)

  • Gamma counter

Procedure:

  • Prepare Cell Lysate: Culture cells to confluency, harvest, and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Quantify Protein: Determine the total protein concentration in the lysate.

  • Inhibition Assay:

    • In a microplate, add a fixed amount of cell lysate to each well.

    • Add varying concentrations of non-radioactive Vinyl Glycine (to determine IC₅₀) or a fixed concentration of [¹¹C]Vinyl Glycine.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Measure Activity: Stop the reaction and measure the amount of product formed using a colorimetric or fluorescent assay.

  • Measure Binding (for radiotracer): For wells incubated with [¹¹C]Vinyl Glycine, measure the radioactivity bound to the protein fraction using a gamma counter after separating unbound tracer.

Protocol 3: In Vivo PET Imaging and Biodistribution in a Rodent Model

This protocol outlines a typical PET imaging and biodistribution study in a mouse or rat model.

Materials:

  • Formulated, sterile [¹¹C]Vinyl Glycine

  • Animal model (e.g., healthy mice, or a disease model such as glioma-bearing mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter and scale for organ weighing

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (2% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed with temperature monitoring.

  • Tracer Injection: Administer a defined dose of [¹¹C]Vinyl Glycine (e.g., 5-10 MBq) via tail vein injection.

  • PET Scan: Perform a dynamic PET scan for 60-90 minutes immediately following injection.[6] An initial dynamic sequence (e.g., 12x5s, 6x10s, 6x30s, followed by 5-minute frames) can provide detailed uptake kinetics.[6]

  • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis: Reconstruct the PET images and co-register them with the CT scan. Draw regions of interest (ROIs) over various organs (brain, liver, kidneys, tumor, muscle) and generate time-activity curves (TACs). Calculate tracer uptake values, often expressed as Standardized Uptake Value (SUV).

    • Euthanize the animal at a predetermined time point (e.g., 60 minutes post-injection).

    • Rapidly dissect key organs and tissues (blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone, tumor).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from tracer studies should be summarized for clarity. Below are templates for presenting key findings.

Table 1: Example In Vivo Biodistribution of [¹¹C]Vinyl Glycine in Mice (%ID/g)

Organ5 min p.i.30 min p.i.60 min p.i.
Blood3.5 ± 0.41.2 ± 0.20.5 ± 0.1
Brain0.8 ± 0.11.5 ± 0.31.4 ± 0.2
Heart2.1 ± 0.31.0 ± 0.20.7 ± 0.1
Kidneys15.2 ± 2.18.5 ± 1.54.3 ± 0.9
Liver10.5 ± 1.86.2 ± 1.13.1 ± 0.6
Lungs4.2 ± 0.51.8 ± 0.30.9 ± 0.2
Tumor1.1 ± 0.22.5 ± 0.43.0 ± 0.5

Data are presented as mean ± standard deviation (n=4 per group) and are illustrative.

Table 2: Example Enzyme Inhibition Kinetics

CompoundTarget EnzymeIC₅₀ (µM)Inactivation Rate (k_inact) (min⁻¹)
Vinyl GlycineGABA Transaminase50 ± 50.15 ± 0.02
Compound XGABA Transaminase12 ± 20.08 ± 0.01

Data are presented as mean ± standard deviation and are illustrative.

Visualizations: Pathways and Workflows

cluster_0 Presynaptic GABAergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte / Glial Cell Glutamate Glutamate GABA_syn GABA Synthesis Glutamate->GABA_syn GAD GABA_vesicle Vesicular Storage (VGAT) GABA_syn->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAR GABA Receptors (GABA-A, GABA-B) Inhibition Neuronal Inhibition GABAR->Inhibition GABA_T GABA Transaminase (GABA-T) SSA Succinic Semialdehyde GABA_T->SSA GABA Degradation GABA_synapse->GABAR Binds GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GAT->GABA_T

Caption: Overview of the GABAergic synapse and metabolism pathway.

Start Start: Precursor Synthesis Radiosynthesis Protocol 1: Automated Radiosynthesis of [¹¹C]Vinyl Glycine Start->Radiosynthesis QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC In_Vitro Protocol 2: In Vitro Enzyme Assay (Target Validation) QC->In_Vitro In_Vivo Protocol 3: In Vivo PET/CT Imaging (Rodent Model) QC->In_Vivo End End: Kinetic Modeling & Biological Interpretation In_Vitro->End Biodistribution Ex Vivo Biodistribution & Data Analysis In_Vivo->Biodistribution Biodistribution->End

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vinyl Glycine for Enzyme Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using vinyl glycine for effective enzyme inhibition. Below you will find frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using vinyl glycine for effective enzyme inhibition. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is vinyl glycine and what is its primary mechanism of action?

A1: L-Vinylglycine is an amino acid analogue that acts as a mechanism-based inhibitor, often referred to as a "suicide substrate," for several pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its mechanism involves the enzyme's own catalytic machinery. After binding to the active site, the enzyme processes vinyl glycine, which leads to the formation of a highly reactive intermediate. This intermediate then covalently bonds to a nucleophilic residue in the enzyme's active site (like a lysine residue), causing irreversible inactivation.[1][3]

Q2: Is vinyl glycine a reversible or irreversible inhibitor?

A2: Vinyl glycine is an irreversible inhibitor.[1][4] The covalent bond it forms with the target enzyme is stable and does not readily dissociate, leading to a permanent loss of activity for the affected enzyme molecule.

Q3: What is a typical effective concentration for vinyl glycine?

A3: The effective concentration of vinyl glycine is highly dependent on the specific target enzyme, the substrate concentration, pH, and other assay conditions. There is no single universal concentration. For example, in studies with 1-aminocyclopropane-1-carboxylate (ACC) synthase, a Kₘ value of 1.4 mM was reported.[2] It is crucial to determine the optimal concentration empirically for your specific experimental setup through dose-response studies.

Q4: What is the difference between IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ?

A4: These are all important parameters for characterizing an inhibitor:

  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of vinyl glycine that causes 50% inhibition of enzyme activity under specific experimental conditions. It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.

  • Kᵢ (Inhibitor constant): Kᵢ represents the affinity of the inhibitor for the enzyme. For irreversible inhibitors like vinyl glycine, it reflects the concentration of inhibitor required to achieve half-maximal inactivation rate.[4][5]

  • kᵢₙₐ꜀ₜ (Rate of inactivation): This is the maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.

Q5: Can vinyl glycine act as a substrate for the enzyme?

A5: Yes, in some cases. For certain enzymes like ACC synthase, L-vinylglycine can act as both an alternative substrate and an inhibitor.[2][3] The enzyme may process vinyl glycine through its normal catalytic cycle to produce α-ketobutyrate and ammonia multiple times before an inactivation event occurs.[2][3] This is described by the partition ratio, which for ACC synthase is approximately 500 catalytic turnovers for every one inactivation event.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: I am not observing any significant inhibition of my target enzyme.

Possible CauseRecommended Solution
Inactive Inhibitor Verify the purity and integrity of your vinyl glycine stock. Ensure it has been stored correctly according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Inactive Enzyme Confirm the activity of your enzyme preparation using a positive control substrate in the absence of the inhibitor. Ensure proper storage and handling to avoid degradation.[6]
Sub-optimal Concentration Range Your vinyl glycine concentrations may be too low. Perform a broad range-finding experiment (e.g., from 10 nM to 1 mM) to identify an effective concentration window.
Incorrect Assay Conditions Vinyl glycine's effectiveness can be pH-dependent. Ensure your assay buffer pH is optimal for both enzyme activity and the inhibition mechanism. The pKa values of glycine itself are around 2.34 and 9.60.
Insufficient Incubation Time As a mechanism-based inhibitor, vinyl glycine's effect is time-dependent. Pre-incubate the enzyme with vinyl glycine for a set period (e.g., 15, 30, or 60 minutes) before adding the substrate to allow time for the inactivation to occur.

Problem: My results are inconsistent and have high variability between replicates.

Possible CauseRecommended Solution
Pipetting Inaccuracy Ensure your pipettes are properly calibrated. Use low-retention tips and be consistent with your technique, especially when preparing serial dilutions of vinyl glycine.[6]
Inconsistent Timing For time-dependent inhibitors, the timing of reagent addition and incubation is critical. Use a multichannel pipette for simultaneous addition of inhibitor or substrate to the assay plate to ensure uniformity.[7]
Reagent Instability Prepare fresh enzyme and inhibitor dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6]
Incomplete Mixing Ensure thorough but gentle mixing of reagents in your assay wells without introducing bubbles.[6]

Problem: I am observing cytotoxicity or other off-target effects in my cell-based assays.

Possible CauseRecommended Solution
Concentration Too High High concentrations of any compound can lead to non-specific toxicity. Determine the IC₅₀ and work with concentrations around that value. Use the lowest effective concentration possible.
Off-Target Binding Vinyl glycine is known to be a broad-spectrum inactivator of PLP enzymes.[1] The observed phenotype may be due to inhibition of an unintended target. Use a negative control, such as a cell line where the target enzyme has been knocked out or knocked down. If the effect persists in the control cells, it is likely an off-target effect.[8]
Glycine-Related Effects At high concentrations (in the mM range), glycine itself can affect bacterial cell growth and morphology by being incorporated into peptidoglycan precursors.[9][10] While this is primarily in bacteria, it highlights that the core molecule can have biological effects. Consider if your model system is sensitive to high levels of amino acids.

Visualizations and Diagrams

Mechanism of Inhibition

G E Active Enzyme (E) ES Enzyme-Inhibitor Complex (E-I) E->ES Process Catalytic Processing ES->Process EI_Covalent Inactive Covalent Adduct (E-I*) VG Vinyl Glycine (I) VG->ES Covalent Covalent Bonding Process->Covalent Covalent->EI_Covalent Irreversible Inactivation

Caption: Mechanism of irreversible inhibition by vinyl glycine.

Experimental Workflow for Optimization

G start Start: Define Target Enzyme & Assay range_finding 1. Range-Finding Assay (Broad Logarithmic Scale) start->range_finding ic50_exp 2. IC₅₀ Determination (Narrow Dose-Response Curve) range_finding->ic50_exp data_analysis 3. Data Analysis (Calculate IC₅₀) ic50_exp->data_analysis time_dep 4. Time-Dependence Assay (Vary Pre-incubation Time) data_analysis->time_dep decision Is inhibition time-dependent? time_dep->decision kinetics 5. Full Kinetic Analysis (Determine kᵢₙₐ꜀ₜ and Kᵢ) end Optimal Concentration & Parameters Defined kinetics->end decision->kinetics  Yes decision->end No  

Caption: Workflow for optimizing vinyl glycine concentration.

Troubleshooting Decision Tree

G start Problem Encountered q1 Is there any inhibition? start->q1 q2 Are results reproducible? q1->q2 Yes sol1 Check: - Enzyme Activity - Inhibitor Integrity - Incubation Time - Concentration Range q1->sol1 No sol2 Check: - Pipetting Technique - Reagent Stability - Consistent Timing q2->sol2 No sol3 Check: - Cytotoxicity Controls - Off-Target Effects (e.g., KO cells) - Reduce Concentration q2->sol3 Yes

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Vinyl Glycine

This protocol provides a general framework for determining the IC₅₀ of vinyl glycine against a purified enzyme using a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for your enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in assay buffer. The final concentration used in the assay should result in a robust, linear reaction rate for at least 15-30 minutes.

  • Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate in assay buffer or another suitable solvent like DMSO.

  • Vinyl Glycine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of vinyl glycine in assay buffer.

  • Inhibitor Dilutions: Perform serial dilutions of the vinyl glycine stock solution to create a range of concentrations. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point. Prepare these at 2x the final desired concentration.

2. Assay Plate Setup:

  • Create a plate map with wells for:

    • Blank: Assay buffer only (no enzyme or substrate).

    • Negative Control (100% Activity): Enzyme and substrate, but no inhibitor (add buffer instead).

    • Test Wells: Enzyme, substrate, and varying concentrations of vinyl glycine.

3. Experimental Procedure:

  • Add 50 µL of assay buffer or the appropriate 2x vinyl glycine dilution to the wells of a 96-well plate according to your plate map.

  • Add 25 µL of a 4x enzyme solution to all wells except the "Blank".

  • Mix gently and pre-incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature for your enzyme. This allows the time-dependent inhibition to occur.

  • Initiate the enzymatic reaction by adding 25 µL of a 4x substrate solution to all wells except the "Blank".

  • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed time where the negative control reaction is still in the linear phase.

4. Data Analysis:

  • Subtract the average signal from the "Blank" wells from all other measurements.

  • Determine the reaction rate (velocity) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each vinyl glycine concentration using the formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_negative_control))

  • Plot the % Inhibition versus the logarithm of the vinyl glycine concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[11]

Table 1: Example Kinetic Parameters for L-Vinylglycine

This table summarizes published kinetic data for L-vinylglycine with the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase as a reference.

ParameterValueEnzymeSource
Kₘ 1.4 mMACC Synthase[2]
k꜀ₐₜ 1.8 s⁻¹ACC Synthase[2]
k꜀ₐₜ/Kₘ 1300 M⁻¹s⁻¹ACC Synthase[2]
Partition Ratio ~500ACC Synthase[2][3]

References

Optimization

Technical Support Center: Experiments Using Vinyl Glycine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro and in vivo experiments with this potent enzyme inhibitor.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with vinyl glycine.

Problem 1: Inconsistent or No Inhibition of Target Enzyme (e.g., GABA-Transaminase)

If you are observing variable or a complete lack of enzyme inhibition, consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Vinyl Glycine Degradation - Prepare fresh solutions of vinyl glycine for each experiment. While solutions can be autoclaved, long-term stability in aqueous buffers at room temperature is not guaranteed.[1] - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of your buffer is within the optimal range for both the enzyme and vinyl glycine stability. Glycine-based buffers are typically used in a pH range of 2.2-3.6 (Glycine-HCl) or around 9.6.[2]
Incorrect Concentration - Verify the calculated concentration of your vinyl glycine stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. For cell culture, concentrations can range from 0.05 to 100 µM.[3]
Enzyme Inactivity - Confirm the activity of your enzyme preparation using a positive control inhibitor. - Ensure that the assay conditions (e.g., temperature, pH, co-factor concentrations) are optimal for your target enzyme.
Assay Interference - If using a coupled-enzyme assay, ensure that vinyl glycine is not inhibiting other enzymes in the reaction cascade. - Run appropriate vehicle controls to account for any effects of the solvent used to dissolve vinyl glycine.

Problem 2: Off-Target Effects or Cellular Toxicity

At higher concentrations, vinyl glycine may exhibit off-target effects or induce cellular toxicity. Here’s how to troubleshoot these issues:

Potential CauseTroubleshooting Steps
High Vinyl Glycine Concentration - Titrate down the concentration of vinyl glycine to the lowest effective dose that still achieves significant inhibition of the target enzyme. - In cell culture, high concentrations of glycine and its analogs can sometimes be neurotoxic.[4] The threshold for toxicity can be as low as 1 mM in certain conditions.[4]
Non-Specific Binding - Include control experiments to assess the effect of vinyl glycine on related enzymes or pathways to identify potential off-target activities.
Cellular Stress - Assess cell viability using standard assays (e.g., MTT, LDH) in parallel with your functional experiments. - Monitor for morphological changes in your cells that may indicate stress or toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for vinyl glycine?

A1: Vinyl glycine is soluble in water.[1] For experimental use, it is best to prepare fresh solutions. If a stock solution is necessary, dissolve it in a suitable buffer (e.g., PBS) or water, aliquot into small volumes, and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles. Some sources suggest that glycine solutions can be autoclaved for sterilization.[1]

Q2: What is a typical effective concentration range for vinyl glycine in cell culture experiments?

A2: The effective concentration of vinyl glycine can vary significantly depending on the cell type, the specific activity of the target enzyme, and the experimental endpoint. Based on studies with the related compound, vigabatrin (gamma-vinyl GABA), concentrations ranging from 0.05 µM to 100 µM have been used in primary neuronal cultures.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: Are there established protocols for in vivo administration of vinyl glycine in animal models?

A3: Yes, though often under the name vigabatrin. For rodent models, administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage. A typical acute anticonvulsant dose in rats is around 1 g/kg (i.p.).[5] Chronic administration studies have also been conducted.[6] Pharmacokinetic studies of glycine in rats show that it can cross the blood-brain barrier, although concentrations in the cerebrospinal fluid (CSF) are significantly lower than in plasma.[7] It is important to consult specific literature for the animal model and disease state you are investigating to determine the appropriate dosing regimen.

Q4: What are the expected downstream effects of inhibiting GABA-transaminase with vinyl glycine?

A4: The primary effect of inhibiting GABA-transaminase (GABA-T) is an increase in the intracellular and synaptic concentrations of the inhibitory neurotransmitter GABA.[8][9] This leads to enhanced activation of GABA receptors (both ionotropic GABA-A and metabotropic GABA-B receptors), resulting in increased neuronal inhibition.[9] This heightened inhibition can, in turn, modulate the activity of excitatory pathways, such as the glutamate system.[10][11]

Experimental Protocols

Key Experiment: In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This protocol describes a general method to measure the inhibition of GABA-T by vinyl glycine using a spectrophotometric assay.

Materials:

  • Purified GABA-T enzyme

  • Vinyl glycine

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of vinyl glycine in water or a suitable buffer. Create serial dilutions to test a range of concentrations.

    • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

    • Prepare a stock solution of GABA.

  • Assay Protocol:

    • Add the reaction mixture to each well of the 96-well plate.

    • Add the vinyl glycine dilutions to the test wells and the corresponding vehicle to the control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow vinyl glycine to interact with GABA-T.

    • Initiate the reaction by adding the GABA solution to all wells.

    • Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes to monitor the rate of NADPH formation.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each vinyl glycine concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the vinyl glycine concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Vinyl Glycine, Buffers, etc.) incubation Incubate with Vinyl Glycine reagents->incubation cells Culture Cells/Prepare Tissue Homogenate cells->incubation biochemical Biochemical Assay (e.g., GABA-T activity) incubation->biochemical cellular Cell-based Assay (e.g., Viability, Neurotransmitter levels) incubation->cellular data Analyze Data (IC50, Efficacy, Toxicity) biochemical->data cellular->data

Caption: General experimental workflow for testing vinyl glycine.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba GABA glutamate->gaba GAD gaba_t GABA-Transaminase gaba->gaba_t Degradation gaba_released Increased GABA gaba->gaba_released Release vinyl_glycine Vinyl Glycine vinyl_glycine->gaba_t Inhibition gaba_receptor GABA Receptor (GABA-A / GABA-B) gaba_released->gaba_receptor inhibition Increased Neuronal Inhibition gaba_receptor->inhibition glutamate_receptor Glutamate Receptor (e.g., NMDA) inhibition->glutamate_receptor Modulation excitation Decreased Neuronal Excitation glutamate_receptor->excitation

Caption: Downstream effects of GABA-T inhibition by vinyl glycine.

troubleshooting_logic start Experiment Fails: Inconsistent/No Inhibition check_reagent Is the vinyl glycine solution fresh? start->check_reagent check_conc Is the concentration correct? check_reagent->check_conc Yes prepare_fresh Prepare fresh vinyl glycine solution check_reagent->prepare_fresh No check_enzyme Is the enzyme active? check_conc->check_enzyme Yes titrate_conc Perform dose-response experiment check_conc->titrate_conc No positive_control Run positive control for enzyme activity check_enzyme->positive_control No success Problem Solved check_enzyme->success Yes prepare_fresh->check_reagent titrate_conc->check_conc positive_control->check_enzyme

Caption: Troubleshooting logic for inconsistent enzyme inhibition.

References

Troubleshooting

Technical Support Center: Vinyl Glycine &amp; Vigabatrin Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl glycine and its derivatives, such as vigabatrin. This resource provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl glycine and its derivatives, such as vigabatrin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of vinyl glycine and vigabatrin?

Vinyl glycine and its analog, vigabatrin, are mechanism-based irreversible inhibitors of γ-aminobutyric acid transaminase (GABA-T).[1][2][3] GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By inhibiting GABA-T, these compounds increase GABA levels in the brain, which is the basis for their anticonvulsant effects.[1][3][4]

Q2: What are the main off-target effects associated with vinyl glycine and vigabatrin?

The primary off-target effects stem from the inhibition of other PLP-dependent enzymes, which share structural similarities in their active sites.[5][6][7] The most significant and well-documented off-target effect, particularly for vigabatrin, is retinal toxicity, leading to progressive and often irreversible peripheral visual field defects.[1][8][9][10] Other potential off-target effects can include neurological and psychiatric symptoms.

Q3: How can I minimize the retinal toxicity of vigabatrin in my animal studies?

Several strategies are being explored to mitigate vigabatrin-induced retinal toxicity:

  • Optimize Dosage and Duration: Studies in children with infantile spasms have shown that minimizing the duration of vigabatrin treatment to six months can reduce the prevalence of retinal damage.[9][11] It is crucial to use the lowest effective dose for the shortest possible duration.

  • Targeted Drug Delivery:

    • Intranasal Administration: This route is being investigated to deliver vigabatrin directly to the brain, thereby reducing systemic exposure and accumulation in the retina.[1]

    • Nanoformulations: Solid lipid nanoparticles and nanoemulsions are being developed to enhance brain delivery and potentially lower the required therapeutic dose.[12][13][14]

  • Combination Therapy:

    • Taurine Supplementation: Some animal studies suggest that taurine, an amino acid important for retinal health, may help prevent or treat vigabatrin-induced retinal toxicity, though more research is needed.[8][15][16]

Q4: Are there any analogs of vinyl glycine with a better safety profile?

Research is ongoing to develop vinyl glycine analogs with higher selectivity for GABA-T and a reduced potential for off-target effects. The goal is to design compounds that retain the irreversible inhibition of GABA-T within the central nervous system while avoiding accumulation in the retina.[17] Researchers should consult recent medicinal chemistry literature for the latest developments in this area.

Troubleshooting Guides

Problem 1: High incidence of visual field defects in animal models treated with vigabatrin.
Potential Cause Troubleshooting Steps
High cumulative dose and long duration of treatment. 1. Review your dosing regimen. Is it possible to reduce the daily dose or the total duration of treatment while maintaining the desired therapeutic effect?[9][11]2. Incorporate washout periods in your study design if feasible.
High systemic exposure leading to retinal accumulation. 1. Consider alternative routes of administration, such as intranasal delivery, which may increase the brain-to-plasma ratio.[1]2. Explore the use of brain-targeted drug delivery systems like nanoemulsions or solid lipid nanoparticles.[12][13][14]3. Investigate co-administration with inhibitors of transporters involved in retinal uptake, such as the taurine transporter (TauT).[1]
Underlying genetic susceptibility in the animal model. 1. Screen for any known genetic predispositions to retinal disorders in your chosen animal strain.2. Consider using a different animal model to see if the effect is strain-specific.
Problem 2: Inconsistent results in GABA-T activity assays.
Potential Cause Troubleshooting Steps
Suboptimal assay conditions. 1. Ensure the pH and temperature of your assay buffer are optimal for GABA-T activity.2. Verify the concentrations of your substrates (GABA and α-ketoglutarate) and cofactor (PLP) are not limiting.
Sample degradation. 1. Prepare fresh tissue homogenates for each experiment.2. Store samples on ice and use protease inhibitors during preparation.
Interference from other enzymes in the sample. 1. Consider using a more purified enzyme preparation if you are working with crude lysates.2. Run appropriate controls, including a no-enzyme control and a no-substrate control.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for GABA Transaminase (GABA-T) Activity

This protocol is adapted from commercially available kits and published literature.[2][18][19][20]

Principle: GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. The production of glutamate can be coupled to the activity of glutamate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm.

Materials:

  • Tissue homogenate or purified GABA-T

  • GABA solution

  • α-ketoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • NADP+ solution

  • Glutamate dehydrogenase solution

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, add the assay buffer, NADP+, and glutamate dehydrogenase.

  • Add the sample: Add the tissue homogenate or purified GABA-T to the wells.

  • Initiate the reaction: Add GABA and α-ketoglutarate to start the reaction.

  • Monitor the reaction: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 10-20 minutes.

  • Calculate the activity: The rate of increase in absorbance at 340 nm is proportional to the GABA-T activity.

Protocol 2: Assessment of Retinal Toxicity using Electroretinography (ERG)

This protocol provides a general workflow for assessing vigabatrin-induced retinal toxicity in animal models.[8][9][11][21][22]

Principle: ERG measures the electrical response of the retina to a light stimulus. Reductions in the amplitude of specific ERG waveforms (e.g., the 30-Hz flicker amplitude) can indicate retinal damage.

Materials:

  • Animal model (e.g., rats, mice)

  • ERG system with a light source, recording electrodes, and amplifier

  • Anesthesia

  • Mydriatic eye drops (to dilate the pupils)

  • Topical anesthetic eye drops

Procedure:

  • Dark Adaptation: Dark-adapt the animals for at least 12 hours before the experiment.

  • Anesthesia and Pupil Dilation: Anesthetize the animal and apply mydriatic and topical anesthetic eye drops.

  • Electrode Placement: Place the recording electrode on the cornea, the reference electrode under the skin of the forehead, and the ground electrode under the skin of the tail.

  • Light Stimulation and Recording: Present a series of light flashes of varying intensity and frequency and record the corresponding ERG waveforms.

  • Data Analysis: Analyze the amplitudes and implicit times of the a- and b-waves of the ERG, as well as the 30-Hz flicker response. Compare the results from vigabatrin-treated animals to those from control animals.

Quantitative Data

Parameter Finding Reference
Prevalence of Vigabatrin-Associated Visual Field Defects (Adults) 31-32%[10]
Prevalence of Vigabatrin-Induced Retinal Damage in Children (6 months of treatment) 5.3%[9][11]
Prevalence of Vigabatrin-Induced Retinal Damage in Children (12 months of treatment) 13.3%[9][11]

Visualizations

GABA_Shunt_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD PLP GABA GABA GABA_T GABA Transaminase (Target of Vinyl Glycine) GABA->GABA_T PLP Succinic_Semialdehyde Succinic_Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase Succinic_Semialdehyde->SSADH Succinate Succinate Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->GABA_T GAD->GABA GABA_T->Glutamate GABA_T->Succinic_Semialdehyde SSADH->Succinate Experimental_Workflow_Retinal_Toxicity cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model Baseline_ERG Baseline ERG Measurement Animal_Model->Baseline_ERG Vigabatrin_Admin Administer Vigabatrin (with/without mitigation strategy) Baseline_ERG->Vigabatrin_Admin Follow_up_ERG Follow-up ERG Measurements Vigabatrin_Admin->Follow_up_ERG Histology Retinal Histology Vigabatrin_Admin->Histology Data_Analysis Data Analysis and Comparison Follow_up_ERG->Data_Analysis Histology->Data_Analysis

References

Optimization

Technical Support Center: Improving the Stability of Vinyl Glycine in Experimental Media

Welcome to the technical support center for vinyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of vinyl glycine in expe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of vinyl glycine in experimental media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vinyl glycine solution appears to be losing potency over a short period. What could be the cause?

A1: Vinyl glycine is susceptible to degradation in aqueous solutions, primarily due to its reactive vinyl group. The principal degradation pathway is the Michael addition reaction, where nucleophiles present in the experimental media react with the double bond of the vinyl group. Common nucleophiles in cell culture media include primary amines and thiols from amino acids like cysteine.

Potential Degradation Pathway: Michael Addition

  • Reaction with Primary Amines: The amino group of other media components can attack the vinyl group of vinyl glycine.

  • Reaction with Thiols: Thiol groups, particularly from cysteine, are highly reactive towards the vinyl group of vinyl glycine via a thiol-Michael addition reaction.[1][2][3][4][5]

Additionally, factors such as pH, temperature, and light exposure can accelerate degradation.

Q2: How does pH affect the stability of my vinyl glycine solution?

Recommendations:

  • Maintain the pH of your stock solutions and experimental media within a range of pH 5.0 to 7.0 .

  • If your experimental conditions require a different pH, be aware of the potential for increased degradation and consider running stability checks.

Q3: What is the optimal temperature for storing vinyl glycine solutions?

A3: Elevated temperatures can increase the rate of chemical degradation. For short-term storage (hours to a few days), it is advisable to keep vinyl glycine solutions refrigerated at 2-8°C . For long-term storage, freezing at -20°C or -80°C is recommended. However, it is crucial to be aware of potential issues with freeze-thaw cycles, which can also affect stability.[8] Aliquoting stock solutions into single-use volumes can minimize the number of freeze-thaw cycles.

Storage ConditionRecommended TemperatureDuration
Short-term2-8°CUp to 1 week
Long-term-20°C or -80°CMonths

Q4: Can I do anything to prevent the degradation of vinyl glycine in my experimental media?

A4: Yes, there are several strategies you can employ to improve the stability of vinyl glycine:

  • Use of Antioxidants: The vinyl group can be susceptible to oxidation. The addition of antioxidants may help to mitigate this degradation pathway. Consider adding common antioxidants like N-acetylcysteine (NAC) or ascorbic acid to your media at appropriate concentrations.[12][13][14][15]

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) vinyl glycine can significantly improve its stability by removing water, which is often necessary for degradation reactions to occur.[1][3][16][17] The lyophilized powder can then be reconstituted immediately before use.

  • Prepare Fresh Solutions: Whenever possible, prepare vinyl glycine solutions fresh for each experiment to minimize the impact of degradation over time.

Q5: How can I check the stability of my vinyl glycine solution?

A5: A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.[16][17][18][19] This involves exposing the vinyl glycine solution to conditions such as elevated temperature, high and low pH, oxidizing agents, and light. The concentration of the parent compound and the formation of degradation products can then be monitored over time using a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of Vinyl Glycine

Objective: To assess the stability of vinyl glycine under various stress conditions and identify potential degradation products.

Materials:

  • Vinyl glycine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • Photostability chamber

  • HPLC-UV system

  • LC-MS system for identification of degradation products

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of vinyl glycine (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated HPLC-UV method to quantify the remaining vinyl glycine.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of potential degradation products.[20][21][22][23]

Protocol 2: HPLC-UV Method for Quantification of Vinyl Glycine

Objective: To provide a quantitative analytical method for determining the concentration of vinyl glycine in solution.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of vinyl glycine standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the experimental samples and determine the concentration of vinyl glycine by comparing the peak area to the calibration curve.

Note: This is a starting point for a method. The mobile phase composition and other parameters may need to be optimized for your specific application and to achieve separation from potential degradation products.[24][25][26][27]

Visualizations

Vinyl_Glycine_Degradation_Pathway Vinyl Glycine Vinyl Glycine Degradation Product (Adduct) Degradation Product (Adduct) Vinyl Glycine->Degradation Product (Adduct) Michael Addition Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH) Nucleophile (e.g., R-NH2, R-SH)->Degradation Product (Adduct)

Caption: Primary degradation pathway of vinyl glycine via Michael addition.

References

Troubleshooting

dealing with inconsistent results in vinyl glycine assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during vinyl gl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during vinyl glycine assays.

Frequently Asked Questions (FAQs)

Q1: What is vinyl glycine and what is its primary mechanism of action?

Vinyl glycine is an irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. It acts as a mechanism-based inactivator, also known as a "suicide substrate." The enzyme's catalytic machinery processes vinyl glycine, leading to the formation of a reactive intermediate that covalently binds to a nucleophilic residue in the enzyme's active site, causing irreversible inactivation.

Q2: Which enzymes are common targets for vinyl glycine inhibition assays?

Two primary and well-characterized targets for vinyl glycine are:

  • 1-Aminocyclopropane-1-carboxylate (ACC) synthase (ACS): A key enzyme in the biosynthesis of ethylene, a plant hormone.

  • γ-Aminobutyric acid aminotransferase (GABA-T): An enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1]

Q3: What are the most common causes of inconsistent IC50 values in vinyl glycine assays?

Inconsistent IC50 values can stem from several factors, including:

  • Reagent Quality and Handling: Degradation of vinyl glycine stock solutions, batch-to-batch variability in enzyme activity, and purity of substrates and cofactors.

  • Assay Conditions: Variations in incubation times, temperature, pH, and substrate concentrations. For competitive inhibitors, the IC50 value is highly dependent on the substrate concentration.

  • Experimental Execution: Inaccurate pipetting, especially during serial dilutions, and "edge effects" in microplates.

  • Data Analysis: Improper curve fitting and handling of outliers.

Troubleshooting Guides

Issue 1: High Variability in Absorbance Readings Between Replicates

High variability between replicate wells for the same experimental condition is a common issue that can obscure real differences between samples.

Troubleshooting Workflow:

Start High Variability in Replicates Pipetting Review Pipetting Technique Start->Pipetting Reagent_Prep Check Reagent Preparation & Mixing Pipetting->Reagent_Prep If pipetting is consistent Resolved Consistent Replicates Pipetting->Resolved Improved technique resolves issue Plate_Reader Verify Plate Reader Performance Reagent_Prep->Plate_Reader If reagents are well-mixed Reagent_Prep->Resolved Fresh, well-mixed reagents resolve issue Contamination Assess for Contamination Plate_Reader->Contamination If reader is calibrated Plate_Reader->Resolved Calibration/maintenance resolves issue Contamination->Resolved If no contamination

Figure 1. Troubleshooting high replicate variability.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and avoid introducing air bubbles.
Inhomogeneous Reagent Mixtures Vortex all stock solutions and master mixes thoroughly before and during aliquoting. Ensure complete dissolution of lyophilized reagents.
Plate Reader Malfunction Run a standard plate to check for reader performance and consistency across the plate. Ensure the correct wavelength and read settings are used.
Well-to-Well Contamination Be careful to avoid splashing between wells during reagent addition. Use fresh pipette tips for each addition.
"Edge Effects" in Microplates Avoid using the outermost wells of the plate, as they are more prone to evaporation. If their use is necessary, fill the surrounding wells with sterile water or buffer to create a humidified environment.[2]

Example Data:

SampleReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd. Dev.%CV
Control (Inconsistent) 0.8520.7650.9210.8460.0789.2%
Control (Expected) 0.8550.8610.8580.8580.0030.35%
10 µM Vinyl Glycine (Inconsistent) 0.4320.5110.4670.4700.0408.5%
10 µM Vinyl Glycine (Expected) 0.4510.4480.4550.4510.0040.89%
Issue 2: Inconsistent IC50 Values Across Experiments

Troubleshooting Workflow:

Start Inconsistent IC50 Values Reagent_Integrity Verify Reagent Integrity (Vinyl Glycine, Enzyme, Substrate) Start->Reagent_Integrity Assay_Parameters Standardize Assay Parameters (Concentrations, Incubation Times) Reagent_Integrity->Assay_Parameters If reagents are stable & pure Resolved Reproducible IC50 Reagent_Integrity->Resolved Fresh reagents resolve issue Cell_Health Check Cell Health & Passage Number (for cell-based assays) Assay_Parameters->Cell_Health If parameters are consistent Assay_Parameters->Resolved Standardization resolves issue Data_Analysis Review Data Analysis Workflow Cell_Health->Data_Analysis If cells are healthy & consistent Cell_Health->Resolved Consistent cell culture resolves issue Data_Analysis->Resolved If analysis is standardized

Figure 2. Troubleshooting inconsistent IC50 values.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Vinyl Glycine Degradation Prepare fresh dilutions of vinyl glycine from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Enzyme Activity Variation Use a consistent lot of enzyme or qualify each new lot by running a standard inhibition curve. Ensure proper storage of the enzyme at the recommended temperature.
Substrate Concentration For competitive inhibitors, the apparent IC50 is highly dependent on the substrate concentration. Use a substrate concentration at or below the Km value for consistent results.[3]
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially the pre-incubation of the enzyme with vinyl glycine and the enzymatic reaction time.
Curve Fitting Method Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) to fit the dose-response data. Define clear criteria for handling outliers.

Example Data:

ExperimentCalculated IC50 (µM)Substrate ConcentrationPre-incubation Time
Experiment 1 (Baseline) 25.51x Km15 min
Experiment 2 (High Variability) 48.22x Km15 min
Experiment 3 (High Variability) 15.81x Km5 min
Experiment 4 (Optimized) 26.11x Km15 min

Experimental Protocols

Protocol 1: In Vitro Inhibition of ACC Synthase by Vinyl Glycine

This protocol describes a spectrophotometric assay to determine the inhibitory effect of vinyl glycine on ACC synthase activity.

Materials:

  • Recombinant ACC synthase (ACS)

  • S-adenosylmethionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Vinyl Glycine

  • Assay Buffer: 100 mM EPPS, pH 8.5, 10 µM PLP

  • Stopping Reagent: 20 mM HgCl₂

  • Ethylene-forming Reagent: NaOH/Bleach (1:1 mixture)

  • Gas-tight vials (20 mL) with septa

  • Gas chromatograph equipped with a flame ionization detector (FID)

Procedure:

  • Enzyme Preparation: Dilute recombinant ACS to the desired concentration in cold assay buffer. Keep on ice.

  • Inhibitor Preparation: Prepare a serial dilution of vinyl glycine in the assay buffer.

  • Reaction Setup:

    • In gas-tight vials, add 1.9 mL of assay buffer.

    • Add 50 µL of the vinyl glycine dilution (or buffer for the no-inhibitor control).

    • Add 50 µL of the diluted ACS enzyme solution.

    • Pre-incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Initiate Reaction: Add 100 µL of 250 µM SAM to each vial to start the reaction.

  • Incubation: Incubate the reaction for 30 minutes at 25°C.

  • Stop Reaction: Add 100 µL of 20 mM HgCl₂ to stop the reaction.

  • Ethylene Formation: Add 100 µL of the NaOH/bleach mixture to the vials to oxidize ACC to ethylene. Incubate on ice for 10 minutes.

  • Analysis: Analyze a 1 mL sample of the headspace gas by gas chromatography to quantify the amount of ethylene produced.

  • Data Analysis: Calculate the percent inhibition for each vinyl glycine concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Inhibition of GABA-Transaminase (GABA-T) by Vinyl Glycine

This protocol details a continuous spectrophotometric assay to measure the inhibition of GABA-T by vinyl glycine using a coupled enzyme reaction.[4]

Materials:

  • Recombinant or purified GABA-T

  • γ-Aminobutyric acid (GABA)

  • α-ketoglutarate (α-KG)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-NADP+

  • Vinyl Glycine

  • Assay Buffer: 50 mM K₄P₂O₇, pH 8.6

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of GABA, α-KG, β-NADP+, and vinyl glycine in the assay buffer.

    • Prepare a solution of GABA-T and SSADH in the assay buffer. Keep on ice.

  • Reaction Setup in Microplate:

    • To each well, add:

      • 150 µL of assay buffer

      • 10 µL of vinyl glycine dilution (or buffer for control)

      • 10 µL of the GABA-T/SSADH enzyme mixture

    • Pre-incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add a 30 µL mixture of GABA, α-KG, and β-NADP+ to each well to start the reaction. Final concentrations should be optimized, but typical starting points are 10 mM GABA, 2 mM α-KG, and 0.5 mM β-NADP+.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This corresponds to the formation of NADPH.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Calculate the percent inhibition for each vinyl glycine concentration.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable model.

Signaling Pathways and Workflows

ACC Synthase and the Ethylene Biosynthesis Pathway

Inhibition of ACC synthase by vinyl glycine blocks the production of ACC, the direct precursor to ethylene. This leads to a downstream reduction in ethylene-mediated signaling.

SAM S-adenosylmethionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene Signaling Downstream Ethylene Signaling (e.g., fruit ripening, senescence) Ethylene->Signaling VinylGlycine Vinyl Glycine VinylGlycine->ACS Inhibition

Figure 3. Inhibition of the ethylene biosynthesis pathway.

GABA Metabolism and the Effect of GABA-T Inhibition

Vinyl glycine inhibits GABA-T, preventing the breakdown of GABA. This leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_pre Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate_pre->GAD GABA_pre GABA GAD->GABA_pre GABA_syn GABA GABA_pre->GABA_syn Release GABA_receptor GABA Receptor GABA_syn->GABA_receptor GABA_glia GABA GABA_syn->GABA_glia Reuptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal GABA_T GABA-Transaminase (GABA-T) GABA_glia->GABA_T SSA Succinic Semialdehyde GABA_T->SSA VinylGlycine Vinyl Glycine VinylGlycine->GABA_T Inhibition

Figure 4. Inhibition of GABA metabolism.

References

Optimization

Technical Support Center: Protocol Refinement for Vinyl Glycine-Based Enzyme Inhibition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vinyl glycine and its analogs as enzyme inhibitors. The information is tailored for research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing vinyl glycine and its analogs as enzyme inhibitors. The information is tailored for researchers, scientists, and drug development professionals working on enzyme kinetics and inhibitor characterization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for vinyl glycine-based inhibitors?

A1: Vinyl glycine is a mechanism-based inhibitor, also known as a "suicide inhibitor."[1][2] It is an analog of an amino acid substrate and enters the active site of pyridoxal phosphate (PLP)-dependent enzymes. The enzyme begins its catalytic cycle, but the vinyl group of the inhibitor is transformed into a highly reactive electrophilic species. This reactive intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[2] For instance, in the case of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the active site lysine forms a covalent adduct with the γ-carbon of vinyl glycine.[2]

Q2: How does time-dependent inhibition by vinyl glycine manifest in an assay?

A2: Time-dependent inhibition means that the degree of enzyme inhibition increases with the duration of pre-incubation of the enzyme with the vinyl glycine inhibitor before the addition of the substrate.[3][4] This is a hallmark of irreversible or slowly dissociating inhibitors. If you measure enzyme activity immediately after adding the inhibitor, you may see minimal effect. However, if you pre-incubate the enzyme and inhibitor together for increasing amounts of time, you will observe a progressive decrease in enzyme activity.

Q3: What are the key kinetic parameters to determine for a vinyl glycine-based inhibitor?

A3: For time-dependent, irreversible inhibitors like vinyl glycine, the key kinetic parameters are:

  • KI (Inhibitor Dissociation Constant): This represents the initial binding affinity of the inhibitor to the enzyme before the irreversible inactivation step. A lower KI indicates a tighter initial binding.

  • kinact (Maximal Rate of Inactivation): This is the first-order rate constant for the inactivation of the enzyme at a saturating concentration of the inhibitor. It reflects how quickly the enzyme is inactivated after the inhibitor has bound.[5]

These parameters are often determined using Kitz-Wilson analysis.[3][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or very low inhibition observed. 1. Incorrect enzyme target: Vinyl glycine and its analogs are typically effective against PLP-dependent enzymes.[1][3] 2. Enzyme instability: The enzyme may be losing activity over the course of the experiment, especially during pre-incubation. 3. Inhibitor degradation: The vinyl glycine compound may be unstable in the assay buffer. 4. Inappropriate assay conditions: pH, temperature, or buffer components may not be optimal for inhibitor binding or the inactivation reaction.[7]1. Confirm that your target enzyme is a PLP-dependent enzyme susceptible to this class of inhibitors. 2. Run a control experiment with the enzyme alone under the same pre-incubation conditions to check for stability. If unstable, consider optimizing the buffer with stabilizing agents (e.g., glycerol) or reducing the pre-incubation time. 3. Check the stability of your inhibitor stock solution and in the final assay buffer. Prepare fresh solutions if necessary. 4. Systematically vary the pH and temperature to find the optimal conditions for inhibition.[8]
Inhibition is not time-dependent. 1. Rapid, reversible inhibition: The compound may be acting as a classical reversible inhibitor (competitive, non-competitive, or uncompetitive) and not a mechanism-based inactivator.[4][9] 2. Very rapid inactivation: The inactivation may be too fast to observe a time-dependency with your current experimental setup.1. Perform classical enzyme kinetic studies (e.g., Lineweaver-Burk plots) without a pre-incubation step to determine if the inhibition is reversible. 2. Reduce the pre-incubation times to very short intervals (e.g., seconds to a few minutes) to try and capture the initial phase of inactivation.
High variability in kinetic data. 1. Substrate depletion: If the substrate is consumed too quickly, the initial velocity measurements will be inaccurate. 2. Product inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. 3. Pipetting errors or inconsistent timing. 1. Ensure that you are measuring the initial reaction velocity where product formation is linear with time. Use lower enzyme concentrations or shorter reaction times. 2. Test for product inhibition by adding the product to the reaction at the beginning and observing its effect on the initial velocity. 3. Use calibrated pipettes and ensure consistent timing for all steps of the assay, particularly the pre-incubation and reaction initiation.
Kinetic data does not fit the Kitz-Wilson model. 1. Complex inhibition mechanism: The inhibition may not follow a simple two-step model of initial binding followed by irreversible inactivation. There could be multiple intermediate steps or off-pathway reactions. 2. Inhibitor acting as a substrate: Some vinyl glycine analogs can be turned over by the enzyme as alternative substrates, which complicates the kinetics.[1] For example, L-vinylglycine can be deaminated by ACC synthase to produce α-ketobutyrate and ammonia.[1]1. Consider more complex kinetic models to fit your data. 2. Use analytical methods (e.g., HPLC, mass spectrometry) to monitor for the formation of potential products from the inhibitor itself.

Experimental Protocols

Protocol 1: Determining kinact and KI using the Kitz-Wilson Method

This method involves pre-incubating the enzyme with various concentrations of the vinyl glycine inhibitor for different time points. The remaining enzyme activity is then measured.

A. Materials and Reagents:

  • Purified target enzyme

  • Vinyl glycine inhibitor stock solution

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and stability)

  • Quenching solution (if necessary, e.g., acid or denaturant)

  • Detection system (e.g., spectrophotometer, fluorometer)

B. Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the vinyl glycine inhibitor in the assay buffer.

    • In separate tubes, pre-incubate the enzyme at a fixed concentration with each inhibitor concentration at a constant temperature (e.g., 25°C). Include a control with no inhibitor.[3]

    • At various time points (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of each enzyme-inhibitor mixture. The "0" time point represents adding the substrate immediately after the inhibitor.

  • Activity Assay:

    • Initiate the enzymatic reaction by adding the aliquot from the pre-incubation mixture to a solution containing a saturating concentration of the substrate.

    • Measure the initial reaction velocity (vi) by monitoring product formation or substrate depletion over a short period where the reaction is linear.

C. Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity (ln(% Activity)) against the pre-incubation time.

  • The slope of each of these lines represents the apparent first-order rate constant of inactivation (kobs) at that inhibitor concentration.

  • Create a secondary plot of kobs versus the inhibitor concentration ([I]).

  • Fit the data to the following hyperbolic equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])

    A double reciprocal plot (1/kobs vs. 1/[I]) can also be used, which linearizes the data. The y-intercept is 1/kinact and the x-intercept is -1/KI.

Protocol 2: Time-Dependent IC50 Assay

This protocol is a simpler method to assess the time-dependent nature of the inhibition.

A. Procedure:

  • Prepare two sets of experiments.

  • Set 1 (No Pre-incubation): Add the enzyme, various concentrations of the inhibitor, and the substrate to the reaction mixture at the same time.

  • Set 2 (With Pre-incubation): Pre-incubate the enzyme with various concentrations of the inhibitor for a fixed period (e.g., 30 minutes). Then, add the substrate to initiate the reaction.[10]

  • Measure the initial reaction velocity for both sets.

  • Plot the percent inhibition versus the inhibitor concentration for both sets and determine the IC50 value for each.

B. Data Interpretation:

  • A significant decrease in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates time-dependent inhibition. This is often referred to as an "IC50 shift".[10]

Data Presentation

Table 1: Example Kinetic Parameters for Vinyl Glycine Analogs

EnzymeInhibitorKI (µM)kinact (min-1)
L-lysine decarboxylase(±)-α-vinyllysine~2500.0033
L-arginine decarboxylase(±)-α-vinylarginine--
ACC SynthaseL-Vinylglycine14001.8 s-1 (as kcat)
(Note: The value for ACC synthase is presented as kcat for its alternative substrate activity, which is related to the inactivation process.[1] The KI for (±)-α-vinyllysine is an approximation based on the reported Km.[3])

Visualizations

G Mechanism of Vinyl Glycine Inhibition E_S Enzyme + Inhibitor (Vinyl Glycine) ES Initial Reversible Complex (E-I) E_S->ES Binding (KI) ES_activated Reactive Intermediate (Electrophile) ES->ES_activated Enzymatic Processing E_inactivated Covalently Modified Inactivated Enzyme ES_activated->E_inactivated Covalent Modification (kinact)

Caption: Mechanism of vinyl glycine-based enzyme inhibition.

G Workflow for Kitz-Wilson Analysis cluster_0 Primary Experiment cluster_1 Secondary Analysis Preincubation Pre-incubate Enzyme with various [Inhibitor] for different time points ActivityAssay Measure remaining enzyme activity Preincubation->ActivityAssay PrimaryPlot Plot ln(%Activity) vs. Time for each [I] ActivityAssay->PrimaryPlot k_obs Calculate k_obs from the slope PrimaryPlot->k_obs SecondaryPlot Plot k_obs vs. [Inhibitor] k_obs->SecondaryPlot FitData Fit data to hyperbolic equation SecondaryPlot->FitData KineticParams Determine kinact and KI FitData->KineticParams

Caption: Experimental workflow for Kitz-Wilson analysis.

G Troubleshooting Logic for No Inhibition rect_node rect_node success_node success_node ConsiderMechanism Inhibition still not observed fail_node fail_node Start No Inhibition Observed CheckEnzyme Is the enzyme PLP-dependent? Start->CheckEnzyme CheckEnzyme->fail_node No (Inhibitor may be unsuitable) CheckStability Is the enzyme stable during pre-incubation? CheckEnzyme->CheckStability Yes CheckStability->rect_node No (Optimize buffer, reduce time) CheckInhibitor Is the inhibitor solution fresh and stable? CheckStability->CheckInhibitor Yes CheckInhibitor->rect_node No (Prepare fresh inhibitor) CheckConditions Are assay conditions (pH, temp) optimal? CheckInhibitor->CheckConditions Yes CheckConditions->rect_node No (Systematically vary conditions) CheckConditions->success_node Yes (Re-evaluate with optimized conditions)

Caption: Troubleshooting decision tree for lack of inhibition.

References

Troubleshooting

identifying and mitigating vinyl glycine degradation products

Welcome to the technical support center for vinyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating degradation products...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating degradation products of vinyl glycine, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is vinyl glycine and what is its primary mechanism of action?

Vinyl glycine is an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably ACC (1-aminocyclopropane-1-carboxylate) synthase. Its mechanism of action involves binding to the enzyme's active site, where it undergoes a transformation that leads to the inactivation of the enzyme.

Q2: What are the primary degradation products of vinyl glycine in aqueous solutions?

The vinyl group in vinyl glycine makes it susceptible to degradation, particularly hydrolysis. The most common degradation pathway involves the hydrolysis of the enamine/imine functional group, which leads to the formation of α-ketobutyrate and ammonia . This degradation can be accelerated by enzymatic activity, such as that of L-amino acid deaminase.

Q3: Why is it critical to monitor for vinyl glycine degradation?

The degradation of vinyl glycine can significantly impact experimental outcomes. The loss of the parent compound leads to a decrease in its effective concentration, potentially reducing its inhibitory activity. Furthermore, the degradation products, such as α-ketobutyrate, are metabolically active and can influence cellular signaling pathways, leading to off-target effects and confounding experimental results.

Q4: How can I minimize the degradation of vinyl glycine in my experiments?

To minimize degradation, it is recommended to:

  • Prepare fresh solutions of vinyl glycine before each experiment.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use buffered solutions at a slightly acidic to neutral pH, as extreme pH values can accelerate hydrolysis.

  • Protect solutions from prolonged exposure to light, as photodegradation may occur.

  • When possible, work at lower temperatures to slow down the rate of hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with vinyl glycine.

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected inhibitory activity 1. Degradation of vinyl glycine stock or working solutions. 2. Incorrect concentration of vinyl glycine. 3. Suboptimal experimental conditions (e.g., pH, temperature).1. Prepare fresh solutions and verify their concentration using a validated analytical method (see HPLC protocol below). 2. Perform a dose-response curve to determine the optimal concentration. 3. Optimize experimental parameters to ensure the stability of vinyl glycine.
Unexpected cellular responses or off-target effects 1. Presence of degradation products (e.g., α-ketobutyrate) that are biologically active. 2. Contamination of the vinyl glycine sample.1. Analyze your vinyl glycine solution for the presence of degradation products using HPLC-MS. 2. Test the effects of α-ketobutyrate alone in your experimental system to determine its contribution to the observed phenotype. 3. Ensure the purity of your vinyl glycine source.
Variability between experimental replicates 1. Inconsistent handling and storage of vinyl glycine solutions. 2. Differences in incubation times or conditions.1. Standardize the preparation, storage, and handling of all solutions. 2. Ensure precise control over all experimental parameters.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate column or mobile phase. 2. Degradation of the sample during analysis.1. Optimize the HPLC method, including the choice of column, mobile phase composition, and gradient. 2. Keep the autosampler temperature low to prevent on-instrument degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the analysis of vinyl glycine and its primary degradation product, α-ketobutyrate.

Parameter Vinyl Glycine α-Ketobutyrate
Molecular Weight 101.10 g/mol 102.09 g/mol
Typical HPLC Retention Time (C18 column) 3.5 - 4.5 min2.0 - 3.0 min
Primary MS (ESI+) m/z ion 102.05 [M+H]⁺103.04 [M+H]⁺

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Vinyl Glycine and α-Ketobutyrate

This protocol describes a method for the separation and quantification of vinyl glycine and its degradation product, α-ketobutyrate.

Materials:

  • HPLC system with a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Vinyl glycine standard

  • α-Ketobutyrate standard

  • Sample diluent (e.g., water or a buffer compatible with your experiment)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions for both vinyl glycine and α-ketobutyrate in the sample diluent, ranging from a concentration of 1 µM to 100 µM.

  • Sample Preparation: Dilute your experimental samples with the sample diluent to fall within the concentration range of your standard curve.

  • HPLC Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

  • MS Conditions (Positive Ion Mode):

    • Ionization source: Electrospray ionization (ESI)

    • Scan mode: Selected Ion Monitoring (SIM)

    • Monitor the following m/z values: 102.05 for vinyl glycine and 103.04 for α-ketobutyrate.

  • Data Analysis: Construct a standard curve for each compound by plotting the peak area against the concentration. Use the standard curve to determine the concentration of vinyl glycine and α-ketobutyrate in your samples.

Visualizations

Vinyl_Glycine_Degradation_Pathway VinylGlycine Vinyl Glycine Intermediate Enamine/Imine Intermediate VinylGlycine->Intermediate Hydrolysis / Deamination AlphaKetobutyrate α-Ketobutyrate Intermediate->AlphaKetobutyrate Ammonia Ammonia Intermediate->Ammonia

Vinyl Glycine Degradation Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare fresh Vinyl Glycine solution Treat Treat cells/reaction with Vinyl Glycine Prep->Treat Collect Collect samples at time points Treat->Collect Analyze Analyze by HPLC-MS Collect->Analyze Quantify Quantify Vinyl Glycine and α-Ketobutyrate Analyze->Quantify Correlate Correlate with biological outcome Quantify->Correlate

Experimental Workflow for Monitoring Degradation

Signaling_Pathways Degradation Vinyl Glycine Degradation AlphaKeto α-Ketobutyrate Degradation->AlphaKeto HIF HIF-1α Signaling AlphaKeto->HIF modulates mTOR mTOR Signaling AlphaKeto->mTOR modulates Metabolism Cellular Metabolism AlphaKeto->Metabolism participates in

Signaling Pathways Affected by α-Ketobutyrate

Optimization

Technical Support Center: Delivery of Vinyl Glycine Across the Blood-Brain Barrier

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of delivering vinyl glycine ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of delivering vinyl glycine across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering vinyl glycine to the central nervous system (CNS)?

A1: The primary challenge lies in the physicochemical properties of vinyl glycine. It is a small, hydrophilic molecule with a low octanol-water partition coefficient (LogP)[1]. The blood-brain barrier is a lipophilic barrier that restricts the passage of such molecules, favoring small, lipid-soluble compounds[2]. Therefore, passive diffusion of vinyl glycine across the BBB is expected to be very low.

Q2: Does vinyl glycine have any known transporters across the BBB?

A2: There is currently no direct evidence to suggest that vinyl glycine is a substrate for any specific influx transporters at the BBB. While it is an amino acid analogue, it is unclear if it can utilize the neutral amino acid transporters (e.g., LAT1/SLC7A5) that transport other amino acids like L-DOPA into the brain. Further investigation into carrier-mediated transport is required.

Q3: How does the brain uptake of vinyl glycine compare to its structural analogue, vigabatrin (γ-vinyl GABA)?

A3: Vigabatrin is known to cross the BBB and exert its effects as an antiepileptic drug by irreversibly inhibiting GABA transaminase[3]. Although direct comparative studies are scarce, the clinical efficacy of vigabatrin suggests it has a more favorable brain penetration profile than what is predicted for vinyl glycine based on its hydrophilicity. This may be due to differences in their affinity for amino acid transporters or subtle changes in their physicochemical properties.

Q4: What is the expected brain-to-plasma concentration ratio for vinyl glycine?

Q5: Are there any strategies to improve the BBB penetration of vinyl glycine?

A5: Yes, several strategies can be employed to enhance the CNS delivery of hydrophilic molecules like vinyl glycine. These include:

  • Prodrug approach: Modifying the vinyl glycine molecule to make it more lipophilic, with the modifying group being cleaved off in the brain to release the active drug.

  • Nanoparticle-based delivery: Encapsulating vinyl glycine in liposomes or polymeric nanoparticles that can be surface-functionalized to target BBB transporters.

  • Receptor-mediated transcytosis: Conjugating vinyl glycine to a ligand that binds to a receptor on the BBB, such as the transferrin receptor, to facilitate its transport across.

  • Intranasal delivery: Bypassing the BBB by administering vinyl glycine via the nasal cavity, allowing for direct access to the CNS through the olfactory and trigeminal nerves[5].

Troubleshooting Guides

Issue: Low or undetectable levels of vinyl glycine in the brain/CSF after systemic administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor BBB Permeability Confirm the inherent low permeability of vinyl glycine.Perform an in vitro BBB permeability assay (see Experimental Protocols). If permeability is low, consider drug delivery strategies (prodrugs, nanoparticles).
Rapid Peripheral Metabolism Assess the stability of vinyl glycine in plasma.Conduct a plasma stability assay. If degradation is rapid, consider co-administration with a metabolic inhibitor or a modified delivery system to protect the molecule.
Active Efflux from the CNS Determine if vinyl glycine is a substrate for efflux transporters (e.g., P-glycoprotein).Use an in vitro BBB model with and without efflux pump inhibitors (e.g., verapamil). If efflux is confirmed, co-administer with an inhibitor or modify the molecule to avoid efflux recognition.
Insufficient Analytical Sensitivity Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.Optimize your LC-MS/MS method for higher sensitivity (see Experimental Protocols). Ensure proper sample preparation to minimize matrix effects.
Inadequate Dosing The administered dose may be too low to achieve detectable brain concentrations.Perform a dose-escalation study and measure both plasma and brain concentrations to establish a pharmacokinetic profile.

Quantitative Data Summary

Table 1: Physicochemical Properties of Vinyl Glycine and Related Compounds

Compound Molecular Weight ( g/mol ) LogP Water Solubility Reference
Vinyl Glycine101.104-0.24Good[1]
Glycine75.07-3.21Very SolublePubChem CID: 750
Vigabatrin (γ-vinyl GABA)129.16-1.7SolublePubChem CID: 5665

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of vinyl glycine across an in vitro BBB model using a Transwell system.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Astrocyte-conditioned medium

  • Vinyl glycine

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on the apical side of the Transwell insert. Co-culture with astrocytes on the basolateral side or use astrocyte-conditioned medium to induce barrier properties.

  • Barrier Integrity: Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER). A TEER value >150 Ω·cm² is generally considered acceptable.

  • Permeability Assay: a. Replace the medium in the apical and basolateral chambers with fresh assay buffer. b. Add vinyl glycine to the apical chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. To assess the integrity of the cell monolayer during the experiment, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber at the end of the experiment.

  • Quantification: Analyze the concentration of vinyl glycine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of vinyl glycine appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Uptake Study in Rodents

This protocol outlines a procedure to determine the brain uptake of vinyl glycine in a rodent model.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Vinyl glycine solution for injection (e.g., intravenous or intraperitoneal)

  • Anesthesia (e.g., isoflurane)

  • Brain perfusion buffer

  • Tools for dissection and tissue homogenization

  • LC-MS/MS system

Methodology:

  • Animal Dosing: Administer vinyl glycine to the animals at a predetermined dose via the desired route.

  • Blood and Brain Collection: At specified time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals and collect blood samples via cardiac puncture.

  • Brain Perfusion: Perform transcardial perfusion with ice-cold saline or perfusion buffer to remove blood from the brain vasculature.

  • Tissue Processing: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Preparation: a. For plasma, centrifuge the blood samples and collect the supernatant. b. For brain homogenate, perform protein precipitation (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Quantification: Determine the concentration of vinyl glycine in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The brain uptake clearance (Cl_in) can also be determined using appropriate pharmacokinetic modeling.

Visualizations

Caption: Primary challenges for vinyl glycine crossing the blood-brain barrier.

G A Seed Endothelial Cells on Transwell Insert B Co-culture with Astrocytes or Use Conditioned Medium A->B C Monitor TEER for Barrier Formation B->C D Add Vinyl Glycine to Apical Chamber C->D E Sample from Basolateral Chamber at Time Points D->E H Assess Paracellular Flux with Lucifer Yellow D->H F Quantify Vinyl Glycine Concentration (LC-MS/MS) E->F G Calculate Permeability Coefficient (Papp) F->G

Caption: Workflow for an in vitro BBB permeability experiment.

G A Low Brain Uptake of Vinyl Glycine Observed? B Check Analytical Method Sensitivity A->B C Is Method Sensitive Enough? B->C D Optimize LC-MS/MS Protocol C->D No E Assess In Vitro BBB Permeability C->E Yes F Is Permeability Low? E->F G Consider Prodrug or Nanoparticle Approach F->G Yes H Investigate Efflux Transporter Involvement F->H No I Is Efflux a Factor? H->I J Co-administer with Efflux Inhibitor I->J Yes K Evaluate Peripheral Metabolism I->K No

Caption: Decision tree for troubleshooting low brain uptake of vinyl glycine.

References

Troubleshooting

optimizing incubation time for irreversible inhibition by vinyl glycine

Welcome to the technical support center for optimizing experiments involving vinyl glycine, a mechanism-based irreversible inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and det...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experiments involving vinyl glycine, a mechanism-based irreversible inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is vinyl glycine and how does it work as an inhibitor?

A: L-vinylglycine is a non-proteinogenic amino acid that acts as a mechanism-based or "suicide" inhibitor.[1][2] It targets specific enzymes, particularly pyridoxal phosphate (PLP)-dependent enzymes like 1-aminocyclopropane-1-carboxylate (ACC) synthase and various aminotransferases.[1][2][3] The enzyme's own catalytic mechanism converts vinyl glycine into a highly reactive intermediate. This intermediate then forms a stable, covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[2][4]

Q2: Why is the incubation time a critical parameter for vinyl glycine?

A: As a time-dependent inhibitor, the extent of enzyme inactivation by vinyl glycine is directly proportional to the length of time the enzyme and inhibitor are incubated together before the substrate is introduced.[5][6] Unlike reversible inhibitors where equilibrium is reached rapidly, irreversible inhibition is a progressive process. Optimizing the pre-incubation time is crucial to ensure that maximal and reproducible inactivation occurs.

Q3: What is a "partition ratio" and why is it important for vinyl glycine?

A: Vinyl glycine is not just an inhibitor; it can also be processed by the target enzyme as a substrate, leading to the formation of products like alpha-ketobutyrate and ammonia.[3] The "partition ratio" describes the number of catalytic turnover events (product formation) that occur for every one inactivation event. For example, ACC synthase has a partition ratio of about 500:1, meaning it processes 500 molecules of vinyl glycine into product for every one molecule that causes inactivation.[3][4] This dual role must be considered when designing experiments, as substrate conversion can compete with inactivation.

Q4: What are the typical kinetic constants I should know for vinyl glycine?

A: The key kinetic parameters for a time-dependent inhibitor are the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I). These values are enzyme-specific. For L-Vinylglycine with ACC synthase, the catalytic rate (k_cat) for its processing as a substrate is 1.8 s⁻¹ and the Michaelis constant (K_m) is 1.4 mM.[3] The overall efficiency of this substrate reaction (k_cat/K_m) is 1300 M⁻¹s⁻¹.[3]

Troubleshooting Guide

Problem 1: I see very little or no inhibition of my enzyme.

Possible CauseRecommended Solution
Insufficient Pre-incubation Time The covalent bond formation is time-dependent. A short pre-incubation of the enzyme and vinyl glycine will not be sufficient for significant inactivation. Solution: Perform a time-course experiment. Pre-incubate the enzyme and a fixed concentration of vinyl glycine for varying durations (e.g., 0, 5, 10, 20, 30, 60 minutes) before adding the substrate to measure residual activity. This will help identify the optimal pre-incubation time.[6]
Inhibitor Concentration Too Low The rate of inactivation depends on the concentration of the inhibitor. If the concentration is too low, the inactivation process will be very slow. Solution: Perform a concentration-response experiment. Use a fixed, optimized pre-incubation time and test a range of vinyl glycine concentrations to determine the IC50 or K_I/k_inact values.
Inhibitor Degradation Vinyl glycine, like many biochemical reagents, can degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles. Solution: Use a fresh stock of vinyl glycine. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Verify the integrity of the compound if degradation is suspected.
Incorrect Assay Conditions The efficiency of inhibition can be sensitive to pH, temperature, and buffer components. Solution: Ensure that the assay conditions (pH, temperature) are optimal for the enzyme's activity and stability. Verify that no components in your buffer are interfering with the inhibitor.

Problem 2: My inhibition results are not reproducible.

Possible CauseRecommended Solution
Variable Pre-incubation Times Minor variations in the pre-incubation timing between experiments can lead to significant differences in the observed inhibition. Solution: Use a precise timer for the pre-incubation step. For high-throughput screens, ensure that the time from inhibitor addition to substrate addition is consistent across all wells.[7]
Enzyme Instability The enzyme may be losing activity during the pre-incubation step, independent of the inhibitor. This is especially true for long incubation times. Solution: Run a control experiment where the enzyme is pre-incubated in the buffer without the inhibitor for the same duration. This will allow you to correct for any time-dependent loss of intrinsic enzyme activity.
Substrate Competition If the substrate is present during the pre-incubation period, it will compete with vinyl glycine for binding to the active site, reducing the apparent rate of inactivation. Solution: Ensure the experimental design involves a distinct pre-incubation phase with only the enzyme and vinyl glycine. The reaction should only be initiated by the addition of the substrate after this pre-incubation period.[6]

Experimental Protocols & Data

Protocol: Determining Optimal Pre-incubation Time

This protocol outlines a method to find the necessary pre-incubation time for effective irreversible inhibition.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of L-vinylglycine in an appropriate buffer (e.g., Tris-HCl, HEPES).

    • Prepare the enzyme solution at a concentration suitable for the activity assay.

    • Prepare the substrate solution at a concentration of at least 5-10 times the K_m value to ensure the reaction follows zero-order kinetics.

  • Pre-incubation:

    • Set up a series of tubes or wells. In each, add the enzyme solution and buffer.

    • Add a fixed, saturating concentration of vinyl glycine to each tube to initiate the pre-incubation.

    • Incubate the enzyme-inhibitor mixture for a range of time points (e.g., 0, 2, 5, 10, 20, 30, 45, 60 minutes) at the optimal temperature for the enzyme.

    • Include a "0-minute" time point where the substrate is added immediately after the inhibitor.

    • Include a "no inhibitor" control which is incubated for the maximum time.

  • Activity Measurement:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorometry).[8][9] Ensure you are measuring the initial velocity (v₀).[10]

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity for each time point relative to the "0-minute" control.

    • Plot the percentage of remaining activity against the pre-incubation time. The time required to reach a plateau of minimal activity is the optimal pre-incubation time.

Sample Data: Time-Course of Inhibition

The following table illustrates typical data from the protocol described above.

Pre-incubation Time (min)Enzyme Activity (Abs/min)% Remaining Activity
00.250100%
20.20582%
50.15562%
100.09036%
200.03514%
300.0156%
450.0135.2%
600.0124.8%

In this example, a pre-incubation time of 30-45 minutes is sufficient to achieve maximal inhibition.

Visualizations

Mechanism of Time-Dependent Irreversible Inhibition

G E_I Enzyme + Inhibitor (E + I) EI Initial Reversible Complex (E·I) E_I->EI Binding (K_I) EI_star Activated Intermediate (E·I*) EI->EI_star Enzymatic Activation branch EI_star->branch E_P Enzyme + Product (E + P) E_I_covalent Covalently Inactivated Enzyme (E-I) branch->E_P Turnover (k_cat) [Partition Ratio] branch->E_I_covalent Inactivation (k_inact)

Caption: Mechanism of vinyl glycine as a suicide inhibitor.

Experimental Workflow for Optimizing Incubation Time

G prep 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) preincubate 2. Pre-incubate Enzyme + Inhibitor (Test multiple time points: t_0, t_1, ... t_n) prep->preincubate initiate 3. Initiate Reaction (Add Substrate) preincubate->initiate measure 4. Measure Residual Activity (Initial Velocity, v₀) initiate->measure analyze 5. Analyze Data (Plot % Activity vs. Time) measure->analyze optimize 6. Determine Optimal Time (Plateau of inhibition) analyze->optimize

Caption: Workflow for a time-dependent inhibition assay.

Troubleshooting Logic for Incomplete Inhibition

G start Problem: Incomplete Inhibition q_time Is pre-incubation time sufficient? start->q_time q_conc Is inhibitor concentration high enough? q_time->q_conc Yes sol_time Solution: Increase pre-incubation time. Perform time-course experiment. q_time->sol_time No q_stability Are enzyme and inhibitor stable? q_conc->q_stability Yes sol_conc Solution: Increase inhibitor concentration. Perform dose-response experiment. q_conc->sol_conc No sol_stability Solution: Run stability controls. Use fresh reagents. q_stability->sol_stability No end_node Problem Resolved q_stability->end_node Yes sol_time->end_node sol_conc->end_node sol_stability->end_node

References

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Vinyl Glycine and Vigabatrin as GABA-T Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of vinyl glycine and vigabatrin, two structurally related inhibitors of GABA transaminase (GABA-T)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of vinyl glycine and vigabatrin, two structurally related inhibitors of GABA transaminase (GABA-T). While both compounds are known to modulate the GABAergic system, their clinical applications, and the extent of their characterization differ significantly. This document aims to present the available experimental data to facilitate an objective comparison of their performance.

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

Both vinyl glycine and vigabatrin are mechanism-based, irreversible inhibitors of GABA transaminase (GABA-T), a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). By inhibiting GABA-T, these compounds lead to an accumulation of GABA in the brain, thereby enhancing GABAergic inhibition. This mechanism is crucial for their anticonvulsant properties.

The enhanced GABAergic tone helps to counterbalance excessive neuronal excitation, a hallmark of epileptic seizures. The irreversible nature of the inhibition means that the restoration of GABA-T activity requires the synthesis of a new enzyme, leading to a prolonged pharmacological effect that outlasts the presence of the drug in the plasma.[1]

GABA_Pathway Mechanism of Action of GABA-T Inhibitors cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell cluster_inhibitors Inhibitors Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_cleft GABA->GABA_cleft Release GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding GABA_T GABA Transaminase (GABA-T) GABA_cleft->GABA_T Degradation Inhibitory_effect Inhibitory Neurotransmission GABA_receptor->Inhibitory_effect Induces SSA Succinic Semialdehyde GABA_T->SSA Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits Vinyl_Glycine Vinyl Glycine Vinyl_Glycine->GABA_T Irreversibly Inhibits

Caption: Mechanism of GABA-T inhibitors.

Quantitative Data on Efficacy

A direct head-to-head comparison of the efficacy of vinyl glycine and vigabatrin is hampered by a lack of studies that have evaluated both compounds in the same experimental systems. However, data for each compound can be summarized to provide an indirect comparison.

Vigabatrin: In Vitro and In Vivo Efficacy

Vigabatrin has been extensively studied, and a considerable amount of quantitative data is available regarding its inhibitory effects on GABA-T and its in vivo consequences.

ParameterValueSpecies/SystemReference
In Vitro Inhibition
IC50 (Neurons)24 µMCultured Rat Neurons[2]
IC50 (Astrocytes)89 µMCultured Rat Astrocytes[2]
In Vivo Effects on Brain GABA Levels
Brain GABA Increase (Rats)~3-fold increaseRat Cortex and Spinal Cord
Brain GABA Increase (Humans)2 to 3-fold increaseHuman Occipital Lobe[1][3][4]
CSF Total GABA Increase (Humans)283% of baselineEpileptic Patients[5][6][7]
CSF Free GABA Increase (Humans)197% of baselineEpileptic Patients[5][6][7]
Clinical Efficacy
Seizure Reduction (>50%)46% of patientsPatients with Refractory Epilepsy[5][6]
Vinyl Glycine: Available Data and Knowledge Gaps

The lack of direct comparative studies and specific quantitative data for vinyl glycine's GABA-T inhibition represents a significant knowledge gap.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

In Vitro GABA Transaminase Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibition of GABA-T.

GABA_T_Inhibition_Assay In Vitro GABA-T Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - GABA-T Enzyme - GABA (Substrate) - α-Ketoglutarate (Co-substrate) - NADP+ - SSADH (Coupling Enzyme) - Inhibitor (Vinyl Glycine or Vigabatrin) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrates Incubation->Reaction Measurement Measure Absorbance at 340 nm Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for in vitro GABA-T inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (vinyl glycine or vigabatrin) in the appropriate buffer.

    • Prepare solutions of GABA, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase (SSADH) in the assay buffer (e.g., potassium pyrophosphate buffer).

    • Prepare a solution of GABA-T enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, varying concentrations of the inhibitor (and a vehicle control), and the GABA-T enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.[8]

    • Initiate the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, and NADP+.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. The production of NADPH, which absorbs at 340 nm, is coupled to the GABA-T reaction via SSADH.[8]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of GABA-T inhibition for each inhibitor concentration by comparing the reaction rates in the presence of the inhibitor to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

In Vivo Anticonvulsant Efficacy Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines the use of a chemically induced seizure model in rodents to assess the in vivo anticonvulsant efficacy.

PTZ_Seizure_Model PTZ-Induced Seizure Model Workflow cluster_pretreatment Pre-treatment cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis Animal_prep Acclimatize Rodents Drug_admin Administer Test Compound (Vinyl Glycine or Vigabatrin) or Vehicle Animal_prep->Drug_admin PTZ_injection Inject PTZ (e.g., 30-50 mg/kg, i.p.) Drug_admin->PTZ_injection Observation Observe and Score Seizure Severity (e.g., using Racine scale) PTZ_injection->Observation Latency Measure Latency to First Seizure Observation->Latency Severity Compare Seizure Scores Observation->Severity Efficacy Determine Anticonvulsant Efficacy Latency->Efficacy Severity->Efficacy

Caption: Workflow for the PTZ-induced seizure model.

Methodology:

  • Animal Preparation and Dosing:

    • Use adult male rodents (e.g., mice or rats) and allow them to acclimatize to the experimental environment.

    • Administer the test compound (vinyl glycine or vigabatrin) or vehicle via the desired route (e.g., intraperitoneal injection) at various doses.

  • Seizure Induction and Observation:

    • After a predetermined pre-treatment time, administer a sub-convulsive or convulsive dose of pentylenetetrazol (PTZ) (e.g., 30-50 mg/kg, i.p.).[10]

    • Immediately place the animal in an observation chamber and record its behavior for a set period (e.g., 30 minutes).

    • Score the seizure severity using a standardized scale, such as the Racine scale.[11] The seizure stages can be classified as follows: (0) no response; (1) mouth and facial jerks; (2) head nodding; (3) forelimb clonus; (4) rearing with forelimb clonus; (5) rearing and falling with generalized convulsions.[10]

  • Data Analysis:

    • For each animal, record the latency to the first seizure and the maximum seizure score.

    • Compare the seizure scores and latencies between the vehicle-treated and drug-treated groups.

    • Determine the dose-dependent anticonvulsant efficacy of each compound.

Conclusion and Future Directions

Vigabatrin is a well-characterized, potent, and clinically used irreversible inhibitor of GABA-T for the treatment of epilepsy. Its efficacy is supported by a substantial body of in vitro, in vivo, and clinical data. A significant drawback of vigabatrin is the risk of peripheral visual field defects with long-term use.

Vinyl glycine also acts as an irreversible inhibitor of GABA-T and has demonstrated anticonvulsant effects. However, there is a notable lack of quantitative data regarding its specific potency for GABA-T inhibition, and it is known to inhibit other enzymes. This lack of specificity could contribute to a different side-effect profile compared to vigabatrin.

To provide a definitive comparison of the efficacy and safety of vinyl glycine versus vigabatrin, direct comparative studies are essential. Future research should focus on:

  • Determining the IC50 and Ki values of vinyl glycine for GABA-T from various species, including humans, to allow for a direct comparison of in vitro potency with vigabatrin.

  • Conducting head-to-head in vivo studies in animal models of epilepsy to compare their anticonvulsant efficacy, therapeutic windows, and effects on brain GABA levels at equimolar doses.

  • Investigating the off-target effects of vinyl glycine to better understand its overall pharmacological profile and potential for side effects.

By addressing these knowledge gaps, the scientific community can better assess the relative therapeutic potential of vinyl glycine as a GABA-T inhibitor.

References

Comparative

Validation of Vinyl Glycine as a Specific GABA Transaminase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of vinyl glycine (commercially known as vigabatrin), a well-established irreversible inhibitor of γ-aminobutyri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of vinyl glycine (commercially known as vigabatrin), a well-established irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). Its performance is objectively compared with other notable GABA-T inhibitors, supported by experimental data, to assist researchers in making informed decisions for their neuroscience and drug discovery programs.

Introduction to GABA Transaminase Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The enzymatic degradation of GABA is primarily carried out by GABA transaminase (GABA-T). Inhibition of this enzyme leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. Vinyl glycine (vigabatrin) was rationally designed as a selective, mechanism-based inhibitor of GABA-T. This guide validates its specificity and compares its efficacy against other known GABA-T inhibitors.

Mechanism of Action of GABA-T Inhibitors

GABA-T inhibitors block the degradation of GABA, leading to its accumulation in the brain. This increased availability of GABA enhances the activation of GABA receptors (GABA-A and GABA-B), resulting in a general dampening of neuronal firing. The signaling pathway is depicted below.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_T GABA Transaminase (GABA-T) GABA_pre->GABA_T Degradation GABA_syn GABA GABA_pre->GABA_syn Release SSA Succinic Semialdehyde GABA_T->SSA Inhibitor Vinyl Glycine & Alternatives Inhibitor->GABA_T Inhibition GABA_R GABA Receptors GABA_syn->GABA_R Binding Inhibition Neuronal Inhibition GABA_R->Inhibition

Mechanism of GABA-T Inhibition

Comparative Efficacy and Specificity of GABA-T Inhibitors

The potency and specificity of vinyl glycine and its alternatives are critical parameters for their validation and potential therapeutic use. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Potency of GABA-T Inhibitors

InhibitorOrganism/Enzyme SourceIC50 (µM)Ki (µM)Notes
Vinyl Glycine (Vigabatrin) Human (recombinant)8.93[1]-Homodimeric form
Bacterial631.3[1]-Multimeric form
Gabaculine Human (recombinant)0.22[1]2.9[2]Highly potent irreversible inhibitor
Bacterial0.19[1]-
Valproic Acid Not Specified-23,200 (23.2 mM)[3]Weak inhibitor of GABA-T

Table 2: In Vitro Specificity of GABA-T Inhibitors

InhibitorEnzymeKi (mM)Fold Selectivity vs. GABA-T
Vinyl Glycine (Vigabatrin) Alanine Transaminase (ALA-T)~1000-fold less active than on GABA-T[4]~1000
Gabaculine D-amino acid transaminase0.1[2]0.029
L-alanine transaminase1[2]0.0029
L-aspartate transaminase55[2]0.00005
Ornithine aminotransferase-Also an irreversible inhibitor

In Vivo Validation of GABA-T Inhibition

The ultimate validation of a GABA-T inhibitor lies in its ability to increase GABA levels in the brain. In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter concentrations in awake, freely moving animals.

Table 3: In Vivo Effects of GABA-T Inhibitors on Brain GABA Levels

InhibitorAnimal ModelDoseRoute% Increase in Brain GABAReference
Vinyl Glycine (Vigabatrin) Human50 mg/kgOral>40% within 2 hours, sustained increase of 2-3 fold with chronic dosing[5][6]
HumanUp to 3 g/day OralDose-dependent increase up to 3g/day[2][5]
Gabaculine Rat100 mg/kgi.a.Intracellular: up to 3000%; Extracellular: up to 808% at 6 hours[7]
Mouse135 mg/kgi.p.>500%[2]
Valproic Acid ---Increases GABA levels, but mechanism is complex and not solely due to GABA-T inhibition[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments.

In Vitro GABA Transaminase Activity Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the transamination reaction to a dehydrogenase reaction that can be monitored spectrophotometrically.

Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a coupled reaction catalyzed by glutamate dehydrogenase, which involves the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the GABA-T activity.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate solution

  • NADP+ solution

  • Glutamate dehydrogenase

  • Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • Test inhibitors (Vinyl Glycine, etc.)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Mix: In the reaction buffer, prepare a master mix containing α-ketoglutarate, NADP+, and glutamate dehydrogenase.

  • Inhibitor Pre-incubation: In the wells of the microplate, add the GABA-T enzyme solution and the test inhibitor at various concentrations. Incubate for a specific time to allow for inhibitor binding.

  • Initiate Reaction: To each well, add the GABA solution and the reagent mix to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay with varying substrate concentrations.

In Vivo Microdialysis for Brain GABA Measurement

This protocol outlines the procedure for measuring extracellular GABA levels in the brain of a freely moving rodent following the administration of a GABA-T inhibitor.

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe. Small molecules in the extracellular fluid, including GABA, diffuse across the membrane into the perfusate (dialysate), which is then collected and analyzed.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test animal (e.g., rat)

  • Anesthesia

  • Surgical tools

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the guide cannula for the microdialysis probe into the target brain region (e.g., striatum, hippocampus). Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe inlet to the syringe pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period (e.g., 1-2 hours) to establish a stable baseline of extracellular GABA levels.

  • Inhibitor Administration: Administer the GABA-T inhibitor (e.g., vinyl glycine) via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration to monitor the change in extracellular GABA concentrations.

  • Sample Analysis: Analyze the collected dialysate samples for GABA content using a sensitive analytical method such as HPLC with derivatization and fluorescence detection or LC-MS/MS.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot the time course of the effect of the inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Assay GABA-T Activity Assay IC50 Determine IC50 & Ki Assay->IC50 Microdialysis Microdialysis Surgery & Probe Implantation Specificity Specificity Assays (vs. other transaminases) IC50->Specificity Baseline Baseline GABA Measurement Microdialysis->Baseline Administer Administer Inhibitor Baseline->Administer Monitor Monitor GABA Levels Over Time Administer->Monitor

Experimental Workflow for Inhibitor Validation

Conclusion

The data presented in this guide validate vinyl glycine (vigabatrin) as a potent and specific irreversible inhibitor of GABA transaminase. Its high selectivity for GABA-T over other transaminases, coupled with its proven ability to significantly elevate brain GABA levels in vivo, underscores its value as a research tool and therapeutic agent.[1][2][4][5][6] While other compounds like gabaculine demonstrate greater in vitro potency, considerations of toxicity and pharmacokinetic profiles are paramount in drug development.[2] Valproic acid, although it does inhibit GABA-T, is a much weaker inhibitor and its mechanism of action is more complex, involving multiple pathways.[3][8][9] This comparative analysis provides a solid foundation for researchers to select the most appropriate GABA-T inhibitor for their specific experimental needs and to design robust validation studies.

References

Validation

Vinyl Glycine's Reach: A Comparative Analysis of its Cross-Reactivity with Aminotransferases

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of vinyl glycine's performance as an inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of vinyl glycine's performance as an inhibitor across various aminotransferases, supported by available experimental data. Vinyl glycine, a non-proteinogenic amino acid, is known to be an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including a range of aminotransferases.

Quantitative Analysis of Aminotransferase Inhibition by Vinyl Glycine

Vinyl glycine exhibits a broad spectrum of inhibitory activity against aminotransferases.[1] While comprehensive comparative studies with directly measured Ki or IC50 values across multiple enzymes are limited, existing data and qualitative assessments provide insights into its cross-reactivity. The following table summarizes available quantitative and qualitative data on the inhibition of various aminotransferases by vinyl glycine.

AminotransferaseOrganism/SourceInhibition ParameterValueRemarks
Aspartate Aminotransferase (AST)Porcine Heart (cytosolic and mitochondrial)Irreversible Inactivation-Acts as a suicide substrate, leading to irreversible inactivation.[2]
Alanine Aminotransferase (ALT)Rat HepatocytesQualitativeAlmost equally effective as with AST in vitroA very weak inhibitor when used with intact cells.[3]
Kynurenine AminotransferaseYeastK_inact3.33 mMThis value represents the concentration of L-vinylglycine that produces half-maximal rate of inactivation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in assessing the cross-reactivity of vinyl glycine.

Protocol 1: Spectrophotometric Assay for Aminotransferase Activity

This protocol describes a general method to determine the activity of aminotransferases such as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), which can be adapted to measure inhibition by vinyl glycine.

Principle:

The activity of many aminotransferases can be measured by coupling the production of one of the reaction products to a dehydrogenase enzyme that uses NAD+/NADH as a cofactor. The change in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically.

Materials:

  • Purified aminotransferase enzyme (e.g., AST or ALT)

  • Vinyl glycine

  • Amino acid substrate (e.g., L-aspartate for AST, L-alanine for ALT)

  • α-keto acid substrate (e.g., α-ketoglutarate)

  • Coupling enzyme (e.g., malate dehydrogenase for AST, lactate dehydrogenase for ALT)

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the appropriate buffer, amino acid substrate, α-keto acid substrate, NADH, PLP, and the coupling enzyme.

  • Enzyme Preparation: Prepare a stock solution of the aminotransferase enzyme in the reaction buffer.

  • Inhibition Assay: a. To a cuvette, add the reaction mixture. b. Add a specific concentration of vinyl glycine (or vehicle control). c. Initiate the reaction by adding the aminotransferase enzyme solution. d. Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of the reaction is proportional to the rate of decrease in absorbance. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of vinyl glycine.

Protocol 2: Determination of K_inact for Irreversible Inhibition

This protocol outlines the steps to determine the inactivation constant (K_inact) for an irreversible inhibitor like vinyl glycine.

Principle:

The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The rate of inactivation (k_obs) is determined for each inhibitor concentration, and K_inact is calculated from a plot of k_obs versus inhibitor concentration.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Enzyme-Inhibitor Incubation: a. Prepare a series of tubes, each containing the aminotransferase enzyme and a different concentration of vinyl glycine in the reaction buffer with PLP. b. Incubate the tubes at a constant temperature (e.g., 37°C).

  • Activity Measurement: a. At various time intervals, withdraw an aliquot from each incubation tube. b. Immediately dilute the aliquot into the assay mixture (from Protocol 1, lacking the inhibitor) to measure the residual enzyme activity.

  • Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line gives the observed rate of inactivation (k_obs). b. Plot the calculated k_obs values against the corresponding vinyl glycine concentrations. c. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Visualizing the Impact of Vinyl Glycine

To better understand the mechanisms and pathways involved in vinyl glycine's activity, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Aminotransferase Incubation Incubate Enzyme with Vinyl Glycine Enzyme->Incubation Inhibitor Vinyl Glycine (various concentrations) Inhibitor->Incubation Substrates Substrates & Cofactors (e.g., Amino Acid, α-Keto Acid, NADH, PLP) Reaction Initiate Reaction with Substrates Substrates->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement (340 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition Kinetics Calculate K_inact / K_I Inhibition->Kinetics

Experimental workflow for assessing aminotransferase inhibition.

signaling_pathway cluster_metabolism Central Metabolism cluster_inhibition Inhibition by Vinyl Glycine cluster_signaling Cellular Signaling AA Amino Acids KA α-Keto Acids AA->KA Transamination Urea Urea Cycle AA->Urea KA->AA Transamination TCA TCA Cycle KA->TCA Energy Production Glycolysis Glycolysis Glycolysis->KA VG Vinyl Glycine AT Aminotransferases (e.g., AST, ALT) VG->AT Inhibits p38 p38 MAPK Pathway AT->p38 Modulates ROS Reactive Oxygen Species (ROS) AT->ROS Affects Apoptosis Apoptosis p38->Apoptosis ROS->Apoptosis

Affected signaling pathways due to aminotransferase inhibition.

Conclusion

Vinyl glycine serves as a broad-spectrum, irreversible inhibitor of aminotransferases. Its lack of specificity makes it a useful tool for studying the general roles of these enzymes in cellular metabolism and signaling. However, for therapeutic applications requiring high selectivity, its cross-reactivity is a significant consideration. The provided data and protocols offer a foundation for further investigation into the specific interactions of vinyl glycine with various aminotransferases, aiding in the development of more targeted inhibitors and a deeper understanding of their physiological roles.

References

Comparative

comparative study of vinyl glycine and other suicide inhibitors

A Comparative Guide to Vinyl Glycine and Other Suicide Inhibitors for Researchers This guide provides a detailed comparison of vinyl glycine and other mechanism-based inactivators, commonly known as suicide inhibitors. I...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vinyl Glycine and Other Suicide Inhibitors for Researchers

This guide provides a detailed comparison of vinyl glycine and other mechanism-based inactivators, commonly known as suicide inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols.

Introduction to Suicide Inhibitors

Suicide inhibition, also called mechanism-based inactivation, is an irreversible form of enzyme inhibition.[1] It occurs when an enzyme binds to a substrate analog (the inhibitor) and, through its own catalytic mechanism, converts it into a highly reactive intermediate.[1][2] This reactive species then forms a stable, covalent bond with an amino acid residue in the enzyme's active site, leading to permanent inactivation.[1][2] Because they are generally unreactive until activated by their specific target enzyme, suicide inhibitors can offer a high degree of specificity and reduced side effects, making them an attractive strategy in rational drug design.[1][2][3]

The general kinetic scheme for suicide inhibition can be represented as: E + I ⇌ E·I → E-I Where E is the enzyme, I is the inhibitor, E·I is the initial reversible enzyme-inhibitor complex, and E-I is the final, irreversibly inactivated enzyme complex.

A critical characteristic of a suicide inhibitor is its partition ratio , which is the number of catalytic turnovers (product formation) that occur for every one inactivation event. An efficient inhibitor has a low partition ratio.

Vinyl Glycine: A Versatile Suicide Inhibitor

L-vinylglycine (L-VG) is a non-proteinogenic amino acid that acts as a mechanism-based inhibitor for several pyridoxal-5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism.[4][5] Its vinyl group is key to its inhibitory action. Upon enzymatic processing, this group is transformed into a reactive electrophile that attacks a nucleophilic residue in the active site.

Target Enzymes and Mechanism:

  • Alanine Racemase: This bacterial enzyme is a key target for antibacterial drugs as it provides D-alanine for cell wall synthesis and is absent in humans.[6][7] Halogenated derivatives of vinylglycine, such as 3-chloro- and 3-fluorovinylglycine, are potent inactivators of alanine racemase.[8][9] The enzyme catalyzes a halide elimination from the inhibitor, forming a reactive allenic intermediate that then irreversibly alkylates a tyrosine residue in the active site.[8][9]

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: In plants, this enzyme is involved in the biosynthesis of the hormone ethylene. L-vinylglycine is both a substrate and a mechanism-based inhibitor of ACC synthase.[4][10] The enzyme processes L-VG, but for every 500 catalytic turnovers that produce alpha-ketobutyrate and ammonia, one inactivation event occurs where the inhibitor's side chain covalently binds to the ε-amino group of a lysine residue (Lys273) in the active site.[4][10]

  • Aspartate Aminotransferase: Vinylglycine is also known to be an irreversible inhibitor of this enzyme.[5][11]

The diagram below illustrates the general mechanism of suicide inhibition, applicable to vinyl glycine and similar inhibitors.

Suicide_Inhibition_Mechanism E_I Enzyme + Inhibitor (E+I) EI_complex Reversible E-I Complex E_I->EI_complex Binding (k1/k-1) EI_activated Reactive Intermediate (E-I*) EI_complex->EI_activated Catalytic Activation (k2) Products Products EI_complex->Products Turnover (k_cat) E_inactivated Inactivated Enzyme (E-I covalent) EI_activated->E_inactivated Inactivation (k_inact)

Caption: General mechanism of suicide inhibition.

Comparative Analysis with Other Suicide Inhibitors

Vinyl glycine's efficacy can be compared with other suicide inhibitors that target similar classes of enzymes, primarily aminotransferases.

Inhibitors of GABA Transaminase (GABA-T)

GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[12] Inhibiting GABA-T increases GABA levels in the brain, a mechanism used to treat epilepsy and other neurological disorders.[13][14]

  • Vigabatrin (γ-vinyl GABA): As a structural analog of GABA with a vinyl group, its mechanism is very similar to that of vinyl glycine. It is a selective, irreversible inhibitor of GABA-T and is used clinically as an anticonvulsant.[14][15]

  • Gabaculine: A potent catalytic inhibitor of GABA-T.[16]

  • γ-acetylenic GABA: Another mechanism-based inactivator of GABA-T.[16]

  • Phenylethylidenehydrazine (PEH): A metabolite of the antidepressant phenelzine, PEH is also a known inhibitor of GABA-T.[12]

Inhibitors of Alanine Racemase (Alr)

These inhibitors are primarily investigated as antibacterial agents.[6][7]

  • Halovinylglycines (e.g., D-chlorovinylglycine): As mentioned, these are highly efficient inactivators of alanine racemase, demonstrating a faster rate of inactivation than other inhibitors like D-fluoroalanine.[8][9]

  • D-Cycloserine: A standard inhibitor of this enzyme, used in the treatment of tuberculosis, but its use is limited by severe toxic effects due to off-target affinities.[6][7][17]

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes key quantitative data for vinyl glycine and other suicide inhibitors, allowing for a direct comparison of their potency and efficiency.

InhibitorTarget EnzymeOrganismParameterValueReference
γ-Vinyl GABA (Vigabatrin) GABA-T-IC₅₀350 µM[16]
γ-Vinyl GABA (Vigabatrin) GABA-TPseudomonas fluorescensKᵢ26 ± 3 mM[18]
Gabaculine GABA-T-IC₅₀1.8 µM[16]
γ-Acetylenic GABA GABA-T-IC₅₀150 µM[16]
Aminooxyacetic acid GABA-T-IC₅₀2.7 µM[16]
Vinylglycine Analog Alanine RacemaseP. aeruginosaKᵢ8.5 mM[6][7]
Vinylglycine Analog Alanine RacemaseS. faecalisKᵢ3.5 mM[6][7]
D-chlorovinylglycine Alanine RacemaseE. coli BInactivation Rate122 ± 14 M⁻¹s⁻¹[8][9]
3-halovinylglycines Alanine RacemaseE. coli BPartition Ratio~2.2[8][9]
L-Vinylglycine (L-VG) ACC SynthasePlantPartition Ratio500[4][10]
L-Vinylglycine (L-VG) ACC SynthasePlantKₘ1.4 mM[4]
L-Vinylglycine (L-VG) ACC SynthasePlantk꜀ₐₜ1.8 s⁻¹[4]

Note: IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant), Kₘ (Michaelis constant), k꜀ₐₜ (Catalytic rate constant). Direct comparison should be made with caution as experimental conditions can vary.

Experimental Protocols

This section provides a detailed methodology for a common assay used to evaluate the performance of suicide inhibitors targeting GABA transaminase.

GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a coupled enzymatic assay to measure GABA-T activity by monitoring the production of NADPH spectrophotometrically.[12] The transamination of GABA by GABA-T produces succinic semialdehyde, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH.[12] The increase in absorbance at 340 nm due to NADPH formation is directly proportional to GABA-T activity.[12][19]

Materials:

  • Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)

  • α-ketoglutarate solution

  • GABA stock solution

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-NADP⁺ solution

  • Test inhibitor (e.g., Vinyl Glycine, Vigabatrin) dissolved in a suitable vehicle

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: Create a master reaction mix containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP⁺ at their final desired concentrations.

  • Plate Setup:

    • To test wells, add the desired volumes of the inhibitor solution at various concentrations.

    • To control wells, add the same volume of the vehicle used to dissolve the inhibitor.

    • Add the reaction mixture to all wells.

  • Pre-incubation: Pre-incubate the microplate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the GABA-T enzyme.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding the GABA stock solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).[12]

Data Analysis:

  • Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of GABA-T inhibition for each inhibitor concentration by comparing the reaction rates in the test wells to the average rate of the control wells: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.[12]

The workflow for this assay is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffer - Substrates (GABA, α-KG) - NADP+, SSADH add_components Add Reaction Mix (Buffer, α-KG, NADP+, SSADH) + Inhibitor/Vehicle prep_reagents->add_components prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->add_components pre_incubate Pre-incubate (e.g., 10 min at 25°C) add_components->pre_incubate start_reaction Initiate Reaction (Add GABA) pre_incubate->start_reaction measure_abs Kinetic Reading (Absorbance at 340nm) start_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔA340/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for GABA-T spectrophotometric assay.

References

Validation

Comparative Guide to Alternative GABA-Transaminase Inhibitors for Researchers

This guide provides a comprehensive comparison of alternative compounds to vinyl glycine (vigabatrin) for the inhibition of GABA-transaminase (GABA-T), an enzyme critical in the metabolism of the primary inhibitory neuro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of alternative compounds to vinyl glycine (vigabatrin) for the inhibition of GABA-transaminase (GABA-T), an enzyme critical in the metabolism of the primary inhibitory neurotransmitter, GABA.[1][2] Elevating GABA levels in the brain by inhibiting GABA-T is a key therapeutic strategy for neurological disorders such as epilepsy.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of various inhibitors, their mechanisms of action, quantitative performance data, and relevant experimental protocols.

Mechanism of Action of GABA-T Inhibitors

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that converts GABA to succinic semialdehyde.[3] Inhibition of this enzyme leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.[2] Many of the discussed inhibitors are mechanism-based, or "suicide," inhibitors that are processed by the enzyme into a reactive species that covalently binds to and inactivates it.[1]

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_vesicle GABA Vesicle GABA->GABA_vesicle Packaging GABA_T_pre GABA-Transaminase (GABA-T) GABA->GABA_T_pre Metabolism GABA_released GABA_vesicle->GABA_released Release GAD->GABA SSA_pre Succinic Semialdehyde GABA_T_pre->SSA_pre Glu_pre Glutamate GABA_T_pre->Glu_pre aKG_pre α-ketoglutarate aKG_pre->GABA_T_pre GABA_receptor GABA Receptor GABA_released->GABA_receptor Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Inhibitors GABA-T Inhibitors (e.g., Vinyl Glycine, PEH, EOS) Inhibitors->GABA_T_pre Inhibition

Caption: GABAergic synapse and the role of GABA-T in GABA metabolism.

Quantitative Comparison of GABA-T Inhibitors

The following table summarizes the available quantitative data for vinyl glycine and its alternatives. Direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

CompoundInhibitor TypeIC50 ValueKi ValueIn Vivo Efficacy Highlights
Vinyl Glycine (Vigabatrin) Irreversible (Mechanism-based)[1]350 µM[4]N/AClinically approved for epilepsy.[1]
Phenylethylidenehydrazine (PEH) Time-dependent[2]Not readily availableN/AMetabolite of phenelzine. 100 µM increases GABA content by ~60% in hippocampal slices.[5]
Ethanolamine-O-sulfate (EOS) Irreversible (Mechanism-based)> 1 mM[4]1.1 x 10⁻² MShown to increase brain GABA levels and has anticonvulsant activity.
L-Cycloserine CompetitiveN/A3.1 x 10⁻⁵ M (31 µM)[6]Elevates brain GABA content and delays onset of chemically-induced convulsions in mice.[6]
Valproic Acid Reversible> 1 mM (slight inhibition at high concentrations)[4]N/ABroad-spectrum anticonvulsant with multiple mechanisms of action.[3]
CPP-115 Irreversible (Mechanism-based)N/AN/AA vigabatrin analogue reported to be 300-600 times more potent than vigabatrin in vivo and reduces spasms in animal models at doses 400 times lower.[7][8]

N/A: Not available in the reviewed literature.

Detailed Compound Profiles

Phenylethylidenehydrazine (PEH)

PEH is a metabolite of the antidepressant drug phenelzine and is a known inhibitor of GABA-T.[1][5] While a specific IC50 value is not consistently reported in the literature, in vitro studies have demonstrated its efficacy in increasing GABA levels. For instance, pre-treatment with 100 µM PEH has been shown to increase GABA content in rat hippocampal slices by approximately 60%.[5]

Ethanolamine-O-sulfate (EOS)

EOS is an irreversible, mechanism-based inhibitor of GABA-T.[4] It acts as a "suicide" substrate, leading to the inactivation of the enzyme. Studies have shown that chronic administration of EOS leads to a significant reduction in brain GABA-T activity and a corresponding increase in brain GABA content.[9] However, its in vitro potency appears to be lower than other catalytic inhibitors, with an IC50 value greater than 1 mM.[4]

L-Cycloserine

L-Cycloserine is a competitive inhibitor of GABA-T with a reported Ki value of 3.1 x 10⁻⁵ M.[6] Administration of L-cycloserine in mice has been shown to decrease GABA-T activity, leading to an elevation in brain GABA content.[6] This elevation in GABA is associated with a delay in the onset of isonicotinic acid hydrazide-induced convulsions.[6]

Valproic Acid

Valproic acid is a widely used antiepileptic drug with a broad spectrum of action.[3] Its mechanism includes the inhibition of GABA-T, although this effect is generally observed at high concentrations.[3][4] Valproic acid also impacts other aspects of the GABAergic system and modulates voltage-gated sodium channels, contributing to its overall anticonvulsant and mood-stabilizing effects.[3]

CPP-115

CPP-115 is a novel, high-affinity analogue of vigabatrin that also acts as a mechanism-based inactivator of GABA-T.[7][8] Preclinical studies have demonstrated its significantly higher potency compared to vigabatrin. In animal models, CPP-115 has been shown to be effective at doses 300 to 600 times lower than vigabatrin for blocking cocaine-induced effects and reduces spasms at doses 400 times lower.[7][8] This increased potency may also be associated with a reduced risk of the retinal toxicity observed with vigabatrin.[8]

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against GABA-T.[10] The assay indirectly measures GABA-T activity by quantifying the production of NADPH in a coupled enzymatic reaction.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis prep_reagents Prepare Reagent Solutions: - Test Compound (serial dilutions) - GABA-T Enzyme - Reaction Buffer (with α-ketoglutarate, SSADH, NADP+) add_reagents Add Reaction Mixture to wells prep_reagents->add_reagents add_inhibitor Add Test Compound or Vehicle (Control) add_reagents->add_inhibitor pre_incubate Pre-incubate to allow enzyme-inhibitor interaction add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding GABA pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read) initiate_reaction->measure_absorbance calculate_rate Calculate Rate of NADPH formation (ΔA340/min) measure_absorbance->calculate_rate determine_inhibition Determine % Inhibition vs. Control calculate_rate->determine_inhibition calculate_ic50 Plot % Inhibition vs. [Compound] to determine IC50 determine_inhibition->calculate_ic50

Caption: General workflow for an in vitro GABA-T inhibition assay.

Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.[10]

Materials:

  • Purified GABA-T (e.g., porcine or recombinant human)

  • Test compound

  • GABA

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, GABA, and a reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP+.

  • Assay Setup: In a 96-well plate, add the reaction mixture to each well. Add serial dilutions of the test compound to the test wells and vehicle to the control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the GABA solution to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[10]

In Vivo Assessment of Brain GABA Levels via Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11]

logical_relationship cluster_compounds GABA-T Inhibitors Vinyl_Glycine Vinyl Glycine (Vigabatrin) GABA_T GABA-Transaminase (GABA-T) Vinyl_Glycine->GABA_T Inhibits PEH PEH PEH->GABA_T Inhibits EOS EOS EOS->GABA_T Inhibits L_Cycloserine L-Cycloserine L_Cycloserine->GABA_T Inhibits Valproic_Acid Valproic Acid Valproic_Acid->GABA_T Inhibits (at high conc.) CPP_115 CPP-115 CPP_115->GABA_T Inhibits (High Potency) Increased_GABA Increased Brain GABA Levels GABA_T->Increased_GABA Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Increased_GABA->Therapeutic_Effect

Caption: Logical relationship of alternative compounds inhibiting GABA-T.

Principle: A small, semi-permeable probe is surgically implanted into the brain region of interest. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including GABA, to diffuse into the perfusate, which is then collected and analyzed.[11]

Materials:

  • Microdialysis probes and guide cannulae

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or electrochemical detection

  • Anesthetic and surgical equipment

  • Test compound for administration

Procedure:

  • Surgical Implantation: Anesthetize the animal and surgically implant a guide cannula targeting the desired brain region (e.g., hippocampus, striatum).

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular GABA levels.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals to monitor the change in GABA levels over time.

  • Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection.[10]

  • Data Analysis: Express the post-treatment GABA levels as a percentage of the baseline levels to determine the in vivo effect of the compound.

References

Comparative

head-to-head comparison of L-vinylglycine vs. D-vinylglycine

A Head-to-Head Comparison of L-Vinylglycine and D-Vinylglycine for Researchers and Drug Development Professionals L-vinylglycine and D-vinylglycine, the two enantiomers of 2-aminobut-3-enoic acid, are non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of L-Vinylglycine and D-Vinylglycine for Researchers and Drug Development Professionals

L-vinylglycine and D-vinylglycine, the two enantiomers of 2-aminobut-3-enoic acid, are non-proteinogenic amino acids that have garnered significant interest in the scientific community for their potent and specific interactions with various enzymes. This guide provides a detailed, data-driven comparison of these two molecules, focusing on their synthesis, biological activity, and mechanisms of action to aid researchers and professionals in drug development in selecting the appropriate isomer for their studies.

Chemical Synthesis

The asymmetric synthesis of L- and D-vinylglycine has been achieved through various strategies, often starting from readily available chiral precursors. The choice of synthetic route can be dictated by factors such as desired enantiomeric excess (ee), overall yield, and scalability.

Table 1: Comparison of Synthetic Routes for L- and D-Vinylglycine

Starting MaterialKey Reaction StepsProductOverall YieldEnantiomeric Excess (ee)Reference
L-MethionineSulfoxide formation followed by pyrolysisL-VinylglycineHigh>99%
L-Homoserine LactonePhenylselenolate-mediated lactone cleavage, oxidation, and eliminationL-Vinylglycine72% (over 4 steps)≥95%[1]
(Z)-2-Butene-1,4-diolNot specified in detail in the initial searchRacemic VinylglycineNot specifiedN/A
3-ButenenitrileNeber rearrangement of the corresponding N-chloroimidateRacemic VinylglycineNot specifiedN/A[2]
Racemic VinylglycinePapain-catalyzed enantioselective esterificationL- and D-VinylglycineNot specifiedNot specified[2]
Racemic VinylglycineFermentation with baker's yeastD-Vinylglycine39%82%

Biological Activity: A Tale of Two Enantiomers

The biological activities of L- and D-vinylglycine are largely defined by their ability to act as mechanism-based inhibitors, also known as suicide inhibitors, of pyridoxal phosphate (PLP)-dependent enzymes. These enzymes play crucial roles in amino acid metabolism. The stereochemistry of the vinylglycine isomer dictates its specificity for different enzymes.

L-Vinylglycine: An Inhibitor of L-Amino Acid Processing Enzymes

L-vinylglycine is a potent inhibitor of several enzymes that metabolize L-amino acids. A prime example is its inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of ethylene in plants.[3][4][5] It also irreversibly inhibits aspartate aminotransferase.[6][7]

D-Vinylglycine: Targeting D-Amino Acid Metabolism

Conversely, D-vinylglycine shows selectivity for enzymes involved in D-amino acid metabolism. It is a known irreversible inactivator of D-amino acid transaminases from various bacterial sources.[8] This stereospecificity makes D-vinylglycine a valuable tool for studying and targeting bacterial pathways.

Table 2: Head-to-Head Comparison of Enzyme Inhibition

CharacteristicL-VinylglycineD-Vinylglycine
Primary Enzyme Targets 1-Aminocyclopropane-1-carboxylate (ACC) synthase[3][4][5], Aspartate aminotransferase[6][7], L-amino acid oxidase[9]D-amino acid transaminases[8], Peptide α-hydroxylating enzyme (as part of a tripeptide)
Mechanism of Action Mechanism-based (suicide) inhibition[3][4][5][10]Mechanism-based (suicide) inhibition[8]
Kinetic Parameters ACC Synthase: Kinact = 3.3 mM, kmax = 0.1 min-1[3][4]; kcat (deaminase activity) = 1.8 s-1, Km = 1.4 mM[5]D-amino acid transaminase (B. sphaericus): Limiting rate constant for inactivation = 1.9 min-1[8]
Partition Ratio ACC Synthase: ~500 (500 turnovers per inactivation event)[5][10]D-amino acid transaminase (B. sphaericus): ~450 (one inactivation per 450 catalytic events)[8]

Mechanism of Action: Covalent Modification of PLP-Dependent Enzymes

The inhibitory action of both L- and D-vinylglycine against their target PLP-dependent enzymes follows a similar, elegant mechanism of suicide inhibition. The vinyl group is the key to this activity.

PLP_Inhibition cluster_Enzyme Enzyme Active Site Enzyme_PLP Enzyme-PLP Internal Aldimine External_Aldimine External Aldimine (Vinylglycine-PLP) Enzyme_PLP->External_Aldimine Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid α-proton abstraction Michael_Acceptor Reactive Michael Acceptor Quinonoid->Michael_Acceptor Tautomerization Covalent_Adduct Covalently Modified Enzyme (Inactive) Michael_Acceptor->Covalent_Adduct Nucleophilic attack by active site residue (e.g., Lys) Vinylglycine L- or D-Vinylglycine Vinylglycine->Enzyme_PLP Transimination

Mechanism of PLP-dependent enzyme inactivation by vinylglycine.

The process begins with the formation of an external aldimine between the amino group of vinylglycine and the PLP cofactor. Abstraction of the α-proton by an active site base generates a resonance-stabilized quinonoid intermediate. Tautomerization of this intermediate creates a reactive α,β-unsaturated imine, which acts as a Michael acceptor. A nucleophilic residue in the enzyme's active site, often a lysine, then attacks the β-carbon of the vinyl group, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.[7]

Experimental Protocols

Synthesis of L-Vinylglycine from L-Homoserine Lactone

This protocol is adapted from the procedure described by Berkowitz et al.[1]

Materials:

  • L-homoserine lactone

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Diphenyl diselenide ((PhSe)₂)

  • N,N-Dimethylformamide (DMF)

  • Ozone (O₃)

  • 1-Hexene

  • Benzene (PhH)

  • Trifluoroacetic acid (TFA)

  • Acetic acid (AcOH)

Procedure:

  • Protection of the amino group: L-homoserine lactone is reacted with (Boc)₂O and NEt₃ in CH₂Cl₂ to yield N-(tert-butoxycarbonyl)-homoserine lactone.

  • Lactone opening: The protected lactone is treated with phenylselenolate, generated in situ from NaBH₄ and (PhSe)₂, in DMF to yield the corresponding γ-phenylseleno derivative.

  • Oxidative elimination: The selenide is oxidized with ozone in CH₂Cl₂ at -78°C, followed by elimination in refluxing benzene containing 1-hexene as a scavenger, to afford the protected L-vinylglycine.

  • Deprotection: The protecting groups are removed by treatment with TFA and AcOH to yield L-vinylglycine as its trifluoroacetate salt.

L_VG_Synthesis Start L-Homoserine Lactone Boc_Protected N-Boc-Homoserine Lactone Start->Boc_Protected (Boc)₂O, NEt₃ Selenide γ-Phenylseleno Derivative Boc_Protected->Selenide (PhSe)₂, NaBH₄ Protected_VG Protected L-Vinylglycine Selenide->Protected_VG 1. O₃ 2. Heat Final_Product L-Vinylglycine Protected_VG->Final_Product TFA, AcOH

Synthetic workflow for L-vinylglycine from L-homoserine lactone.
Assay for D-Amino Acid Transaminase Inhibition by D-Vinylglycine

This protocol is a general representation based on the study by Soper et al.[8]

Materials:

  • Purified D-amino acid transaminase

  • D-vinylglycine

  • α-Ketoglutarate

  • D-Alanine (as a substrate for the standard reaction)

  • Lactate dehydrogenase

  • NADH

  • Potassium phosphate buffer (pH ~8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme pre-incubation: The D-amino acid transaminase is incubated with varying concentrations of D-vinylglycine in the presence of a saturating concentration of α-ketoglutarate in the phosphate buffer.

  • Measurement of residual activity: At specific time intervals, aliquots are withdrawn from the pre-incubation mixture and diluted into an assay mixture containing D-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase.

  • Data analysis: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm. The observed pseudo-first-order rate constants of inactivation (kobs) are determined from the semi-logarithmic plots of residual enzyme activity versus pre-incubation time. The kinetic parameters for inactivation (Kinact and kinact) are then determined by plotting 1/kobs versus 1/[D-vinylglycine].

Conclusion

L-vinylglycine and D-vinylglycine are powerful and stereospecific inhibitors of PLP-dependent enzymes. L-vinylglycine primarily targets enzymes involved in L-amino acid metabolism, such as ACC synthase and aspartate aminotransferase, making it a valuable tool in plant biology and for studying amino acid pathways. D-vinylglycine, with its selectivity for D-amino acid transaminases, holds promise for the development of novel antibacterial agents. The choice between these two enantiomers should be guided by the specific enzymatic system under investigation. The synthetic routes and experimental protocols provided herein offer a starting point for researchers to produce and evaluate these fascinating molecules in their own laboratories.

References

Validation

Validating the Downstream Metabolic Effects of Vinyl Glycine Treatment: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of vinyl glycine's performance as a metabolic inhibitor with other alternatives, supported by experimental data....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vinyl glycine's performance as a metabolic inhibitor with other alternatives, supported by experimental data. We delve into its mechanism of action and downstream metabolic consequences, offering detailed experimental protocols for validation.

Introduction to Vinyl Glycine

Vinyl glycine is a well-established irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably aspartate aminotransferase (AST)[1]. Its mechanism of action involves the formation of a covalent bond with a key lysine residue in the enzyme's active site, leading to inactivation[1]. Aspartate aminotransferase plays a crucial role in amino acid metabolism, linking it to central carbon metabolism through the malate-aspartate shuttle and participating in pathways such as gluconeogenesis and urea synthesis. Consequently, its inhibition by vinyl glycine is expected to have significant downstream metabolic effects.

Comparative Analysis of Aminotransferase Inhibitors

To validate the downstream metabolic effects of vinyl glycine, it is essential to compare its performance with other known aminotransferase inhibitors. This section provides a comparative overview based on experimental data from studies in isolated rat hepatocytes.

While vinyl glycine is an effective inhibitor of purified aspartate aminotransferase in vitro, its efficacy is significantly diminished in intact cells[2][3]. This suggests that cellular uptake or metabolism of vinyl glycine may limit its activity in a biological context. In contrast, other aminotransferase inhibitors, such as L-cycloserine and L-2-amino-4-methoxy-trans-but-3-enoic acid (AMB), demonstrate potent and selective effects in cellular models[2][3].

Table 1: Comparison of Aminotransferase Inhibitor Efficacy in Rat Hepatocytes [2][3]

InhibitorTarget Enzyme(s)Concentration% Inhibition in Cell Extracts (in vitro)% Inhibition in Intact Cells (in vivo)
DL-Vinylglycine Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT)4 mMAST: 57%, ALT: 69%AST: 5.7%, ALT: 22.4%
L-Cycloserine Alanine Aminotransferase (ALT)50 µM-ALT: 90%, AST: <10%
L-2-amino-4-methoxy-trans-but-3-enoic acid (AMB) Aspartate Aminotransferase (AST)400 µM-AST: 90-95%, ALT: 15-30%
Aminooxyacetate Aspartate Aminotransferase (AST) & Alanine Aminotransferase (ALT)-ALT more sensitiveAST more rapidly inactivated

Key Observation: Vinyl glycine's weak inhibitory effect in intact hepatocytes suggests it may not be a suitable tool for studying the metabolic consequences of aminotransferase inhibition in cellular systems[2][3].

Downstream Metabolic Effects of Aminotransferase Inhibition

The inhibition of aspartate and alanine aminotransferases has profound effects on key metabolic pathways, including gluconeogenesis and urea synthesis. The following data, derived from studies using more potent and selective inhibitors, illustrates the expected downstream consequences.

Table 2: Effects of Selective Aminotransferase Inhibitors on Gluconeogenesis and Urea Synthesis in Rat Hepatocytes [2][3]

InhibitorSubstrateTarget PathwayMetabolic Effect
L-Cycloserine (ALT inhibitor) AlanineGluconeogenesis & Urea SynthesisStrongly inhibited
LactateGluconeogenesisUnaffected
L-2-amino-4-methoxy-trans-but-3-enoic acid (AMB) (AST inhibitor) LactateGluconeogenesisAlmost completely blocked
AlanineGluconeogenesisUnaffected
AlanineUrea SynthesisSlightly decreased

These findings highlight the distinct roles of alanine and aspartate aminotransferases in hepatic metabolism. Inhibition of ALT primarily affects pathways utilizing alanine as a substrate, while AST inhibition has a more pronounced impact on lactate-fueled gluconeogenesis.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of inhibitor selectivity.

Aspartate_Aminotransferase_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Aspartate_c Aspartate AST_c Aspartate Aminotransferase (Cytosolic) Aspartate_c->AST_c Aspartate_m Aspartate Aspartate_c->Aspartate_m Malate-Aspartate Shuttle Oxaloacetate_c Oxaloacetate alpha_KG_c α-Ketoglutarate alpha_KG_c->AST_c Glutamate_c Glutamate Glutamate_m Glutamate Glutamate_c->Glutamate_m AST_c->Oxaloacetate_c AST_c->Glutamate_c Vinyl_Glycine Vinyl Glycine Vinyl_Glycine->AST_c AST_m Aspartate Aminotransferase (Mitochondrial) Aspartate_m->AST_m Oxaloacetate_m Oxaloacetate alpha_KG_m α-Ketoglutarate alpha_KG_m->AST_m AST_m->Oxaloacetate_m AST_m->Glutamate_m

Caption: Inhibition of cytosolic Aspartate Aminotransferase by Vinyl Glycine.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Inhibitor_Treatment 2. Treatment with Vinyl Glycine or Alternatives Cell_Culture->Inhibitor_Treatment Sample_Collection 3. Sample Collection (Cells and Media) Inhibitor_Treatment->Sample_Collection Enzyme_Assay 4a. Enzyme Activity Assay (AST/ALT) Sample_Collection->Enzyme_Assay Metabolite_Extraction 4b. Metabolite Extraction Sample_Collection->Metabolite_Extraction GC_MS 5. GC-MS Metabolomics Analysis Metabolite_Extraction->GC_MS Data_Analysis 6. Data Analysis and Pathway Interpretation GC_MS->Data_Analysis

Caption: Workflow for validating metabolic effects of inhibitors.

Inhibitor_Selectivity Inhibitors Aminotransferase Inhibitors Vinyl_Glycine Vinyl Glycine Inhibitors->Vinyl_Glycine AMB AMB Inhibitors->AMB L_Cycloserine L-Cycloserine Inhibitors->L_Cycloserine AST Aspartate Aminotransferase (AST) Vinyl_Glycine->AST Weak in cells ALT Alanine Aminotransferase (ALT) Vinyl_Glycine->ALT Weak in cells AMB->AST Potent & Selective L_Cycloserine->ALT Potent & Selective

Caption: Selectivity of different aminotransferase inhibitors.

Experimental Protocols

Aspartate Aminotransferase (AST) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

1. Sample Preparation:

  • Tissue Homogenate: a. Rinse tissue with PBS (pH 7.4) to remove blood. b. Homogenize 50 mg of tissue in 200 µL of ice-cold AST Assay Buffer. c. Centrifuge at 13,000 x g for 10 minutes at 4°C. d. Collect the supernatant for the assay.

  • Cell Lysate: a. Collect 1 x 10^6 cells and wash with cold PBS. b. Homogenize the cell pellet in 200 µL of ice-cold AST Assay Buffer. c. Centrifuge at 13,000 x g for 10 minutes at 4°C. d. Collect the supernatant for the assay.

2. Assay Procedure: a. Prepare a master reaction mix containing AST Assay Buffer, AST Enzyme Mix, and AST Developer. b. Add 50 µL of sample or standard to wells of a 96-well plate. c. Add 100 µL of the master reaction mix to each well. d. Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points. e. The rate of increase in absorbance is proportional to the AST activity.

GC-MS Based Metabolomics of Adherent Cells

This protocol provides a general workflow for untargeted metabolomic analysis.

1. Quenching and Harvesting: a. Aspirate the culture medium from adherent cells. b. Quickly wash the cells with ice-cold 0.9% NaCl solution. c. Add ice-cold 50% methanol to quench metabolic activity. d. Scrape the cells and collect the cell suspension.

2. Metabolite Extraction: a. Add a mixture of chloroform and water to the cell suspension to achieve a final ratio of methanol:chloroform:water of 1:1:1 (v/v/v). b. Vortex vigorously and centrifuge to separate the polar (upper) and non-polar (lower) phases. c. Collect the polar phase for analysis of amino acids, organic acids, and sugars.

3. Derivatization: a. Dry the collected polar phase under a stream of nitrogen or using a vacuum concentrator. b. Add a derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to create volatile derivatives.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Separate the metabolites on a suitable capillary column. c. Detect and identify metabolites based on their retention times and mass spectra.

5. Data Analysis: a. Process the raw data to identify and quantify metabolites. b. Perform statistical analysis to identify significant changes in metabolite levels between control and vinyl glycine-treated samples. c. Use pathway analysis tools to interpret the metabolic consequences of the observed changes.

Conclusion

Validating the downstream metabolic effects of vinyl glycine requires a comparative approach. While it is a known irreversible inhibitor of aspartate aminotransferase, experimental data indicates that its efficacy in intact cells is limited compared to other inhibitors like L-cycloserine and AMB. Researchers aiming to study the metabolic consequences of aminotransferase inhibition in cellular systems should consider these more potent and selective alternatives. The provided experimental protocols for enzyme activity assays and metabolomics offer a robust framework for quantifying the downstream metabolic effects of these inhibitors. Further research focusing on the cellular uptake and metabolism of vinyl glycine may be necessary to fully understand its biological activity.

References

Comparative

quantitative comparison of vinyl glycine inhibitory constants (Ki)

For Researchers, Scientists, and Drug Development Professionals This guide provides a quantitative and qualitative comparison of the inhibitory properties of vinylglycine and its derivatives against several key pyridoxal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the inhibitory properties of vinylglycine and its derivatives against several key pyridoxal phosphate (PLP)-dependent enzymes. The data presented herein is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and metabolic pathway analysis.

Quantitative Comparison of Inhibitory Constants (Ki)

InhibitorEnzymeOrganism/SourceKi Valuekinact (min-1)Partition CoefficientNotes
L-Vinylglycine1-Aminocyclopropane-1-carboxylate (ACC) Synthase-Km = 1.4 mMkcat = 1.8 s-1500Acts as both a substrate and a mechanism-based inhibitor. The Km and kcat values refer to its deaminase activity.[1]
D-VinylglycineD-Amino Acid TransaminaseBacillus sphaericus-1.9~450Irreversible inactivation is observed.[2]
D-VinylglycineD-Amino Acid TransaminaseBacillus subtilis-0.36~800Irreversible inactivation is observed.[2]
(D,L)-VinylglycineAspartate Aminotransferase (AST)----Acts as an irreversible inhibitor.[3][4][5]
D-VinylglycineAlanine Aminotransferase (ALT)Rat Hepatic---Specifically inhibited by the D-isomer.[3]
γ-Vinyl GABA (Vigabatrin)GABA-Transaminase (GABA-T)----A well-known irreversible inhibitor, structurally related to vinylglycine.[6]

Note: The inhibitory mechanism of vinylglycine is often complex, involving irreversible, mechanism-based inactivation. Therefore, in some cases, the inactivation rate constant (kinact) and the partition coefficient (the number of catalytic turnovers per inactivation event) are reported instead of a traditional Ki value. A lower partition coefficient indicates a more efficient inactivator.

Mechanism of Inhibition

Vinylglycine is a classic example of a mechanism-based or "suicide" inhibitor of PLP-dependent enzymes. The catalytic mechanism of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. In the case of vinylglycine, the enzyme initiates its normal catalytic cycle, but the vinyl group of the inhibitor is then used to form a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This typically involves a Michael addition reaction within the active site.[3]

Signaling Pathways and Experimental Workflows

To visualize the context of vinylglycine's action and the methods used to study it, the following diagrams are provided.

Inhibition_Pathway cluster_enzyme PLP-Dependent Enzyme cluster_inhibition Inhibition by Vinylglycine Enzyme Enzyme (e.g., GABA-T, ALT, AST) PLP Pyridoxal Phosphate (PLP) Enzyme->PLP Cofactor Intermediate Reactive Intermediate Enzyme->Intermediate Catalytic Activation Vinylglycine Vinylglycine Vinylglycine->Enzyme Binds to Active Site Inactive_Enzyme Inactive Covalent Adduct Intermediate->Inactive_Enzyme Covalent Modification

Caption: Mechanism of vinylglycine inhibition of PLP-dependent enzymes.

Ki_Determination_Workflow A Prepare Enzyme and Substrate Solutions B Incubate Enzyme with Varying Concentrations of Vinylglycine A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometrically) C->D E Calculate Initial Velocities (v₀) D->E F Plot Data (e.g., Dixon or Lineweaver-Burk plot) E->F G Determine Ki from the Plot F->G

References

Validation

Validating the Specificity of Vinyl Glycine: A Comparative Guide to Control Experiments

For Researchers, Scientists, and Drug Development Professionals Vinyl glycine (B1666218) is a potent, mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl glycine (B1666218) is a potent, mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valuable tool in biological research. However, its utility is contingent on a thorough validation of its specificity. This guide provides a framework for designing and executing control experiments to rigorously assess the on-target and off-target effects of vinyl glycine. We compare its performance with alternative inhibitors and provide detailed experimental protocols and supporting data to ensure the reliability of your findings.

Introduction to Vinyl Glycine and its Targets

Vinyl glycine, a non-proteinogenic amino acid, acts as a suicide inhibitor, forming a covalent bond with its target enzymes, leading to irreversible inactivation.[1] Its primary targets include:

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A key enzyme in the biosynthesis of ethylene, a plant hormone regulating numerous developmental processes.[2][3]

  • Aspartate Aminotransferase (AAT): A crucial enzyme in amino acid metabolism, catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[4][5]

Given its reactivity, comprehensive control experiments are essential to differentiate the effects of target enzyme inhibition from potential off-target interactions.

Comparative Analysis of Inhibitors

To validate the specificity of vinyl glycine, its effects should be compared with those of other well-characterized inhibitors targeting the same enzymes.

Table 1: Comparison of Inhibitors for ACC Synthase

InhibitorMechanism of ActionReported Kᵢ/Kₘ/kᵢₙₐ꜀ₜ ValuesKey Characteristics
Vinyl Glycine Irreversible, mechanism-based inhibitor[6][7]Kₘ (for inactivation) = 3.3 mM; kₘₐₓ = 0.1 min⁻¹[7]Also acts as a substrate for ACC synthase[8]
Aminoethoxyvinylglycine (AVG) Competitive, reversible inhibitor[3][9]Kᵢ = 0.2 µM[9]Potent and widely used inhibitor of ACC synthase[3]

Table 2: Comparison of Inhibitors for Aspartate Aminotransferase

InhibitorMechanism of ActionReported Kᵢ/Kₘ/kᵢₙₐ꜀ₜ ValuesKey Characteristics
Vinyl Glycine Irreversible, mechanism-based inhibitor[4]-Inactivates both cytosolic and mitochondrial isoforms[4]
Gabaculine (B1211371) Irreversible, mechanism-based inhibitor[10][11]-Potent inhibitor of various aminotransferases[12]

Experimental Protocols for Specificity Validation

Robust validation of vinyl glycine's specificity requires a multi-pronged approach employing both in vitro and cellular assays.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for quantifying the inhibitory potency and determining the mechanism of action.

Protocol: Determining IC₅₀ and kᵢₙₐ꜀ₜ/Kᵢ

  • Enzyme and Substrate Preparation:

    • Purify the target enzyme (ACC synthase or aspartate aminotransferase).

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate (S-adenosylmethionine for ACC synthase; aspartate and α-ketoglutarate for aspartate aminotransferase).

  • Inhibitor Preparation:

    • Prepare stock solutions of vinyl glycine and the comparator inhibitor (AVG or gabaculine) in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value for each time point.

    • For irreversible inhibitors, plot the observed inactivation rate constant (kₒᵦₛ) against the inhibitor concentration to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).

Washout Experiment to Confirm Irreversibility

This experiment distinguishes between reversible and irreversible inhibition.

Protocol: Washout Experiment

  • Inhibitor Treatment:

    • Incubate the target enzyme with a saturating concentration of vinyl glycine for a time sufficient to achieve significant inhibition.

    • As a control, incubate the enzyme with a reversible inhibitor (e.g., AVG for ACC synthase) and a vehicle control.

  • Removal of Unbound Inhibitor:

    • Rapidly remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved by:

      • Dialysis: Dialyze the samples against a large volume of inhibitor-free buffer.

      • Size-Exclusion Chromatography: Pass the samples through a desalting column.

      • Centrifugal Filtration: Use a centrifugal filter unit to exchange the buffer.

  • Activity Measurement:

    • Measure the enzymatic activity of the washed samples.

  • Interpretation:

    • If the inhibition is irreversible (as expected for vinyl glycine), the enzymatic activity will not be recovered after the removal of the unbound inhibitor.

    • If the inhibition is reversible, the enzymatic activity will be restored.

Mass Spectrometry to Confirm Covalent Adduct Formation

This technique provides direct evidence of covalent modification of the target enzyme.[13]

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified target enzyme with an excess of vinyl glycine.

    • Prepare a control sample of the untreated enzyme.

    • Remove any non-volatile salts from the samples using a suitable method (e.g., buffer exchange).

  • Mass Spectrometry Analysis:

    • Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectra for both the treated and untreated enzyme.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein species.

    • A mass shift in the vinyl glycine-treated sample corresponding to the molecular weight of vinyl glycine (101.10 g/mol ) confirms the formation of a covalent adduct.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the affected pathways and experimental designs is crucial for understanding the context and logic of the validation experiments.

G cluster_pathway Ethylene Biosynthesis Pathway cluster_inhibition Inhibition Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ACCS ACC Synthase SAM->ACCS ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACCS->ACC Catalyzes conversion ACO->Ethylene VG Vinyl Glycine VG->ACCS Irreversible Inhibition AVG Aminoethoxyvinylglycine (AVG) AVG->ACCS Reversible Inhibition

Caption: Inhibition of the Ethylene Biosynthesis Pathway.

G cluster_pathway Aspartate Aminotransferase in Metabolism cluster_inhibition Inhibition Aspartate Aspartate AAT Aspartate Aminotransferase Aspartate->AAT aKG α-Ketoglutarate aKG->AAT Oxaloacetate Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA Glutamate Glutamate Urea Urea Cycle Glutamate->Urea AAT->Oxaloacetate AAT->Glutamate Glycolysis Glycolysis Glycolysis->aKG VG Vinyl Glycine VG->AAT Irreversible Inhibition Gabaculine Gabaculine Gabaculine->AAT Irreversible Inhibition

Caption: Inhibition of Aspartate Aminotransferase.

G cluster_workflow Experimental Workflow for Specificity Validation Start Start Step1 In Vitro Enzyme Assays (IC₅₀, kᵢₙₐ꜀ₜ/Kᵢ) Start->Step1 Step2 Washout Experiment Step1->Step2 Step3 Mass Spectrometry (Covalent Adduct) Step2->Step3 Decision Specificity Validated? Step3->Decision End_Yes Proceed with Further Studies Decision->End_Yes Yes End_No Re-evaluate/ Characterize Off-Targets Decision->End_No No

Caption: Specificity Validation Workflow.

By implementing these control experiments and comparative analyses, researchers can confidently establish the specificity of vinyl glycine, ensuring the validity and reproducibility of their experimental results. This rigorous approach is paramount for the responsible use of chemical probes in biological and pharmaceutical research.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Vinyl Glycine: A Guide for Laboratory Professionals

Researchers and scientists handling vinyl glycine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling vinyl glycine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of vinyl glycine waste.

Immediate Safety and Handling Precautions

Before handling vinyl glycine, it is crucial to be familiar with its potential hazards. The compound is harmful if inhaled and may cause skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]

In case of accidental exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Operational Disposal Plan

The disposal of vinyl glycine must comply with local, state, and federal regulations.[3] It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.[2][4]

Step 1: Waste Identification and Segregation

  • All waste containing vinyl glycine, including pure substance, contaminated labware (e.g., pipettes, vials), and cleaning materials, must be treated as hazardous waste.

  • Segregate vinyl glycine waste from other chemical waste streams to avoid incompatible reactions.[5] For instance, store it separately from acids and bases.[5]

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and compatible container for collecting vinyl glycine waste.[5][6] The original manufacturer's container is often a suitable choice.[5]

  • The container must be in good condition with a secure, screw-on cap.[5][7]

  • Clearly label the waste container with "Hazardous Waste," the chemical name ("Vinyl Glycine"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.[8]

Step 3: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[7]

  • Use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[7]

  • Keep the waste container closed except when adding waste.[7]

Step 4: Arranging for Disposal

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The primary methods for vinyl glycine disposal are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Formula C4H7NO2[2]
Appearance Solid[2]
Disposal Method Licensed chemical destruction or controlled incineration[2]
Incompatible Materials Strong oxidizing agents, strong bases[9]
Aquatic Toxicity Very toxic to aquatic organisms[3]

Experimental Protocols

There are no standard experimental protocols for the on-site treatment or neutralization of vinyl glycine waste for general laboratory settings. The recommended procedure is direct disposal through a licensed hazardous waste facility. Any attempt to neutralize or treat the waste in the lab would require a thoroughly validated protocol and approval from your institution's safety office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of vinyl glycine.

VinylGlycineDisposal cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Disposal Process GenerateWaste Generate Vinyl Glycine Waste SegregateWaste Segregate Waste GenerateWaste->SegregateWaste Step 1 ContainerizeWaste Containerize in Labeled, Compatible Container SegregateWaste->ContainerizeWaste Step 2 StoreWaste Store in Designated Secondary Containment Area ContainerizeWaste->StoreWaste Step 3 ContactEHS Contact EH&S or Licensed Contractor StoreWaste->ContactEHS Step 4 WastePickup Scheduled Waste Pickup ContactEHS->WastePickup FinalDisposal Incineration or Chemical Destruction Plant WastePickup->FinalDisposal

Caption: Workflow for the proper disposal of vinyl glycine waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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